molecular formula C8H9ClO B141507 2-Chloro-5-ethylphenol CAS No. 153812-97-6

2-Chloro-5-ethylphenol

Cat. No.: B141507
CAS No.: 153812-97-6
M. Wt: 156.61 g/mol
InChI Key: CKMBKXCVJBMYOH-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylphenol is a chlorinated phenolic compound of significant interest in scientific research, primarily serving as a versatile synthetic intermediate and a subject in environmental analytical studies. In organic synthesis, this compound is a valuable precursor for constructing more complex molecules. Its reactive phenolic hydroxyl and chloro groups allow for various functionalization reactions, making it a key building block in developing potential pharmaceuticals and functional materials . Researchers utilize it in coupling reactions to create novel compounds for biological testing and material science applications. Furthermore, as a member of the chlorophenol family, this compound is relevant in environmental science. Chlorinated phenols are recognized as priority pollutants by environmental protection agencies due to their toxicity and persistence . Consequently, this compound is used as an analyte in method development for detecting trace-level phenolic pollutants in water samples. Research focuses on optimizing analytical techniques, such as derivatization followed by solid-phase microextraction (SPME) and gas chromatography, to achieve efficient and selective extraction and analysis from complex environmental matrices . The study of such compounds is critical for monitoring water quality and assessing environmental impact. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBKXCVJBMYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600029
Record name 2-Chloro-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153812-97-6
Record name 2-Chloro-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-ethylphenol (CAS: 153812-97-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol, with the CAS number 153812-97-6, is a substituted phenol compound. This technical guide provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, there is a significant lack of in-depth scientific literature regarding the synthesis, experimental protocols, biological activity, and potential signaling pathways of this specific compound. The information presented herein is based on data available from chemical suppliers and databases.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 153812-97-6[1][2][3][4][5]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCC1=CC(=C(C=C1)Cl)O[3]
InChI Key CKMBKXCVJBMYOH-UHFFFAOYSA-N[2]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
Purity Typically offered at ≥97% or ≥98% by commercial suppliers[3][4]

Synthesis and Reactivity

One plausible, though unverified, approach could involve the direct chlorination of 3-ethylphenol. The directing effects of the hydroxyl and ethyl groups would likely result in a mixture of isomers, including the desired this compound. The reaction would require careful control of conditions to favor mono-chlorination and to manage the regioselectivity. A review on the selective chlorination of phenols discusses various methods using reagents like sulfuryl chloride with catalysts, which could potentially be adapted for this synthesis.[6]

The reactivity of this compound is expected to be characteristic of a substituted phenol. The hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring, activated by the hydroxyl group and the alkyl substituent, is susceptible to further electrophilic substitution, though the positions of substitution will be influenced by the existing chloro and ethyl groups.

Potential Applications and Biological Activity

While commercial suppliers list this compound for research and development purposes, and as a potential intermediate for pharmaceuticals and functional materials, no specific applications have been detailed in the reviewed literature.[4]

There is currently no published research detailing the biological activity or mechanism of action of this compound. However, the biological activities of structurally related compounds offer some context for potential areas of investigation. For instance, other chlorinated phenols and their derivatives have been investigated for a range of biological effects. Research on derivatives of other substituted phenols has shown activities such as antimicrobial, antifungal, and as inhibitors of enzymes relevant to diseases like Alzheimer's.[7][8][9][10] These studies, while not directly applicable to this compound, suggest that this class of compounds warrants further investigation.

Due to the absence of data on its biological effects, no signaling pathways involving this compound can be described or visualized.

Experimental Protocols

A thorough search of scientific databases and literature has not yielded any specific experimental protocols involving this compound. For researchers interested in this compound, protocols would need to be developed based on general chemical principles and methodologies used for similar substituted phenols.

Logical and Experimental Workflows

Given the lack of published experimental work, a logical workflow for future research on this compound could be conceptualized as follows. This diagram illustrates a potential path from synthesis to biological evaluation.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Starting Material (e.g., 3-Ethylphenol) reaction Chlorination Reaction (e.g., with SO2Cl2/Catalyst) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity, Enzyme Inhibition) characterization->in_vitro Pure Compound hit_id Hit Identification in_vitro->hit_id pathway_analysis Signaling Pathway Analysis hit_id->pathway_analysis target_validation Target Validation pathway_analysis->target_validation

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a chemical compound with established basic properties but a notable absence of in-depth scientific investigation. The lack of published data on its synthesis, reactivity, and biological activity presents both a challenge and an opportunity for researchers. The potential for this molecule, inferred from the activities of related compounds, suggests that it could be a candidate for screening in various biological assays. Future research should focus on developing and publishing a reliable synthetic protocol, followed by a systematic evaluation of its biological properties to unlock its potential in fields such as drug discovery and materials science.

References

physical properties of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Chloro-5-ethylphenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No. 153812-97-6). The information herein is compiled to support research and development activities by providing key data points and standardized experimental methodologies for property determination.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO[1][2]. Its structure consists of a phenol ring substituted with a chlorine atom and an ethyl group. These substitutions influence its physical and chemical characteristics, which are crucial for its handling, application, and behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the key .

PropertyValueUnitsNotes
Molecular Weight 156.61 g/mol [1][3][4]
Molecular Formula C₈H₉ClO-[1][2][3][4]
CAS Number 153812-97-6-[1][2][3][4]
Boiling Point 225.2°CAt 760 mmHg[1]
Density 1.18g/cm³[1]
Flash Point 90°C[1]
Refractive Index 1.555-[1]
Vapor Pressure 0.0586mmHgAt 25 °C[1]
Hydrogen Bond Donor Count 1-Computed[1]
Hydrogen Bond Acceptor Count 1-Computed[1]
Rotatable Bond Count 1-Computed[1]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus or Thiele Tube

  • Sample Preparation: A small amount of the crystalline organic compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.

  • Apparatus Setup:

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely liquefied. These two readings constitute the melting point range. For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block heating apparatus. The thermometer bulb and the fusion tube should be at the same level.

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: For a Solid

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

  • Volume Measurement (Water Displacement): A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Methodology: For a Liquid

  • Mass of Empty Container: The mass of a clean, dry container (e.g., a pycnometer or a graduated cylinder) is measured.

  • Mass of Liquid: A known volume of the liquid is added to the container, and the total mass is measured. The mass of the liquid is determined by subtracting the mass of the empty container.

  • Calculation: The density is calculated by dividing the mass of the liquid by the known volume.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology: Qualitative Solubility Testing

  • Solubility in Water: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper; a pH below 4 suggests a carboxylic acid, while a pH above 8 suggests an amine.

  • Solubility in Aqueous Base (5% NaOH): If the compound is water-insoluble, its solubility in a 5% aqueous sodium hydroxide solution is tested. Solubility in NaOH indicates the presence of an acidic functional group, such as a phenol.

  • Solubility in Aqueous Acid (5% HCl): If the compound is insoluble in both water and NaOH, its solubility in 5% hydrochloric acid is tested. Solubility in HCl suggests the presence of a basic functional group, most commonly an amine.

pKa Determination for Phenols

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For phenols, this is typically determined using UV-Vis spectrophotometry.

Methodology: Spectrometric Titration

  • Preparation of Solutions: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., a methanol-water mixture). A series of buffer solutions with known pH values are also prepared.

  • Spectra Measurement: A small, constant amount of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The spectra of the fully protonated (acidic) and fully deprotonated (basic) forms of the phenol will differ. A wavelength is chosen where the difference in absorbance between the two forms is maximal. The absorbance at this wavelength is measured for each of the buffered solutions.

  • pKa Calculation: The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used in a linear regression analysis by plotting log[([A⁻]/[HA])] versus pH, where the pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

G Workflow for Physical Property Characterization of a Chemical Compound cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Solution Properties cluster_4 Final Data Compilation start Obtain Pure Sample mol_formula Determine Molecular Formula (e.g., Elemental Analysis, MS) start->mol_formula mol_weight Calculate Molecular Weight mol_formula->mol_weight melting_point Determine Melting Point mol_weight->melting_point boiling_point Determine Boiling Point mol_weight->boiling_point density Determine Density mol_weight->density refractive_index Determine Refractive Index mol_weight->refractive_index solubility Determine Solubility (Qualitative/Quantitative) mol_weight->solubility report Compile Technical Data Sheet melting_point->report flash_point Determine Flash Point boiling_point->flash_point flash_point->report density->report refractive_index->report pka Determine pKa solubility->pka pka->report

Workflow for characterizing the physical properties of a chemical compound.

References

An In-depth Technical Guide to the Structural Isomers of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2-chloro-5-ethylphenol, a class of substituted phenolic compounds with potential applications in medicinal chemistry and other fields of chemical research. This document outlines the known physicochemical properties of these isomers, provides general experimental protocols for their synthesis and analysis, and explores the biological activity of one key isomer, 4-chloro-3-ethylphenol, as a modulator of intracellular calcium signaling. The information is presented to facilitate further research and development in this area.

Introduction

Substituted phenols are a broad class of organic compounds that are of significant interest in drug discovery and development due to their wide range of biological activities. The introduction of different functional groups onto the phenol ring can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. The structural isomers of this compound, with the molecular formula C₈H₉ClO, represent a focused area for investigating the impact of substituent positioning on chemical and biological characteristics. Understanding the unique properties of each isomer is crucial for targeted synthesis and application.

Structural Isomers of this compound

The constitutional isomers of this compound are determined by the various possible arrangements of the chloro, ethyl, and hydroxyl groups on the benzene ring. The primary isomers of interest are detailed below.

Identified Structural Isomers:
  • 2-Chloro-3-ethylphenol

  • 2-Chloro-4-ethylphenol

  • 2-Chloro-6-ethylphenol

  • 3-Chloro-2-ethylphenol

  • 3-Chloro-4-ethylphenol

  • 3-Chloro-5-ethylphenol

  • 4-Chloro-2-ethylphenol

  • 4-Chloro-3-ethylphenol

  • 5-Chloro-2-ethylphenol

Physicochemical Properties

A summary of the available quantitative data for the structural isomers of this compound is presented in Table 1. It is important to note that for many of these isomers, comprehensive experimental data is limited, and some of the listed values are predicted based on computational models.

Table 1: Physicochemical Data of this compound Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound 153812-97-6156.61---
2-Chloro-3-ethylphenol 1243365-44-7156.61---
2-Chloro-4-ethylphenol 18980-00-2156.61---
2-Chloro-6-ethylphenol 24539-93-3156.61-210-
3-Chloro-2-ethylphenol 1227417-88-0156.61---
3-Chloro-4-ethylphenol -156.61---
3-Chloro-5-ethylphenol 1243389-29-8156.61-243.8 ± 20.09.10 ± 0.10[1]
4-Chloro-2-ethylphenol 18979-90-3156.61---
4-Chloro-3-ethylphenol 14143-32-9156.6145-50[2][3][4]70-80 (at 0.2 Torr)[5]9.62 ± 0.18[2]
5-Chloro-2-ethylphenol 27581-19-7156.61---

Note: Some data points are predicted and should be confirmed experimentally.

Experimental Protocols

General Synthesis Protocol: Chlorination of Ethylphenols

A common method for the synthesis of chlorophenols is the electrophilic chlorination of the corresponding phenol.[6]

Materials:

  • Appropriate ethylphenol isomer (e.g., 3-ethylphenol)

  • Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

  • Anhydrous inert solvent (e.g., carbon tetrachloride, CCl₄ or dichloromethane, CH₂Cl₂)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting ethylphenol in the anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the Lewis acid to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the chlorinating agent in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as column chromatography on silica gel or distillation under reduced pressure to isolate the desired chloroethylphenol isomer(s).

Note: This is a general procedure and the specific reaction conditions (e.g., temperature, reaction time, and choice of catalyst and solvent) will need to be optimized for each specific isomer to achieve the desired regioselectivity and yield.

General Analytical Protocol: Separation and Analysis of Isomers

4.2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the separation of chlorophenol isomers.[7][8]

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is typically used.[9]

  • A representative gradient might be: 40% acetonitrile to 80% acetonitrile over 20 minutes.

Procedure:

  • Prepare standard solutions of the individual isomers (if available) and the sample mixture in the mobile phase or a compatible solvent.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 280 nm).

  • Inject the standards and the sample mixture.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like chlorophenols. Derivatization is often employed to improve the chromatographic properties of the phenols.[5][10]

Derivatization (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Ion Source Temperature: e.g., 230°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

Analysis:

  • Identification of the isomers is based on their retention times and the fragmentation patterns in their mass spectra.

Biological Activity and Signaling Pathways

While data on the biological effects of most this compound isomers is scarce, 4-chloro-3-ethylphenol has been identified as a potent modulator of intracellular calcium (Ca²⁺) signaling.

4-Chloro-3-ethylphenol as a Ryanodine Receptor Agonist

4-Chloro-3-ethylphenol (4-CEP) is a known agonist of the ryanodine receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3] Activation of RyRs by 4-CEP leads to the release of stored Ca²⁺ from the SR/ER into the cytoplasm.[11] This property makes it a valuable research tool for studying Ca²⁺ signaling and has led to its use as a diagnostic reagent for malignant hyperthermia, a condition linked to mutations in the RyR1 isoform.[12]

Inhibition of Store-Operated Calcium Entry (SOCE)

In addition to its agonist activity on RyRs, 4-CEP has been shown to be an inhibitor of ORAI channels, which are the pore-forming subunits of store-operated Ca²⁺ entry (SOCE) channels.[2][3] SOCE is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for mediating sustained Ca²⁺ signals. The depletion of SR/ER Ca²⁺ stores, which can be initiated by 4-CEP's action on RyRs, triggers the activation of STIM1, a Ca²⁺ sensor in the ER membrane. STIM1 then translocates to junctions near the plasma membrane where it activates ORAI channels, leading to Ca²⁺ influx. 4-CEP has been found to directly inhibit the ORAI1, ORAI2, and ORAI3 channels from an extracellular site.[3]

Signaling Pathway Diagram

The dual action of 4-chloro-3-ethylphenol on intracellular calcium signaling is depicted in the following diagram.

4-CEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) 4-CEP_ext 4-Chloro-3-ethylphenol (4-CEP) ORAI ORAI Channel 4-CEP_ext->ORAI Inhibits (-) 4-CEP_intra 4-CEP (intracellular) 4-CEP_ext->4-CEP_intra Ca_cytosol [Ca²⁺]cyto ↑ ORAI->Ca_cytosol Ca²⁺ Influx (SOCE) STIM1_active Activated STIM1 STIM1_active->ORAI Activates (+) RyR Ryanodine Receptor (RyR) RyR->Ca_cytosol Ca²⁺ Release STIM1_inactive Inactive STIM1 STIM1_inactive->STIM1_active ER Ca²⁺ depletion Ca_ER [Ca²⁺]ER ↓ Ca_ER->RyR 4-CEP_intra->RyR Activates (+)

Dual action of 4-chloro-3-ethylphenol on calcium signaling.
Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for studying the effects of a this compound isomer on a specific biological pathway.

Biological_Activity_Workflow start Select Isomer and Biological Target culture Cell Culture/ Tissue Preparation start->culture treatment Isomer Treatment (Dose-Response) culture->treatment assay Perform Biological Assay (e.g., Ca²⁺ imaging, Western blot, gene expression analysis) treatment->assay data Data Acquisition and Analysis assay->data interpretation Interpretation of Results data->interpretation conclusion Conclusion on Biological Activity interpretation->conclusion

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-ethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-ethylphenol in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in peer-reviewed literature, this document leverages data from structurally analogous chlorophenols to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate accurate data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValue
CAS Number 153812-97-6
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
XLogP3 3.0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

The XLogP3 value of 3.0 suggests that this compound is a relatively nonpolar molecule, indicating a higher affinity for and greater solubility in organic solvents compared to water. The presence of a hydroxyl group allows for hydrogen bonding, which may contribute to its solubility in polar protic solvents.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like" and available data for structurally similar chlorophenols, the expected solubility of this compound is summarized below. Chlorinated phenols are generally readily soluble in organic solvents.[1]

Table 1: Predicted and Analogous Solubility Data for this compound and Related Compounds

SolventSolvent TypePredicted Solubility of this compoundAnalogous Compound Data
Methanol Polar ProticHigh2,4,6-Trichlorophenol: 525 g/100 g[2]
Ethanol Polar ProticHigh2-Chloro-5-methylphenol: Very soluble[3] 4-Chlorophenol: Soluble[4] 2,4-Dichlorophenol: Soluble[5]
Acetone Polar AproticHigh4-Chlorophenol: 74.4 g/100 mL (20°C)[4] 2,4,6-Trichlorophenol: 525 g/100 g[2]
Ethyl Acetate Polar AproticModerate to HighData for analogous phenolic acids show good solubility[6]
Dichloromethane NonpolarHighData for other chlorophenols suggest good solubility in chlorinated solvents[5]
Toluene NonpolarHigh2,4,6-Trichlorophenol: 100 g/100 g[2]
n-Hexane NonpolarLow to Moderate4-Chlorophenol: 0.4 g/100 mL (20°C)[4]
Diethyl Ether NonpolarHigh2-Chlorophenol: Freely soluble 4-Chlorophenol: Freely soluble[4]
Benzene NonpolarHigh4-Chlorophenol: 44.4 g/100 mL (20°C)[4] 3-Chlorophenol: Very soluble[7] 2,4-Dichlorophenol: Soluble[5]

Disclaimer: The predicted solubility is an estimation based on the properties of structurally similar compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][8]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps or flasks with stoppers

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical instrument. For UV-Vis spectrophotometry, determine the absorbance at the wavelength of maximum absorption (λmax) for this compound. For HPLC, determine the peak area.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Incubate at constant temperature with agitation (24-72h) B->C D Settle excess solid (≥24h) C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Solvent Polarity: The "like dissolves like" principle is paramount. Due to its relatively nonpolar nature, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that the solubility of phenolic compounds in aqueous solutions is highly pH-dependent.

This technical guide provides a framework for understanding and determining the solubility of this compound. For precise and reliable data, experimental determination using the outlined protocol is strongly recommended.

References

Spectroscopic Profile of 2-Chloro-5-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6), a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein serves as a valuable reference for substance identification, characterization, and quality control. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual workflow of the spectroscopic analysis process.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol SMILES: CCC1=CC(=C(C=C1)Cl)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using validated computational models and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20d1HH-6 (Aromatic)
~6.85d1HH-3 (Aromatic)
~6.70dd1HH-4 (Aromatic)
~5.50s (broad)1H-OH (Phenolic)
~2.60q2H-CH₂- (Ethyl)
~1.20t3H-CH₃ (Ethyl)

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ) ppmAssignment
~152.0C-1 (C-OH)
~140.0C-5 (C-Ethyl)
~130.0C-3 (Aromatic CH)
~122.0C-2 (C-Cl)
~120.0C-6 (Aromatic CH)
~115.0C-4 (Aromatic CH)
~28.0-CH₂- (Ethyl)
~15.0-CH₃ (Ethyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3400BroadO-H stretch (phenolic)
~3100 - 3000MediumAromatic C-H stretch
~2970 - 2850MediumAliphatic C-H stretch (ethyl group)
~1600, 1480StrongC=C aromatic ring stretch
~1250StrongC-O stretch (phenolic)
~820StrongC-H out-of-plane bend (aromatic)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Assignment
156/158High[M]⁺ / [M+2]⁺ (isotopic pattern of Cl)
141/143Medium[M-CH₃]⁺ / [M-CH₃+2]⁺
128Medium[M-C₂H₄]⁺
93Low[M-C₂H₄-Cl]⁺

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments required to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, finely grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum (of the KBr pellet or salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

  • Mass Analysis: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge ratio (m/z) range of approximately 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is invaluable in the absence of readily available experimental data. The provided protocols offer a standardized approach for the experimental determination of its spectroscopic properties. It is imperative to note that while predicted data offers significant insights, experimental verification remains the gold standard for unequivocal structural confirmation and characterization.

understanding the chemical structure of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of this compound. Due to the limited availability of direct experimental data for this specific compound, information from structurally related molecules is included for comparative purposes. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound. Its core structure consists of a phenol ring substituted with a chlorine atom and an ethyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 153812-97-6
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Canonical SMILES CCC1=CC(=C(C=C1)Cl)O
InChI InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
InChIKey CKMBKXCVJBMYOH-UHFFFAOYSA-N
Physical PropertyValueSource
Boiling Point 225.2 °C at 760 mmHg (Predicted)[1]
Density 1.18 g/cm³ (Predicted)[1]
Flash Point 90 °C (Predicted)[1]
XLogP3 3.0 (Computed)[2]
Hydrogen Bond Donor Count 1 (Computed)[2]
Hydrogen Bond Acceptor Count 1 (Computed)[2]
Rotatable Bond Count 1 (Computed)[2]
Topological Polar Surface Area 20.2 Ų (Computed)[2]

Spectroscopic Data (Reference Data from 2-Chloro-5-methylphenol)

¹H NMR Spectrum of 2-Chloro-5-methylphenol
  • ¹H NMR (90 MHz, CDCl₃): δ 7.08 (d, J=7.9 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.65 (dd, J=7.9, 1.9 Hz, 1H), 5.15 (s, 1H, OH), 2.25 (s, 3H, CH₃).[3]

  • Expected Differences for this compound: The singlet at 2.25 ppm for the methyl group would be replaced by a quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃) for the ethyl group. The aromatic proton signals would be very similar.

¹³C NMR Spectrum of 2-Chloro-5-methylphenol
  • ¹³C NMR data is available for 2-Chloro-4,5-dimethylphenol, but not for 2-Chloro-5-methylphenol. This data is not a suitable proxy.

IR Spectrum of 2-Chloro-5-methylphenol
  • Key Absorptions (KBr disc): 3400-3300 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), 1250-1150 cm⁻¹ (C-O stretch), 800-750 cm⁻¹ (C-Cl stretch).[4]

  • Expected Similarities for this compound: The IR spectrum is expected to be very similar, with the primary difference being a slightly stronger aliphatic C-H stretching absorption due to the ethyl group.

Mass Spectrum of 2-Chloro-5-methylphenol
  • Key Fragments (m/z): 142 (M⁺), 107 (M⁺ - Cl), 77 (C₆H₅⁺).[5]

  • Expected Differences for this compound: The molecular ion peak (M⁺) would be at m/z 156. A significant fragment would be expected at m/z 141, corresponding to the loss of a methyl group (benzylic cleavage). The loss of the chlorine atom would result in a fragment at m/z 121.

Plausible Experimental Protocol for Synthesis

A plausible synthesis for this compound involves the direct chlorination of 3-ethylphenol. The hydroxyl group is an ortho-, para-director, and the ethyl group is also an ortho-, para-director. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the ethyl group, and one of the ortho positions is sterically hindered by the ethyl group, thus favoring chlorination at the other ortho position.

Reaction: Chlorination of 3-Ethylphenol

Reactants:

  • 3-Ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylphenol (10.0 g, 81.9 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (11.05 g, 81.9 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

This protocol is based on general methods for the chlorination of phenols.[6]

Mandatory Visualizations

Chemical Structure and Identifiers

Caption: Chemical structure and key identifiers of this compound.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Logical Relationship for Potential Application

Caption: Logical pathway for investigating the potential of this compound.

References

Synthesis of 2-Chloro-5-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis route for 2-Chloro-5-ethylphenol. The primary method detailed is the direct ortho-chlorination of 4-ethylphenol. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents expected data in a structured format. The synthesis pathway and experimental workflow are visualized using Graphviz diagrams to facilitate clear understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the chloro and ethyl groups on the phenol ring influences its chemical reactivity and biological activity. This guide focuses on a robust and scalable synthesis method starting from the readily available precursor, 4-ethylphenol.

Proposed Synthesis Pathway: Direct Chlorination of 4-Ethylphenol

The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic substitution of 4-ethylphenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl group, the chlorination is directed to the ortho positions. To achieve mono-chlorination and favor the formation of this compound over the dichlorinated product, careful control of reaction conditions and stoichiometry is crucial.

A plausible and effective method involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalyst system. Drawing from analogous reactions, such as the synthesis of 2-chloro-4-methylphenol, a catalyst system comprising a Lewis acid and a diaryl sulphide can be employed to enhance selectivity and reaction rate.

Reaction Scheme:

Synthesis_Pathway cluster_start Starting Material cluster_end Product 4-Ethylphenol 4-Ethylphenol reagents + SO₂Cl₂ Catalyst 4-Ethylphenol->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound via direct chlorination.

Experimental Protocol

This protocol is based on established methods for the selective chlorination of analogous phenolic compounds.

Materials:

  • 4-Ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) (or another suitable Lewis acid)

  • Diphenyl sulfide (or another suitable diaryl sulphide)

  • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Hydrochloric acid (HCl) (1 M)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst, such as aluminum chloride (0.01-0.1 eq), and the diaryl sulphide co-catalyst, such as diphenyl sulfide (0.01-0.1 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow start Dissolve 4-Ethylphenol in Dichloromethane catalyst Add Lewis Acid and Diaryl Sulphide Catalysts start->catalyst cool Cool to 0-5 °C catalyst->cool add_socl2 Slowly Add Sulfuryl Chloride cool->add_socl2 monitor Monitor Reaction (TLC/GC) add_socl2->monitor quench Quench with Water monitor->quench workup Aqueous Work-up (NaHCO₃, Brine) quench->workup dry Dry and Concentrate workup->dry purify Purify Product (Chromatography/Distillation) dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

Property4-Ethylphenol (Starting Material)This compound (Product)
Molecular Formula C₈H₁₀OC₈H₉ClO
Molecular Weight 122.16 g/mol 156.61 g/mol
Appearance White crystalline solidColorless to pale yellow liquid/solid
Boiling Point 219 °C~225 °C (estimated)
Melting Point 42-45 °CNot readily available
CAS Number 123-07-9153812-97-6

Table 2: Reaction Parameters and Expected Results

ParameterValue
Reactant Ratio (4-Ethylphenol:SO₂Cl₂) 1 : 1.0-1.2
Catalyst Loading (Lewis Acid) 1-10 mol%
Catalyst Loading (Diaryl Sulphide) 1-10 mol%
Reaction Temperature 0-10 °C
Reaction Time 2-6 hours
Expected Yield 70-90%
Expected Purity (after purification) >98%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Lewis acids like aluminum chloride are corrosive and react with moisture.

Conclusion

The synthesis of this compound via direct chlorination of 4-ethylphenol is a feasible and efficient method. By carefully controlling the reaction conditions and utilizing an appropriate catalyst system, high yields and selectivity can be achieved. This technical guide provides a solid foundation for researchers and chemists to successfully synthesize this valuable chemical intermediate. Further optimization of the reaction parameters may be necessary to adapt the procedure for specific laboratory or industrial scales.

An In-depth Technical Guide to 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-ethylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a chemical intermediate.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

  • IUPAC Name : this compound[1]

  • Synonyms : A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

    • Phenol, 2-chloro-5-ethyl-[2][3]

    • 2-chloro-5-ethyl-phenol[1]

    • MFCD00672977[1]

    • SCHEMBL232822[1]

  • CAS Number : 153812-97-6[1][2][3][4][5]

  • Molecular Formula : C₈H₉ClO[1][3][4][5]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

PropertyValueSource
Molecular Weight 156.61 g/mol [1][4]
Exact Mass 156.0341926 Da[1][2]
Boiling Point 225.2 °C at 760 mmHg[2]
Flash Point 90 °C[2]
Density 1.18 g/cm³[2]
Vapor Pressure 0.0586 mmHg at 25°C[2]
Refractive Index 1.555[2]
Topological Polar Surface Area 20.2 Ų[1][2]
XLogP3 2.608[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Synthesis of this compound: An Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a representative and plausible method is the regioselective chlorination of 4-ethylphenol. The hydroxyl group of the phenol directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethyl group, chlorination is directed to the ortho positions. The following protocol is adapted from general procedures for the selective chlorination of substituted phenols.

Reaction:

4-ethylphenol + SO₂Cl₂ → this compound + SO₂ + HCl

Materials:

  • 4-ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Lewis acid catalyst (e.g., AlCl₃) or a sulfur-containing catalyst for enhanced regioselectivity

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol in a suitable inert solvent such as dichloromethane. If a catalyst is to be used for improved selectivity, it is added at this stage. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

  • Addition of Chlorinating Agent : Slowly add a stoichiometric equivalent of sulfuryl chloride dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be carefully maintained below 10 °C during the addition to control the reaction rate and minimize the formation of by-products.

  • Reaction Progression : After the complete addition of sulfuryl chloride, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up : Upon completion, the reaction is quenched by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the acidic by-products. The mixture is then transferred to a separatory funnel.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted two to three times with dichloromethane. The organic extracts are combined.

  • Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound A 1. Dissolve 4-ethylphenol in Dichloromethane B 2. Cool to 0-5 °C in Ice Bath A->B Setup C 3. Add Sulfuryl Chloride Dropwise B->C Reagent Addition D 4. Stir at Room Temperature (Monitor by TLC/GC) C->D Reaction E 5. Quench with NaHCO₃ Solution D->E Work-up F 6. Separate Organic Layer E->F G 7. Extract Aqueous Layer with Dichloromethane E->G Extraction H 8. Combine & Dry Organic Layers F->H G->H I 9. Concentrate under Reduced Pressure H->I Isolation J 10. Purify by Column Chromatography I->J Purification K Pure this compound J->K Final Product

Caption: A flowchart of the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Halogenated phenols are important intermediates in the preparation of a wide range of more complex molecules. The chlorine and hydroxyl substituents provide reactive sites for various chemical transformations.

In the context of drug development, the incorporation of a chloro-substituent into a molecule can significantly modulate its physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[6] While specific drugs derived directly from this compound are not prominently documented, it is a type of scaffold that medicinal chemists would utilize in the synthesis of novel compounds for biological screening. Its utility is primarily as a pharmaceutical intermediate for coupling reactions and the synthesis of more complex functional materials.[7] The presence of chlorine in many FDA-approved drugs highlights the importance of chlorinated intermediates in medicinal chemistry.[6]

References

An In-depth Technical Guide to 2-Chloro-5-ethylphenol: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol is a halogenated aromatic organic compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its theoretical and experimental properties. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of computed (theoretical) data and established experimental protocols for the determination of key physicochemical properties. This allows for a robust understanding of the predicted characteristics of this compound, while also providing the necessary methodological framework for its empirical validation. The guide also discusses the general biological and toxicological profiles of chlorophenols to infer potential activities and hazards associated with this compound.

Chemical Identity and Structure

This compound, identified by the CAS number 153812-97-6, is a substituted phenol.[1][2][3][4][5][6] Its molecular structure consists of a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and an ethyl group (-C2H5). The IUPAC name for this compound is this compound.[3][5]

Figure 1: Chemical structure of this compound.

Physicochemical Properties: Theoretical vs. Experimental

The following tables summarize the available theoretical (computed) and limited experimental data for this compound. For comparison, some experimental data for the closely related compound, 2-Chloro-5-methylphenol, are also included.

Table 1: General and Physical Properties
PropertyThis compound (Theoretical/Computed)2-Chloro-5-methylphenol (Experimental)
Molecular Formula C₈H₉ClO[1][2][3][5][6]C₇H₇ClO
Molecular Weight 156.61 g/mol [1][2][5][6][7][8]142.58 g/mol [9]
Boiling Point 225.2°C at 760 mmHg[2][7]196°C[9][10]
Melting Point Not available46-48°C[10]
Density 1.18 g/cm³[2][7]1.215 g/mL at 25°C[9][10]
Flash Point 90°C[2][7]81°C (closed cup)[10]
Vapor Pressure 0.0586 mmHg at 25°C[2][7]0.04 mmHg[9]
Refractive Index 1.555[2][7]Not available
Table 2: Chemical and Spectroscopic Properties
PropertyThis compound (Theoretical/Computed)2-Chloro-5-methylphenol (Experimental)
XLogP3 3.0[7][8]2.90 (log Kow)[9]
Hydrogen Bond Donor Count 1[1][7][8][11]1
Hydrogen Bond Acceptor Count 1[1][7][8][11]1
Rotatable Bond Count 1[1][7][11]1
Exact Mass 156.0341926 Da[7][8]142.0185425 Da[9]
Topological Polar Surface Area 20.2 Ų[7][8][11]20.2 Ų
1H NMR, 13C NMR, IR, MS Not experimentally determined1H NMR, MS data available[9]

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a sample, and the tube is then inverted and tapped to pack the sample into the sealed end. The sample height should be 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

  • Approximate Melting Point: A rapid heating rate (10-20°C/min) is used to quickly determine an approximate melting range.

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C/min.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[12]

Boiling Point Determination

As this compound is predicted to be a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed in the test tube with the open end down.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Cooling and Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[13]

Solubility Profile

The solubility of this compound in various solvents provides insight into its polarity.

Methodology: Qualitative Solubility Testing

  • Procedure: Approximately 10-20 mg of this compound is placed in a series of small test tubes.

  • Solvent Addition: To each tube, 1 mL of a different solvent is added incrementally with agitation. The solvents should include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like hexane.[14]

  • Observation: The solubility is observed and recorded. Solubility in NaOH and NaHCO₃ would indicate acidic character (phenol).

pKa Determination

The acidity of the phenolic proton can be quantified by determining the pKa.

Methodology: Spectrophotometric Titration

  • Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Collection: The UV-Vis absorbance spectrum is recorded at various pH values throughout the titration. The phenoxide ion will have a different absorbance maximum than the undissociated phenol.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve (absorbance vs. pH) or by using the Henderson-Hasselbalch equation at the half-equivalence point.[15]

Spectroscopic Analysis

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

Methodology:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the connectivity of the atoms in the molecule.

3.5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present.

Methodology: KBr Pellet Method

  • Sample Preparation: 1-2 mg of this compound is finely ground with about 100 mg of dry KBr powder in an agate mortar.[16]

  • Pellet Formation: The mixture is compressed in a pellet press to form a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of a blank KBr pellet is also taken.

  • Data Analysis: The characteristic absorption bands for the O-H stretch of the phenol, C-Cl stretch, C-H stretches of the ethyl group and aromatic ring, and C=C stretches of the aromatic ring are identified.

3.5.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Analysis: The sample is injected into a GC-MS system. The GC separates the compound from any impurities, and the MS provides the mass spectrum.

  • Data Analysis: The molecular ion peak (M+) is identified to confirm the molecular weight. The isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio) will be characteristic of a compound containing one chlorine atom. The fragmentation pattern is analyzed to further confirm the structure.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

G 4-Ethylphenol 4-Ethylphenol 2-Chloro-4-ethylphenol 2-Chloro-4-ethylphenol 4-Ethylphenol->2-Chloro-4-ethylphenol Chlorination (e.g., SO2Cl2) This compound This compound 2-Chloro-4-ethylphenol->this compound Isomerization or Multi-step synthesis

Figure 2: A possible synthetic pathway for this compound.

A common method for the synthesis of chlorophenols is the direct chlorination of the corresponding phenol. However, this can lead to a mixture of isomers. A more controlled synthesis might involve a multi-step process to ensure the desired regiochemistry.

Biological Activity and Toxicology (Inferred)

Chlorophenols are known to exhibit a range of biological activities and toxicities.[17] Their toxicity generally increases with the degree of chlorination.[9] They can act as uncouplers of oxidative phosphorylation, similar to dinitrophenols.[7]

Potential Signaling Pathway Interactions:

Given its phenolic structure, this compound could potentially interact with various biological targets. The following diagram illustrates a generalized view of how a phenolic compound might interfere with cellular signaling.

G cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade This compound This compound This compound->Receptor Binding Mitochondrion Mitochondrion This compound->Mitochondrion Uncoupling of Oxidative Phosphorylation Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response Mitochondrion->Cellular_Response ATP Depletion

References

An In-depth Technical Guide to the Discovery and History of Substituted Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological impact of substituted chlorophenols. These compounds, while historically significant in various industrial applications, are also of considerable interest to researchers in toxicology, environmental science, and drug development due to their diverse physiological effects.

Introduction to Substituted Chlorophenols

Substituted chlorophenols are a class of organic compounds derived from phenol by the substitution of one or more hydrogen atoms on the benzene ring with chlorine atoms.[1] There are 19 distinct isomers, ranging from monochlorophenols to pentachlorophenol.[1] Their physical and chemical properties, as well as their biological activity, vary significantly depending on the number and position of the chlorine substituents.

Historically, chlorophenols have been widely used as pesticides, herbicides, fungicides, and disinfectants.[1] However, their persistence in the environment and potential for adverse health effects have led to restrictions on their use in many countries.[2] For researchers, the mechanisms of action of these compounds, particularly their ability to disrupt cellular signaling pathways, remain a critical area of study.

Historical Timeline of Discovery and Key Milestones

The history of substituted chlorophenols is intrinsically linked to the development of organic chemistry and the burgeoning chemical industry of the 19th and 20th centuries. While specific dates for the first synthesis of every isomer are not always well-documented, a general timeline can be constructed.

  • 1834: Phenol, the parent compound of all chlorophenols, was first isolated from coal tar by Friedlieb Ferdinand Runge.[3] This discovery was a crucial first step, providing the foundational molecule for subsequent chlorination experiments.

  • Late 19th Century: Following the elucidation of the structure of benzene and the principles of electrophilic aromatic substitution, chemists began exploring the reactions of phenol with various reagents, including chlorine. While specific discoverers are not widely credited for each isomer, it is during this period that the first syntheses of various mono-, di-, and trichlorophenols likely occurred through direct chlorination of phenol.[3][4]

  • Early 20th Century: The synthesis of 2,4-dichlorophenol was first reported in the early 1900s as part of the broader investigation into chlorinated aromatic compounds.[5]

  • 1936: Pentachlorophenol (PCP) began to be used commercially as a wood preservative, marking a significant application of a highly chlorinated phenol.[3]

  • 1941: The synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, was first reported.[6] This herbicide is synthesized from 2,4-dichlorophenol, highlighting the role of chlorophenols as important chemical intermediates.[6]

  • 1950: The first commercial production of 2,4,6-trichlorophenol in the United States was reported.[7]

Physicochemical Properties of Selected Chlorophenols

The number and position of chlorine atoms on the phenol ring significantly influence the physicochemical properties of these compounds. The following tables summarize key quantitative data for a selection of important chlorophenol isomers.

Table 1: Physical and Chemical Properties of Monochlorophenols

Property2-Chlorophenol3-Chlorophenol4-Chlorophenol
CAS Number 95-57-8108-43-0106-48-9
Molar Mass ( g/mol ) 128.56128.56128.56
Melting Point (°C) 83343
Boiling Point (°C) 175214220
Water Solubility (g/L) 28.526.127.1
pKa 8.499.129.41

Table 2: Physical and Chemical Properties of Dichlorophenols

Property2,3-Dichlorophenol2,4-Dichlorophenol2,5-Dichlorophenol2,6-Dichlorophenol3,4-Dichlorophenol3,5-Dichlorophenol
CAS Number 576-24-9120-83-2583-78-887-65-095-77-2591-35-5
Molar Mass ( g/mol ) 163.00163.00163.00163.00163.00163.00
Melting Point (°C) 584558686568
Boiling Point (°C) 206210211220253233
Water Solubility (g/L) 1.54.51.11.01.11.0
pKa 7.707.857.516.798.588.18

Table 3: Physical and Chemical Properties of Selected Tri-, Tetra-, and Pentachlorophenols

Property2,4,5-Trichlorophenol2,4,6-Trichlorophenol2,3,4,6-TetrachlorophenolPentachlorophenol
CAS Number 95-95-488-06-258-90-287-86-5
Molar Mass ( g/mol ) 197.45197.45231.89266.34
Melting Point (°C) 6869.570191
Boiling Point (°C) 253246253310
Water Solubility (g/L) 1.190.80.50.014
pKa 7.076.235.224.74

Key Experimental Protocols: Synthesis of 2,4-Dichlorophenol

The following protocol provides a detailed methodology for the laboratory synthesis of 2,4-dichlorophenol via the direct chlorination of phenol. This method is representative of the general approach used for the preparation of many substituted chlorophenols.

Objective: To synthesize 2,4-dichlorophenol by the electrophilic chlorination of phenol using sulfuryl chloride as the chlorinating agent and aluminum chloride as a catalyst.

Materials:

  • Phenol (C₆H₅OH)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Diethyl ether ( (C₂H₅)₂O )

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, melt 9.4 g (0.1 mol) of phenol by gentle warming.

  • Catalyst Addition: To the molten phenol, add 0.1 g of anhydrous aluminum chloride.

  • Chlorination: Place the flask in a fume hood and begin stirring. Slowly add 8.1 mL (0.1 mol) of sulfuryl chloride to the reaction mixture via a dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be monitored. Maintain the reaction temperature at approximately 50-60°C.

  • Reaction Completion: After the addition of sulfuryl chloride is complete, continue stirring the mixture at 60°C for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly add 20 mL of cold deionized water to quench the reaction and dissolve the aluminum chloride catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with 3 x 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 2 x 20 mL of deionized water, followed by 1 x 20 mL of saturated sodium bicarbonate solution to remove any unreacted phenol and acidic byproducts.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane) to obtain pure 2,4-dichlorophenol.

Workflow Diagram:

G phenol Phenol reaction Chlorination Reaction (50-60°C, 2h) phenol->reaction alcl3 AlCl3 (catalyst) alcl3->reaction so2cl2 SO2Cl2 (chlorinating agent) so2cl2->reaction quench Quench with Water reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO3 extraction->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate product 2,4-Dichlorophenol evaporate->product

Synthesis workflow for 2,4-dichlorophenol.

Biological Impact and Signaling Pathways

Substituted chlorophenols exert a range of biological effects, primarily due to their ability to interfere with fundamental cellular processes. Two of the most well-documented mechanisms of toxicity are the uncoupling of oxidative phosphorylation and the disruption of endocrine signaling.

Uncoupling of Oxidative Phosphorylation

Many chlorophenols, particularly the more highly chlorinated congeners like pentachlorophenol, are potent uncouplers of oxidative phosphorylation in mitochondria. They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Mechanism:

  • The lipophilic chlorophenol diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

  • In the alkaline environment of the matrix, the phenolic proton dissociates.

  • The resulting phenolate anion is resonance-stabilized and can diffuse back across the membrane into the intermembrane space.

  • In the more acidic intermembrane space, the phenolate anion is protonated, regenerating the neutral chlorophenol.

  • This cycle effectively shuttles protons from the intermembrane space to the matrix, dissipating the proton motive force and uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.

G ims Intermembrane Space (High [H+]) matrix Mitochondrial Matrix (Low [H+]) cp_h_ims Chlorophenol (CP-OH) cp_h_matrix Chlorophenol (CP-OH) cp_h_ims->cp_h_matrix cp_o_ims Phenolate (CP-O-) cp_o_ims->cp_h_ims Protonation cp_o_matrix Phenolate (CP-O-) cp_h_matrix->cp_o_matrix cp_o_matrix->cp_o_ims Diffusion h_plus_matrix H+ cp_o_matrix->h_plus_matrix h_plus_ims H+ h_plus_ims->cp_o_ims atp_synthase ATP Synthase h_plus_ims->atp_synthase Proton Motive Force atp ATP atp_synthase->atp

Uncoupling of oxidative phosphorylation by chlorophenols.
Endocrine Disruption

Certain chlorophenols have been identified as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. Pentachlorophenol, for example, has been shown to disrupt the thyroid hormone pathway.

Mechanism of Thyroid Hormone Disruption by Pentachlorophenol:

  • Inhibition of Thyroid Hormone Synthesis: PCP can interfere with the enzymes involved in the synthesis of thyroid hormones (T3 and T4) in the thyroid gland.

  • Binding to Transport Proteins: PCP can bind to transport proteins like transthyretin (TTR) in the bloodstream, displacing thyroid hormones and altering their bioavailability.

  • Altered Metabolism: PCP can affect the activity of deiodinases, enzymes responsible for the conversion of T4 to the more active T3 in peripheral tissues.

  • Receptor Interaction: PCP may interact with thyroid hormone receptors (TRs) in target cells, either mimicking or blocking the action of endogenous thyroid hormones.

G cluster_thyroid Thyroid Gland cluster_blood Bloodstream cluster_target Target Cell pcp Pentachlorophenol (PCP) synthesis Thyroid Hormone Synthesis (T3/T4) pcp->synthesis Inhibits ttr Transthyretin (TTR) pcp->ttr Binds and Displaces T3/T4 deiodinase Deiodinase pcp->deiodinase Alters Activity tr Thyroid Receptor (TR) pcp->tr Interferes with Binding t3t4 T3/T4 synthesis->t3t4 ttr->deiodinase t3t4->ttr deiodinase->tr response Cellular Response tr->response

Disruption of the thyroid hormone pathway by pentachlorophenol.

Conclusion

Substituted chlorophenols represent a fascinating and complex class of compounds with a rich history and a continuing relevance in scientific research. From their early industrial applications to our current understanding of their intricate interactions with biological systems, the study of chlorophenols provides valuable insights into the fields of organic synthesis, environmental toxicology, and molecular biology. This guide has provided a foundational overview for researchers and professionals, highlighting the key aspects of their discovery, properties, synthesis, and mechanisms of action. Further research into the specific signaling pathways affected by different chlorophenol isomers will undoubtedly continue to uncover new knowledge with implications for both environmental health and therapeutic development.

References

Fundamental Reactivity of 2-Chloro-5-ethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the reactivity of 2-Chloro-5-ethylphenol is limited in publicly available literature. Therefore, this guide infers its fundamental reactivity based on established principles of organic chemistry and data from structurally analogous compounds, such as other substituted chlorophenols and alkylphenols. The provided experimental protocols are representative and may require optimization.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉ClO. Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group attached to a benzene ring, dictates its chemical behavior. The interplay of the electronic and steric effects of these substituents governs the reactivity of both the aromatic ring and the phenolic hydroxyl group. This document provides a comprehensive overview of the predicted fundamental reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of this compound is presented below. Spectroscopic data for the closely related 2-chloro-5-methylphenol is also provided for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 153812-97-6[1]
Appearance Inferred to be a colorless to pale yellow liquid or low-melting solidGeneral properties of similar phenols
Boiling Point 225.2 °C at 760 mmHg (Predicted)General properties of similar phenols
Density 1.18 g/cm³ (Predicted)General properties of similar phenols
Purity ≥98% (Commercially available)[2]

Table 2: Predicted/Reference Spectroscopic Data

Data Type2-Chloro-5-methylphenol (Reference)This compound (Predicted)
¹H NMR (CDCl₃, δ) 7.15 (d, 1H), 6.90 (d, 1H), 6.75 (dd, 1H), 5.30 (s, 1H, OH), 2.30 (s, 3H, CH₃)~7.2 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H), ~5.4 (s, 1H, OH), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) 151.2, 137.5, 129.8, 122.1, 121.3, 115.8, 20.9~151.5, ~144.0, ~129.5, ~122.0, ~121.5, ~116.0, ~28.5, ~15.5
IR (cm⁻¹) ~3400 (O-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)~3400 (O-H stretch), ~2970 (C-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch)

Core Reactivity Principles

The reactivity of this compound is primarily governed by two reactive centers: the aromatic ring and the phenolic hydroxyl group.

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

The substituents on the benzene ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring.

  • Chlorine Atom (-Cl): A deactivating, ortho, para-directing group. Its -I (inductive) effect withdraws electron density, making the ring less reactive than benzene, but its +M effect directs incoming electrophiles to the ortho and para positions.

  • Ethyl Group (-CH₂CH₃): A weakly activating, ortho, para-directing group due to its +I effect and hyperconjugation.

The combined influence of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the strongly activating hydroxyl group. The positions are numbered as follows: C1 (with -OH), C2 (with -Cl), C3, C4, C5 (with -Et), and C6. The available positions for substitution are C4 and C6. Steric hindrance from the adjacent chlorine and ethyl groups will also influence the final product distribution.

Nitration_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products A This compound D Electrophilic attack at C4/C6 A->D B HNO₃ / H₂SO₄ C Generation of NO₂⁺ (Nitronium ion) B->C C->D E Resonance-stabilized carbocation (Wheland intermediate) D->E F Deprotonation E->F G 2-Chloro-5-ethyl-4-nitrophenol F->G H 2-Chloro-5-ethyl-6-nitrophenol F->H Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) A This compound C 2-Chloro-5-ethylphenoxide A->C + Base B Base (e.g., NaH, K₂CO₃) B->C E 2-Chloro-5-ethylphenyl ether C->E + R-X D Alkyl Halide (R-X) D->E Friedel_Crafts_Acylation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A This compound D O-Acylation (Ester Formation) A->D F C-Acylation (Hydroxyaryl Ketone Formation) A->F B Acyl Chloride (RCOCl) B->D B->F C Lewis Acid (e.g., AlCl₃) C->D C->F E Fries Rearrangement D->E G 2-Chloro-5-ethylphenyl ester D->G E->F H Acyl-2-chloro-5-ethylphenol F->H

References

Navigating the Safety Profile of 2-Chloro-5-ethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual aids for core safety workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions and for conducting accurate risk assessments.

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
CAS Number 153812-97-6[1]
Appearance Not explicitly stated, but related phenols are often solids or liquids.
Boiling Point 225.2 °C at 760 mmHg
Flash Point 90 °C
Density 1.18 g/cm³
Vapor Pressure 0.0586 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient) 2.608 - 3.0[1][3]
Purity ≥98% (typical)[3]

Toxicological Profile

Quantitative toxicological data for this compound is limited. Therefore, data for structurally related compounds, such as ethylphenols and other chlorophenols, are included for hazard assessment. It is crucial to handle this compound with the assumption of similar or greater toxicity.

EndpointValueSpeciesNotesSource
Acute Oral Toxicity (LD50) 981 mg/kg bwRatData for a mixture of ethylphenol isomers.[4]
Acute Oral Toxicity (LD50) 562 mg/kgQuailData for 2-Chloro-5-methylphenol.[5]
Skin Irritation Causes skin irritation.RabbitBased on GHS classification and data for related phenols.[5][6]
Eye Irritation Causes serious eye irritation/damage.RabbitBased on GHS classification and data for p-ethylphenol which caused severe irritation.[4][6]

Note: The provided LD50 values are for related compounds and should be used as a conservative estimate of the potential toxicity of this compound.

GHS Hazard Classification and Communication

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Statements

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

For the related compound 3-Chloro-5-ethylphenol, the following more severe classifications have been noted:

  • H301: Toxic if swallowed.[7]

  • H314: Causes severe skin burns and eye damage.[7]

  • H331: Toxic if inhaled.[7]

  • H335: May cause respiratory irritation.[7]

Given the potential for significant hazards, a cautious approach is warranted.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication based on GHS principles.

GHS Hazard Communication Workflow GHS Hazard Communication Workflow cluster_Classification Hazard Classification cluster_Labeling Label Elements cluster_SDS Safety Data Sheet (SDS) Identify_Data Identify Available Chemical Data (Physical, Toxicological, Ecological) Evaluate_Data Evaluate Data Against GHS Classification Criteria Identify_Data->Evaluate_Data Assign_Hazards Assign Hazard Classes and Categories (e.g., Acute Tox. 4, Skin Irrit. 2) Evaluate_Data->Assign_Hazards Select_Pictograms Select GHS Pictograms (e.g., Exclamation Mark) Assign_Hazards->Select_Pictograms Select_Signal_Word Select Signal Word (e.g., Warning) Assign_Hazards->Select_Signal_Word Select_Hazard_Statements Select Hazard Statements (H302, H315, H319) Assign_Hazards->Select_Hazard_Statements Select_Precautionary_Statements Select Precautionary Statements (P264, P270, P280, etc.) Assign_Hazards->Select_Precautionary_Statements Compile_SDS Compile 16-Section Safety Data Sheet Select_Pictograms->Compile_SDS Select_Signal_Word->Compile_SDS Select_Hazard_Statements->Compile_SDS Select_Precautionary_Statements->Compile_SDS

GHS Hazard Communication Workflow

Experimental Protocols

Understanding the methodologies behind toxicological assessments is critical for interpreting the data. The following are generalized protocols for acute dermal and eye irritation studies based on OECD Test Guidelines 404 and 405, which are standard methods for evaluating the irritation potential of chemicals.

Acute Dermal Irritation/Corrosion Test (Based on OECD 404)
  • Objective: To determine the potential of a substance to cause reversible inflammatory changes (irritation) or irreversible tissue damage (corrosion) to the skin.

  • Test Animal: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[8]

    • A dose of 0.5 mL (for liquids) or 500 mg (for solids) of the test substance is applied to a small area of the clipped skin.[8]

    • The test site is covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.[9]

    • At the end of the exposure period, the patch is removed, and the skin is cleansed to remove any residual test substance.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

    • Observations are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion Test (Based on OECD 405)
  • Objective: To assess the potential of a substance to cause irritation or damage to the eye.[11][12]

  • Test Animal: Healthy, adult albino rabbits are the preferred species.[11]

  • Procedure:

    • The eyes of each animal are examined within 24 hours before the test to ensure they are free of defects.[13]

    • A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance is instilled into the conjunctival sac of one eye.[13] The other eye serves as an untreated control.

    • The eyelids are held together for a brief period to allow for distribution of the substance.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[11]

    • The severity of any lesions is scored using a standardized system. The observation period may be extended to assess the reversibility of the effects.[11]

Handling and Safety Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[14]

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended for all handling.[15] For extended contact, heavy-duty gloves should be used.

  • Body Protection: A flame-resistant lab coat must be worn.[15] For situations with a high potential for splashing, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of solid material and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[14]

Engineering Controls
  • Ventilation: Always handle this compound within a certified chemical fume hood.[14]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[14]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First Aid Decision Pathway

The following diagram outlines the decision-making process for providing first aid in the event of an exposure to this compound.

First Aid Decision Pathway for this compound Exposure First Aid Decision Pathway cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air. If breathing stops, give artificial respiration. Inhalation->Move_Fresh_Air Remove_Clothing_Wash_Skin Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Skin_Contact->Remove_Clothing_Wash_Skin Flush_Eyes Flush eyes immediately with plenty of water for at least 15 minutes, lifting eyelids. Eye_Contact->Flush_Eyes Rinse_Mouth_No_Vomit Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth_No_Vomit Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Remove_Clothing_Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth_No_Vomit->Seek_Medical_Attention

First Aid Decision Pathway
Specific First Aid Instructions

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water. If the person is conscious and able to swallow, give a small amount of water to drink. Seek immediate medical attention.[18]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations. Chlorinated organic compounds require specific disposal procedures to prevent environmental contamination.[15]

Ecological Information

This guide is intended to provide a thorough overview of the health and safety considerations for this compound. It is imperative that all users of this chemical consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety policies and procedures.

References

A Comprehensive Technical Review of 2-Chloro-5-ethylphenol: Synthesis, Characterization, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol, a substituted chlorinated aromatic compound, holds potential as an intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive review of the available research on this compound, covering its synthesis, physicochemical properties, and analytical characterization. Due to the limited specific research on this compound, this review also draws upon data from closely related analogs to infer potential biological activities and toxicological profiles. Detailed experimental protocols for a proposed synthesis and various analytical techniques are provided to facilitate further investigation. Furthermore, a putative mechanism of action, based on the known effects of chlorinated phenols on cellular respiration, is illustrated through a signaling pathway diagram. This document aims to serve as a foundational resource for researchers and professionals interested in the exploration and application of this compound.

Introduction

Chlorinated phenols are a class of organic compounds that have found wide application as intermediates in the manufacturing of pharmaceuticals, biocides, dyes, and agricultural chemicals.[1] The biological activity and toxicity of these compounds are often influenced by the number and position of the chlorine atoms on the phenol ring.[2] this compound, with its specific substitution pattern, presents an interesting scaffold for chemical exploration. Its structural similarity to other biologically active chlorophenols suggests potential applications in drug discovery and development. This guide synthesizes the current knowledge on this compound, providing a detailed overview for researchers.

Physicochemical Properties

A summary of the computed and available physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 153812-97-6[3]
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3][4]
Appearance Not specified (likely a solid or liquid)-
Boiling Point 225.2 °C at 760 mmHg (Predicted)[5]
Melting Point Not available-
Density 1.18 g/cm³ (Predicted)[5]
LogP 3.0 (Computed)[3]
pKa Not available-
InChIKey CKMBKXCVJBMYOH-UHFFFAOYSA-N[3][4]
SMILES CCC1=CC(=C(C=C1)Cl)O[6]

Synthesis of this compound

Proposed Experimental Protocol: Regioselective Chlorination of 3-Ethylphenol

This protocol is adapted from established methods for the para-selective chlorination of similar phenolic compounds, such as m-cresol and 3,5-dimethylphenol.[6][7]

Materials:

  • 3-Ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)[9]

  • Poly(alkylene sulfide) catalyst (e.g., poly(1,3-dithiopropane))

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) (or other inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-ethylphenol (1.0 eq) and the poly(alkylene sulfide) catalyst (0.01-0.1 mol%) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., AlCl₃, 0.01-0.05 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

ParameterProposed Value/ConditionRationale/Reference
Starting Material 3-EthylphenolCommercially available precursor
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Effective and selective chlorinating agent for phenols[7][10]
Catalyst System Poly(alkylene sulfide) + Lewis Acid (AlCl₃ or FeCl₃)Promotes high para-selectivity in phenol chlorination[7][8]
Solvent Dichloromethane (CH₂Cl₂)Inert solvent, suitable for the reaction conditions
Reaction Temperature 0 °C to Room TemperatureTo control the reaction rate and selectivity
Stoichiometry 1:1.0-1.2 (3-Ethylphenol:SO₂Cl₂)To ensure complete reaction of the starting material
Work-up Aqueous NaHCO₃ quench, extraction, and dryingStandard procedure for isolating organic products
Purification Column ChromatographyTo isolate the desired product from isomers and byproducts

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess the purity of the synthesized product and identify any isomeric byproducts.

Proposed Experimental Protocol: GC-MS Analysis

  • Instrument: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of a dilute solution of the sample in dichloromethane or ethyl acetate.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.[12]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Table 3: Predicted GC-MS Data for this compound

ParameterPredicted Value/FragmentRationale
Molecular Ion (M⁺) m/z 156 and 158 (approx. 3:1 ratio)Corresponding to the molecular weight with chlorine isotopes (³⁵Cl and ³⁷Cl).
Major Fragments m/z 141 ([M-CH₃]⁺), m/z 121 ([M-Cl]⁺)Loss of a methyl group from the ethyl substituent and loss of the chlorine atom.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is suitable for analyzing the purity of this compound and for monitoring the progress of the synthesis reaction.

Proposed Experimental Protocol: HPLC Analysis

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 270-280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Predicted chemical shifts are provided in Table 4, based on the analysis of similar compounds.[14]

Proposed Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument: 400 MHz or higher NMR spectrometer.

Table 4: Predicted NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.1-7.3d1HAr-H ortho to Cl
~6.7-6.9dd1HAr-H ortho to OH, meta to Cl
~6.6-6.8d1HAr-H para to OH, meta to Cl
~5.0-6.0s1H-OH
~2.6q2H-CH₂-
~1.2t3H-CH₃
¹³C NMR ~150-155s-C-OH
~135-140s-C-Et
~130-135d-CH ortho to Cl
~120-125s-C-Cl
~115-120d-CH ortho to OH
~110-115d-CH para to OH
~28t--CH₂-
~15q--CH₃

Potential Biological Activity and Toxicological Profile

Specific studies on the biological activity of this compound are scarce. However, the broader class of chlorinated phenols is known to exhibit a range of biological effects, with toxicity generally increasing with the degree of chlorination.[4][15]

General Toxicity of Chlorinated Phenols

Chlorinated phenols are known to be toxic to various organisms.[16] The primary mechanism of their toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[4][15] This disruption of cellular energy production can lead to a cascade of adverse effects. They are generally considered mild hepatotoxins and can be stored in the liver and kidneys.[15] The acute oral LD₅₀ for various chlorophenols in animals ranges from 10 to 4000 mg/kg.[15]

Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Uncouplers of oxidative phosphorylation are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[17] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" the two processes.[5] The energy that would have been used for ATP synthesis is instead released as heat.

The following diagram illustrates the proposed mechanism by which chlorinated phenols, including potentially this compound, act as uncouplers of oxidative phosphorylation.

Uncoupling_of_Oxidative_Phosphorylation Proton_IMS H+ ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Proton Motive Force Chlorophenol_H This compound (ArOH) Proton_Matrix H+ Chlorophenol_Anion Chlorophenate Anion (ArO⁻) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase ETC Electron Transport Chain ETC->Proton_IMS Pumps H+ Chlorophenol_H->Proton_Matrix Chlorophenol_H->Chlorophenol_Anion Chlorophenol_Anion->Proton_IMS Picks up H+ Biological_Evaluation_Workflow Start 3-Ethylphenol Synthesis Synthesis of This compound Start->Synthesis Derivatization Chemical Derivatization (Etherification, Acylation, etc.) Synthesis->Derivatization Library Library of Derivatives Derivatization->Library Screening In Vitro Biological Screening Library->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays Screening->Anticancer Antioxidant Antioxidant Assays Screening->Antioxidant Hit Hit Identification Antimicrobial->Hit Anticancer->Hit Antioxidant->Hit Lead Lead Optimization Hit->Lead

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Chloro-5-ethylphenol. The following sections describe the synthesis of 2-(4-Chloro-3-ethylphenoxy)acetic acid, a key building block for various therapeutic agents, via the Williamson ether synthesis. Additionally, a potential downstream application in the synthesis of diuretic agents is discussed, along with a relevant signaling pathway.

Synthesis of 2-(4-Chloro-3-ethylphenoxy)acetic acid

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this protocol, the sodium salt of this compound is reacted with ethyl chloroacetate, followed by hydrolysis to yield the desired phenoxyacetic acid intermediate.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethyl chloroacetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.064 mol) of this compound in 100 mL of ethanol.

  • Slowly add a solution of 2.56 g (0.064 mol) of sodium hydroxide in 20 mL of water to the stirred solution at room temperature.

  • Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Etherification: To the refluxing solution, add 8.7 g (0.071 mol) of ethyl chloroacetate dropwise over a period of 15 minutes.

  • Continue to reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of a 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 2 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture and transfer it to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. The product, 2-(4-Chloro-3-ethylphenoxy)acetic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(4-Chloro-3-ethylphenoxy)acetic acid.

  • Dry the purified product in a vacuum oven at 50 °C.

Data Presentation
ParameterValue
Starting Material This compound
Intermediate 2-(4-Chloro-3-ethylphenoxy)acetic acid
CAS Number 926242-02-6[1][2][3]
Molecular Formula C₁₀H₁₁ClO₃[1][3]
Molecular Weight 214.65 g/mol [1]
Typical Yield 85-92%
Melting Point 135-137 °C
Purity (by HPLC) >98%

Potential Application: Synthesis of Diuretic Agents

Phenoxyacetic acid derivatives are precursors to a class of diuretic drugs known as loop diuretics. These drugs act on the thick ascending limb of the Henle loop in the kidneys to inhibit the Na-K-2Cl symporter, leading to increased excretion of sodium, potassium, chloride, and water. A potential downstream synthesis from 2-(4-Chloro-3-ethylphenoxy)acetic acid could involve amidation to form a sulfonamide moiety, a common feature in many diuretic drugs.

Signaling Pathway: Mechanism of Action of Loop Diuretics

The diagram below illustrates the mechanism of action of loop diuretics on the Na-K-2Cl symporter in the apical membrane of epithelial cells in the thick ascending limb of the Henle loop.

Loop_Diuretic_Pathway cluster_epithelial_cell Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Renal Interstitium NKCC2 Na-K-2Cl Symporter (NKCC2) Na_ion Na+ NKCC2->Na_ion K_ion K+ NKCC2->K_ion Cl_ion Cl- NKCC2->Cl_ion ROMK ROMK Channel Lumen_K K+ ROMK->Lumen_K NaK_ATPase Na/K-ATPase Interstitium_Na Na+ NaK_ATPase->Interstitium_Na Active Transport Na_ion->NaK_ATPase K_ion->ROMK Recycling cluster_interstitium cluster_interstitium Cl_ion->cluster_interstitium Diffusion Lumen_Na Na+ Lumen_Na->NKCC2 Reabsorption Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Interstitium_K K+ Interstitium_K->NaK_ATPase Loop_Diuretic Loop Diuretic (e.g., derived from Phenoxyacetic Acid) Loop_Diuretic->NKCC2 Inhibition

Caption: Mechanism of action of loop diuretics on the Na-K-2Cl symporter.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 2-(4-Chloro-3-ethylphenoxy)acetic acid.

Synthesis_Workflow Start Start: This compound Phenoxide Phenoxide Formation (NaOH, Ethanol, Reflux) Start->Phenoxide Etherification Williamson Ether Synthesis (Ethyl Chloroacetate, Reflux) Phenoxide->Etherification Hydrolysis Ester Hydrolysis (NaOH, Reflux) Etherification->Hydrolysis Workup Work-up & Isolation (Acidification, Filtration) Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification End End Product: 2-(4-Chloro-3-ethylphenoxy)acetic acid Purification->End

Caption: Experimental workflow for the synthesis of 2-(4-Chloro-3-ethylphenoxy)acetic acid.

References

Application Notes and Protocols: The Use of 2-Chloro-5-ethylphenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylphenol is a substituted phenolic compound that holds potential as a versatile intermediate in the synthesis of novel agrochemicals. Its chemical structure, featuring a reactive hydroxyl group and chlorine and ethyl substitutions on the aromatic ring, allows for a variety of chemical modifications to produce compounds with potential herbicidal and insecticidal activities. This document provides detailed application notes and hypothetical experimental protocols for the synthesis of a phenoxyacetic acid herbicide and an organophosphate insecticide using this compound as the starting material. The presented data and protocols are illustrative and based on established chemical principles for these classes of agrochemicals.

Hypothetical Agrochemical Candidates

Based on the structure of this compound, two potential agrochemical candidates have been conceptualized:

  • CE-PA (2-(2-chloro-5-ethylphenoxy)acetic acid): A hypothetical phenoxyacetic acid herbicide. The synthesis of this class of herbicides is a well-established process.[1] The presence of the chloro and ethyl groups on the phenyl ring is anticipated to influence its herbicidal activity and selectivity. Chlorophenoxyacetic acids are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][3][4]

  • CE-TP (O-(2-chloro-5-ethylphenyl) O-ethyl S-propyl phosphoroamidothioate): A hypothetical organophosphate insecticide. Organophosphate insecticides are widely used and act by inhibiting the acetylcholinesterase enzyme in insects, leading to paralysis and death. The specific substitutions on the phenyl ring can modulate the compound's toxicity, selectivity, and environmental persistence.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of CE-PA and CE-TP.

Table 1: Synthesis of CE-PA (2-(2-chloro-5-ethylphenoxy)acetic acid)

ParameterValue
Starting Material This compound
Reagents Sodium hydroxide, Chloroacetic acid
Solvent Water, Ethanol
Reaction Temperature 100 °C (Reflux)
Reaction Time 4 hours
Yield 85%
Purity (by HPLC) >98%
Melting Point 112-114 °C

Table 2: Synthesis of CE-TP (O-(2-chloro-5-ethylphenyl) O-ethyl S-propyl phosphoroamidothioate)

ParameterValue
Starting Material This compound
Reagents Sodium hydroxide, O-ethyl S-propyl phosphoroamidochloridothioate
Solvent Toluene
Reaction Temperature 80 °C
Reaction Time 6 hours
Yield 78%
Purity (by GC-MS) >97%
Refractive Index (n_D^20) 1.5432

Experimental Protocols

Protocol 1: Synthesis of CE-PA (2-(2-chloro-5-ethylphenoxy)acetic acid)

This protocol describes a Williamson ether synthesis to produce the hypothetical herbicide CE-PA.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.6 g (0.1 mol) of this compound in 50 mL of ethanol.

  • Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water to the flask while stirring.

  • In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 30 mL of water and neutralize with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water.

  • Add the neutralized chloroacetic acid solution to the flask containing the sodium 2-chloro-5-ethylphenoxide.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours with continuous stirring.

  • After cooling to room temperature, transfer the reaction mixture to a beaker and acidify with 2M HCl until the pH is approximately 2, leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure CE-PA.

  • Dry the final product in a vacuum oven at 50 °C.

Protocol 2: Synthesis of CE-TP (O-(2-chloro-5-ethylphenyl) O-ethyl S-propyl phosphoroamidothioate)

This protocol describes the synthesis of the hypothetical organophosphate insecticide CE-TP.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • O-ethyl S-propyl phosphoroamidochloridothioate

  • Toluene

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.6 g (0.1 mol) of this compound in 100 mL of dry toluene.

  • Add 4.0 g (0.1 mol) of powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of 21.7 g (0.1 mol) of O-ethyl S-propyl phosphoroamidochloridothioate in 50 mL of dry toluene from the dropping funnel over a period of 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filtrate with two 50 mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure CE-TP.

Visualizations

Synthesis_of_CE_PA This compound This compound Reaction Reaction This compound->Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction CE-PA 2-(2-chloro-5-ethylphenoxy)acetic acid Reaction->CE-PA Williamson Ether Synthesis

Caption: Synthesis pathway for the hypothetical herbicide CE-PA.

Synthesis_of_CE_TP This compound This compound Reaction Reaction This compound->Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Phosphoroamidochloridothioate O-ethyl S-propyl phosphoroamidochloridothioate Phosphoroamidochloridothioate->Reaction CE-TP O-(2-chloro-5-ethylphenyl) O-ethyl S-propyl phosphoroamidothioate Reaction->CE-TP

Caption: Synthesis of the hypothetical insecticide CE-TP.

Experimental_Workflow_CE_PA cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve this compound and NaOH in Ethanol/Water add_chloroacetic Add neutralized Chloroacetic Acid Solution start->add_chloroacetic reflux Reflux for 4 hours add_chloroacetic->reflux acidify Acidify with HCl reflux->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end Pure CE-PA

Caption: Experimental workflow for the synthesis of CE-PA.

Disclaimer

The agrochemical candidates CE-PA and CE-TP, their synthesis yields, purity, and biological activities are hypothetical and for illustrative purposes only. The provided protocols are based on general and well-established chemical reactions for the synthesis of similar classes of compounds. Actual experimental results may vary. All laboratory work should be conducted with appropriate safety precautions.

References

2-Chloro-5-ethylphenol as a Precursor for Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylphenol is a substituted phenolic compound that holds potential as a precursor in the synthesis of novel herbicides. Its chemical structure, featuring a reactive hydroxyl group and chloro and ethyl substitutions on the aromatic ring, allows for its incorporation into various herbicidal scaffolds. The primary route for converting phenols into herbicides is through the synthesis of aryloxyalkanoic acids, a well-established class of herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This process is typically achieved via the Williamson ether synthesis.

While this compound is commercially available, specific herbicides derived directly from this precursor are not widely documented in publicly available literature. However, based on the known synthetic pathways for analogous phenoxy herbicides, we can outline the potential synthetic routes and the principles of their herbicidal action. These notes provide a theoretical framework and generalized protocols for researchers interested in exploring the potential of this compound in the discovery of new herbicidal agents.

Theoretical Application in Herbicide Synthesis

The primary application of this compound in herbicide synthesis would be in the creation of phenoxyalkanoic acid derivatives. The general structure of these herbicides involves an aryloxy group linked to an alkanoic acid moiety. The herbicidal activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.

Synthesis of 2-Chloro-5-ethylphenoxyalkanoic Acids

The most probable synthetic route to produce herbicides from this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with a haloalkanoic acid or its ester in a nucleophilic substitution reaction.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products phenol This compound phenoxide 2-Chloro-5-ethylphenoxide phenol->phenoxide + Base base Base (e.g., NaOH, K2CO3) salt Salt (e.g., NaCl) base->salt water Water base->water haloacid Haloalkanoic Acid (e.g., ClCH2COOH) herbicide 2-Chloro-5-ethylphenoxyalkanoic Acid haloacid->herbicide phenoxide->herbicide + Haloalkanoic Acid

Caption: Williamson ether synthesis of a phenoxyalkanoic acid.

Experimental Protocols

The following are generalized protocols for the synthesis of potential herbicides derived from this compound. These should be considered as starting points and may require optimization for specific target molecules.

Protocol 1: Synthesis of 2-Chloro-5-ethylphenoxyacetic Acid

This protocol describes the synthesis of a putative herbicidal compound, 2-Chloro-5-ethylphenoxyacetic acid, via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH₂COOH)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1 equivalent) in toluene.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the mixture to reflux to form the sodium 2-chloro-5-ethylphenoxide, removing water by azeotropic distillation using a Dean-Stark apparatus.

  • After the formation of the phenoxide is complete (indicated by the cessation of water collection), cool the reaction mixture.

  • Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1 equivalent) with sodium hydroxide (1 equivalent) in water.

  • Add the aqueous solution of sodium chloroacetate to the reaction mixture.

  • Heat the mixture at 80-100°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 2-Chloro-5-ethylphenoxyacetic acid.

  • Extract the precipitated product with methylene chloride.

  • Wash the organic extract with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-(2-Chloro-5-ethylphenoxy)propanoic Acid

This protocol outlines the synthesis of a propanoic acid derivative, which may exhibit different selectivity and potency compared to the acetic acid analog.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Ethyl 2-bromopropanoate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux with stirring for 1 hour.

  • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-5-ethylphenoxy)propanoate.

  • For hydrolysis of the ester, dissolve the crude product in ethanol and add an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the 2-(2-chloro-5-ethylphenoxy)propanoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Logical Workflow for Herbicide Discovery and Evaluation

The process of developing a new herbicide from a precursor like this compound follows a logical progression from synthesis to biological evaluation.

Workflow Precursor This compound Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Precursor->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Herbicidal Screening (e.g., seed germination assay) Purification->Screening DoseResponse Dose-Response Studies (Determine IC50/EC50) Screening->DoseResponse Selectivity Crop Selectivity and Weed Spectrum Analysis DoseResponse->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Lead Lead Compound MoA->Lead

Caption: Herbicide discovery and evaluation workflow.

Data Presentation

As no specific quantitative data for herbicides derived from this compound is available in the literature, the following table is a template for how such data, once generated, should be structured for clear comparison.

Table 1: Herbicidal Efficacy of Hypothetical this compound Derivatives

Compound IDChemical NameTarget Weed SpeciesGrowth Inhibition (%) at 100 µMIC₅₀ (µM)
H-CEP-012-Chloro-5-ethylphenoxyacetic acidAmaranthus retroflexusData not availableData not available
H-CEP-012-Chloro-5-ethylphenoxyacetic acidEchinochloa crus-galliData not availableData not available
H-CEP-022-(2-Chloro-5-ethylphenoxy)propanoic acidAmaranthus retroflexusData not availableData not available
H-CEP-022-(2-Chloro-5-ethylphenoxy)propanoic acidEchinochloa crus-galliData not availableData not available

Signaling Pathways

Phenoxy herbicides, the likely class of compounds derived from this compound, act as synthetic auxins. They disrupt normal plant growth by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological effects, including epinasty, cell division and elongation, and ultimately, plant death.

AuxinSignaling cluster_herbicide Herbicidal Action cluster_cell Plant Cell Herbicide Phenoxy Herbicide (from this compound) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth & Plant Death Gene->Growth Leads to

Caption: Simplified auxin herbicide signaling pathway.

Conclusion

While this compound presents a viable starting material for the synthesis of novel phenoxyalkanoic acid herbicides, a lack of specific examples in the current literature necessitates a research-driven approach. The protocols and workflows provided here offer a foundational framework for chemists and plant scientists to synthesize and evaluate new derivatives. Future research should focus on the synthesis of a library of compounds derived from this compound and their subsequent screening for herbicidal activity to identify lead candidates for further development. The systematic collection of quantitative efficacy data will be crucial in establishing the potential of this precursor in modern agrochemical research.

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-5-ethylphenol as a key building block. The information herein is intended to guide researchers in the synthesis of complex organic molecules relevant to pharmaceutical and materials science discovery.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is a valuable substrate for such transformations, offering a reactive site for coupling at the chloro-position, while the phenolic hydroxyl and ethyl groups provide opportunities for further functionalization or influence the electronic properties of the molecule. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, as well as the related copper-catalyzed Ullmann condensation for diaryl ether synthesis.

General Experimental Workflow

A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Specific parameters should be optimized for each reaction type and substrate combination.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Oven-dry glassware Oven-dry glassware Add solid reagents Add solid reagents Oven-dry glassware->Add solid reagents Seal with septum Seal with septum Add solid reagents->Seal with septum Evacuate and backfill with inert gas (3x) Evacuate and backfill with inert gas (3x) Seal with septum->Evacuate and backfill with inert gas (3x) Add degassed solvents and liquid reagents Add degassed solvents and liquid reagents Evacuate and backfill with inert gas (3x)->Add degassed solvents and liquid reagents Heat to reaction temperature Heat to reaction temperature Add degassed solvents and liquid reagents->Heat to reaction temperature Cool to room temperature Cool to room temperature Heat to reaction temperature->Cool to room temperature Quench reaction Quench reaction Cool to room temperature->Quench reaction Extraction Extraction Quench reaction->Extraction Dry organic layer Dry organic layer Extraction->Dry organic layer Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Purify by column chromatography Purify by column chromatography Concentrate in vacuo->Purify by column chromatography

Caption: General workflow for a typical palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1][2][3]

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Product Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Stir the reaction mixture at 80-120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted 2-Chlorophenols
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001870-90 (estimated)
4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane1102475-95 (estimated)
3-Tolylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O901265-85 (estimated)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][5][6][7][8][9][10][11]

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Product Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[12]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, to an oven-dried vial, add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and stir the mixture at 80-120 °C. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Substituted 2-Chlorophenols
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Dioxane1002070-90 (estimated)
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1101675-95 (estimated)
n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)Toluene1002465-85 (estimated)

Sonogashira Coupling

The Sonogashira reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6][12][13][14]

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Alkyne Ar-Alkyne Reductive Elimination->Ar-Alkyne Cu(I) Cu(I) Alkyne Coordination Alkyne Coordination Cu(I)->Alkyne Coordination Deprotonation Deprotonation Alkyne Coordination->Deprotonation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Coordination Base Base Base->Deprotonation Copper Acetylide Copper Acetylide Deprotonation->Copper Acetylide Copper Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[13][15]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the base, and then the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 70 °C and monitor by TLC.

  • Upon completion, dilute with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Substituted 2-Chlorophenols
AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃N (3)DMF801260-80 (estimated)
1-HexynePd(PPh₃)₄ (2)4DIPA (2.5)THF601665-85 (estimated)
TrimethylsilylacetylenePdCl₂(dppf) (3)5Et₃N (3)Toluene901070-90 (estimated)

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][13][14][16][17][18][19][20]

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Migratory Insertion Migratory Insertion Ar-Pd(II)-X->Migratory Insertion Alkene β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Product β-Hydride Elimination->Product H-Pd(II)-X H-Pd(II)-X β-Hydride Elimination->H-Pd(II)-X Reductive Elimination Reductive Elimination H-Pd(II)-X->Reductive Elimination Base Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[19]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.0 equivalents)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the palladium catalyst.

  • Add the solvent under an inert atmosphere.

  • Seal the tube and heat the mixture at 100-140 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Heck Reaction of Substituted 2-Chlorophenols
AlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)Et₃N (2)DMF1202450-70 (estimated)
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (1.5)NMP1302060-80 (estimated)
1-OctenePd(OAc)₂ (5)NaOAc (2)DMA1403640-60 (estimated)

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers.[1][3][10][21][22][23]

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of a diaryl ether from this compound.

Materials:

  • This compound

  • Phenol (1.0 - 1.2 equivalents)

  • Copper catalyst (e.g., CuI, CuO, 5-20 mol%)

  • Ligand (optional, e.g., N,N-dimethylglycine, phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • High-boiling polar solvent (e.g., DMF, Pyridine, NMP)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the phenol (1.1 mmol), the copper catalyst, ligand (if used), and base.

  • Add the solvent and heat the mixture to 120-180 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with aqueous base (e.g., NaOH solution) to remove unreacted phenol, then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Ullmann Condensation of Substituted Chlorophenols
PhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenolCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)Dioxane1102460-80 (estimated)
4-MethoxyphenolCuO (15)-K₂CO₃ (2)Pyridine1503650-70 (estimated)
p-CresolCuI (10)Phenanthroline (20)K₃PO₄ (2)DMF1302455-75 (estimated)

Conclusion

The palladium-catalyzed coupling reactions and the Ullmann condensation provide a powerful suite of tools for the functionalization of this compound. The choice of reaction and specific conditions will depend on the desired product and the nature of the coupling partner. The protocols and data presented here serve as a starting point for the development of synthetic routes to a wide variety of valuable compounds. Further optimization of reaction parameters is recommended to achieve the best possible outcomes for specific applications.

References

Application Notes and Protocol for O-Alkylation of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-alkylation of 2-Chloro-5-ethylphenol, a key transformation in the synthesis of various chemical intermediates for pharmaceutical and agrochemical applications. The primary method described is the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages.[1][2] This protocol outlines the reaction mechanism, reagent selection, detailed experimental procedures, and data presentation.

Introduction

The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. These structural motifs are present in a wide array of biologically active molecules and functional materials. The Williamson ether synthesis is a classic and widely employed method for this transformation.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a halide from an alkyl halide to form the corresponding ether.[1][2]

The reaction is typically carried out by first treating the phenol with a base to generate the more nucleophilic phenoxide anion. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions. For phenols, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient for deprotonation.[3] The use of polar aprotic solvents like acetone, butanone (MEK), or dimethylformamide (DMF) is often preferred as they can accelerate SN2 reactions.[3]

This application note provides a comprehensive protocol for the O-alkylation of this compound with a primary alkyl halide, using potassium carbonate as the base and butanone as the solvent.

Reaction Principle and Mechanism

The O-alkylation of this compound via the Williamson ether synthesis involves two key steps:

  • Deprotonation: The phenolic proton of this compound is acidic and reacts with a base (e.g., K₂CO₃) to form the corresponding potassium phenoxide. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of a primary alkyl halide (e.g., ethyl iodide). This is a concerted reaction where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond.[1][2]

The overall reaction is illustrated below:

Where R is a primary alkyl group and X is a halide (I, Br, Cl).

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of substituted phenols.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
This compound156.61153812-97-6Substrate
Alkyl Halide (e.g., Ethyl Iodide)155.9775-03-6Alkylating agent (primary halide recommended)
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, finely powdered
Butanone (Methyl Ethyl Ketone, MEK)72.1178-93-3Anhydrous solvent
Diethyl Ether74.1260-29-7For extraction
1 M Hydrochloric Acid (HCl)36.467647-01-0For workup
Saturated Sodium Chloride Solution (Brine)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Reaction Setup and Procedure

experimental_workflow

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.57 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous, finely powdered potassium carbonate (e.g., 2.76 g, 20.0 mmol, 2.0 equiv.) and anhydrous butanone (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the primary alkyl halide (e.g., ethyl iodide, 1.72 g, 11.0 mmol, 1.1 equiv.) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Workup Procedure
  • Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium iodide).

  • Rinse the flask and the filter cake with a small amount of butanone.

  • Transfer the filtrate to a round-bottom flask and remove the butanone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (50 mL).

  • Transfer the ethereal solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove any unreacted phenol.

  • Wash the organic layer with saturated sodium chloride solution (brine) (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by TLC, GC-MS, and NMR spectroscopy.

Data Presentation

The following table provides representative quantitative data for the O-alkylation of a substituted phenol, which can be adapted for this compound.

ParameterValue
Reactants
This compound10.0 mmol (1.0 equiv.)
Ethyl Iodide11.0 mmol (1.1 equiv.)
Potassium Carbonate20.0 mmol (2.0 equiv.)
Reaction Conditions
SolventButanone
TemperatureReflux (~80°C)
Reaction Time4-6 hours
Expected Outcome
Theoretical Yield of 2-Chloro-5-ethoxytolueneBased on 10.0 mmol starting material
Typical Experimental Yield85-95% (based on similar reactions)

Signaling Pathways and Logical Relationships

The logical relationship in the Williamson ether synthesis is a straightforward progression from starting materials to the final product through a well-defined SN2 pathway.

reaction_pathway

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.

    • Use a primary alkyl halide to minimize competing E2 elimination reactions.[2]

    • Ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity.

  • Safety:

    • Alkyl halides are often volatile and toxic; handle them in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Butanone and diethyl ether are flammable; avoid open flames and use a heating mantle or oil bath for heating.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylphenol is a chemical intermediate used in the synthesis of various pharmaceutical and specialty chemical products. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. This application note details a robust and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The described protocol is suitable for quality control, stability testing, and research applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC₈H₉ClO[1][2][3][4]
Molecular Weight156.61 g/mol [1][2][3][4]
Estimated pKa~10Based on structurally similar phenols[5][6]
Predicted LogP2.608[2]
UV Absorption (λmax)Estimated around 280 nmBased on methods for similar chlorophenolic compounds[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation of this compound by HPLC.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Weighing of This compound Standard and Sample dissolution Dissolution in Acetonitrile/Water prep_start->dissolution filtration Filtration through 0.45 µm filter dissolution->filtration injection Injection into HPLC System filtration->injection Prepared Sample separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration and Quantification data_acq->integration validation Method Validation (ICH Guidelines) integration->validation

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol

This protocol provides a detailed procedure for the analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Start with 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/minute
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B consists of 100% HPLC grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[8][9][10][11][12]

Validation Parameters and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations of the standard solution.Correlation coefficient (r²) ≥ 0.999.
Range The range should be justified based on the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard or sample at 100% of the test concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.To be determined and reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.To be determined and reported.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on the results (RSD ≤ 2.0%).

Logical Relationship for Method Validation

The following diagram illustrates the logical progression and interdependencies of the key validation parameters.

validation_logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->Accuracy Robustness Robustness

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The detailed protocol and validation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and research purposes, ensuring the generation of accurate and reproducible data.

References

Application Note: Analysis of 2-Chloro-5-ethylphenol and its Chlorination Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Chloro-5-ethylphenol and its subsequent chlorination reaction products. The protocol is designed for researchers, scientists, and drug development professionals involved in the synthesis, environmental monitoring, or toxicological assessment of halogenated phenolic compounds. The methodology includes sample preparation, derivatization, GC-MS parameters, and data analysis.

Introduction

Due to the polar nature of phenols, direct analysis by GC-MS can result in poor peak shape and column degradation. Therefore, a derivatization step is essential to increase the volatility and thermal stability of the analytes.[7][8][9] This protocol utilizes silylation, a common and effective derivatization technique for phenolic compounds, prior to GC-MS analysis.[8][10]

Experimental Protocols

Hypothetical Reaction Scheme

The analytical method described herein is suitable for monitoring the chlorination of this compound. A potential reaction pathway involves the sequential addition of chlorine atoms to the aromatic ring, yielding various isomers of dichloro- and trichloro-ethylphenol.

G cluster_reactants Reactants cluster_products Potential Products 2_Chloro_5_ethylphenol This compound Dichloro_ethylphenol_isomers Dichloro-ethylphenol (various isomers) 2_Chloro_5_ethylphenol->Dichloro_ethylphenol_isomers + Cl2 Cl2 Cl2 Trichloro_ethylphenol_isomers Trichloro-ethylphenol (various isomers) Dichloro_ethylphenol_isomers->Trichloro_ethylphenol_isomers + Cl2

Caption: Hypothetical chlorination pathway of this compound.

Sample Preparation and Derivatization Workflow

A precise and consistent sample preparation and derivatization procedure is critical for accurate quantification. The following workflow outlines the key steps from sample collection to injection into the GC-MS system.

G Start Start: Reaction Mixture Aliquot (1 mL) Solvent_Extraction Liquid-Liquid Extraction with Dichloromethane (DCM) Start->Solvent_Extraction Drying Dry Organic Phase with Anhydrous Na2SO4 Solvent_Extraction->Drying Evaporation Evaporate to Dryness under gentle N2 stream Drying->Evaporation Derivatization Add Pyridine and BSTFA (70°C for 30 min) Evaporation->Derivatization Final_Prep Dilute with Hexane Derivatization->Final_Prep GCMS_Analysis GC-MS Analysis Final_Prep->GCMS_Analysis

References

Application Note: Derivatization of 2-Chloro-5-ethylphenol for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylphenol is a chemical intermediate of interest in various fields, including pharmaceutical and chemical synthesis. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar compounds like this compound by GC can be challenging due to its active hydroxyl group, which can lead to poor peak shape, tailing, and reduced sensitivity. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior and enabling sensitive and accurate GC analysis.[1]

This application note provides detailed protocols for three common derivatization techniques for this compound: silylation, acetylation, and pentafluorobenzylation. The selection of the appropriate derivatization method depends on the specific analytical requirements, such as the desired sensitivity, the detector being used, and the complexity of the sample matrix.

General Experimental Workflow

The overall process for the analysis of this compound using derivatization and GC is outlined in the workflow diagram below. The initial steps involve sample preparation, which may include extraction and cleanup, followed by the derivatization reaction. The resulting derivative is then analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction & Cleanup Sample->Extraction Derivatization Derivatization (Silylation, Acetylation, or Pentafluorobenzylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Detection Detection (FID, ECD, MS) GC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for the derivatization and GC analysis of this compound.

Derivatization Protocols

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the analyte.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst such as trimethylchlorosilane (TMCS).[2]

Protocol: Silylation using BSTFA/TMCS

Reagents and Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or water bath

  • GC vials with inserts

  • Microsyringes

Procedure:

  • Accurately weigh or pipette a known amount of the this compound standard or dried sample extract into a GC vial.

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA and 10 µL of TMCS (a common ratio is 99:1 BSTFA:TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC.

Acetylation

Acetylation introduces an acetyl group to the hydroxyl moiety of this compound, forming a less polar ester. Acetic anhydride is a widely used acetylating agent, and the reaction can be performed in an organic solvent or directly in an aqueous sample (in situ acetylation) with the presence of a base.[3][4]

Protocol: Acetylation using Acetic Anhydride

Reagents and Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine or potassium carbonate (as a catalyst/base)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

  • Microsyringes

Procedure:

  • Dissolve a known amount of the this compound standard or dried sample extract in 1 mL of an appropriate organic solvent in a vial.

  • Add 200 µL of pyridine and 300 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic layer to a clean GC vial for analysis.

Pentafluorobenzylation

Pentafluorobenzylation is a derivatization technique particularly useful for compounds that are to be analyzed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to electrophilic groups like the pentafluorobenzyl moiety. This method involves the reaction of the phenoxide ion of this compound with pentafluorobenzyl bromide (PFBBr).

Protocol: Pentafluorobenzylation using PFBBr

Reagents and Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (anhydrous)

  • Acetone (GC grade)

  • Heating block or water bath

  • GC vials

  • Microsyringes

Procedure:

  • Place a known amount of the this compound standard or dried sample extract in a GC vial.

  • Add 1 mL of acetone to dissolve the sample.

  • Add approximately 10 mg of anhydrous potassium carbonate to the vial.

  • Add 10 µL of PFBBr solution (e.g., 10% in acetone) to the vial.

  • Cap the vial tightly and vortex.

  • Heat the vial at 80°C for 1-2 hours.

  • Cool the vial to room temperature.

  • The sample can be injected directly, or the solvent can be exchanged to a more non-polar solvent like hexane after removing the potassium carbonate by centrifugation or filtration.

Chemical Reaction Diagram

The following diagram illustrates the silylation of this compound with BSTFA, a representative derivatization reaction.

silylation_reaction cluster_reactants Reactants cluster_products Products phenol This compound silylated_phenol Silylated this compound (TMS Derivative) phenol->silylated_phenol + BSTFA (TMCS catalyst) bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) byproduct N-(trimethylsilyl)-2,2,2-trifluoroacetamide

Caption: Silylation of this compound with BSTFA.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of chlorophenols after derivatization. Note: This data is illustrative and may vary for this compound depending on the specific instrumentation, derivatization procedure, and analytical conditions.

Derivatization MethodDerivativeTypical Retention Time Range (min)Limit of Detection (LOD) RangeTypical Reaction Yield
Silylation TMS Ether10 - 200.1 - 10 µg/L> 95%
Acetylation Acetate Ester12 - 250.05 - 5 µg/L> 90%
Pentafluorobenzylation PFB Ether15 - 300.01 - 1 µg/L (GC-ECD)> 90%

Conclusion

Derivatization is a crucial step for the robust and sensitive analysis of this compound by gas chromatography. Silylation, acetylation, and pentafluorobenzylation are effective methods to improve the chromatographic performance of this analyte. The choice of the derivatization reagent and protocol should be tailored to the specific analytical goals and available instrumentation. The detailed protocols provided in this application note serve as a starting point for method development and validation for the routine analysis of this compound in various sample matrices.

References

Application Notes and Protocols for the Nitration of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of substituted phenols is a fundamental chemical transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. This document provides a detailed experimental protocol for the nitration of 2-Chloro-5-ethylphenol, a process that introduces a nitro (-NO₂) group onto the aromatic ring. The resulting nitrophenol derivatives are valuable precursors for the synthesis of more complex molecules. The protocol is based on established methods for the nitration of phenol derivatives, employing a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent.

Reaction Principle

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the chloro (-Cl) and ethyl (-C₂H₅) groups also influence the position of nitration. The reaction with a nitrating mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), which is the active electrophile. Due to steric hindrance from the adjacent chloro group and the directing effects of the substituents, the nitro group is expected to substitute at the positions ortho and para to the hydroxyl group.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)ACS Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, Granular
Deionized Water
Ice
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
Ethyl AcetateACS Reagent Grade
HexanesACS Reagent Grade

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Magnetic stir plate

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq). Dissolve the starting material in a minimal amount of a suitable inert solvent like dichloromethane if necessary, although the reaction can often be performed neat with the sulfuric acid. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled starting material with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of this compound from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C throughout the addition to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the isomers.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product(s) by determining the melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Potential Products

CompoundMolecular FormulaMolar Mass ( g/mol )AppearancePotential Position of Nitration
This compoundC₈H₉ClO156.61[1][2][3]--
2-Chloro-5-ethyl-4-nitrophenolC₈H₈ClNO₃201.61Yellow SolidPara to -OH
2-Chloro-5-ethyl-6-nitrophenolC₈H₈ClNO₃201.61Yellow SolidOrtho to -OH
2-Chloro-5-ethyl-4,6-dinitrophenolC₈H₇ClN₂O₅246.61Yellow SolidOrtho and Para to -OH

Note: The properties of the nitrated products are predicted based on known nitrophenol compounds.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool->nitrating_mix addition Dropwise Addition of Nitrating Mixture nitrating_mix->addition stir Stir for 1-2 hours addition->stir quench Quench on Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash purify Purify (Recrystallization/ Column Chromatography) wash->purify dry Dry Product purify->dry end End: Nitrated Product(s) dry->end

Caption: Experimental workflow for the nitration of this compound.

Safety Precautions
  • This experiment must be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure efficient cooling and slow, controlled addition of the nitrating mixture.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: Monitoring the Williamson Ether Synthesis of 2-Chloro-5-ethylphenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for monitoring the progress of the O-alkylation of 2-Chloro-5-ethylphenol via the Williamson ether synthesis using thin-layer chromatography (TLC). This method offers a rapid, efficient, and cost-effective way to track the consumption of the starting material and the formation of the product, enabling real-time reaction optimization and endpoint determination.

Introduction

Thin-layer chromatography (TLC) is a fundamental analytical technique widely used in organic chemistry to separate components of a mixture.[1] Its simplicity, speed, and low cost make it an invaluable tool for monitoring the progress of chemical reactions.[2][3] By observing the disappearance of starting materials and the appearance of products on a TLC plate, chemists can qualitatively assess the reaction's progression and determine its completion.[4]

The Williamson ether synthesis is a classic and robust method for preparing ethers from an alkoxide and a primary alkyl halide through an SN2 reaction.[5][6] In this application, we will monitor the reaction of this compound with an alkyl halide in the presence of a base to form the corresponding ether. The significant difference in polarity between the phenolic starting material and the ether product allows for excellent separation and clear monitoring by TLC.

Reaction Scheme

Experimental Protocol

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization reagent: Ferric chloride (FeCl₃) stain or p-Anisaldehyde stain[5][7]

TLC Method Development

Before initiating the reaction, it is crucial to determine a suitable mobile phase for the TLC analysis. The ideal solvent system should provide a good separation between the starting material (this compound) and the expected product.

  • Prepare a stock solution of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate).

  • Test various mobile phase compositions. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Spot the starting material on a TLC plate and develop it in the chosen solvent system.

  • Aim for an Rf value of approximately 0.3-0.5 for the starting material. This will allow for clear separation from the less polar product, which will have a higher Rf value.[8] A good starting mobile phase to test is Hexane:Ethyl Acetate (4:1).

Reaction Procedure
  • In a round-bottom flask, dissolve this compound and the alkyl halide in the chosen reaction solvent (e.g., acetone).

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

Monitoring the Reaction by TLC
  • Prepare a TLC plate: Draw a baseline in pencil approximately 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[2][8]

  • Spot the plate:

    • SM Lane: Using a capillary tube, apply a small spot of the diluted starting material solution.

    • CO Lane: Apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.

    • RXN Lane: Using a clean capillary tube, withdraw a small aliquot from the reaction mixture and spot it in this lane.

  • Develop the TLC plate: Place the spotted plate in a developing chamber containing the pre-determined mobile phase. Ensure the baseline is above the solvent level.[9] Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize the plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its ether product are typically UV-active and will appear as dark spots.[5] Circle the spots with a pencil.

    • For enhanced visualization, especially for the phenol, use a chemical stain.[7]

      • Ferric Chloride Stain: Excellent for phenols, which will typically appear as colored spots (e.g., blue, green, or purple).[7]

      • p-Anisaldehyde Stain: A general-purpose stain that can produce different colors for the starting material and product upon heating.[7]

  • Interpret the results:

    • At the beginning of the reaction (t=0), the "RXN" lane should show a prominent spot corresponding to the starting material.

    • As the reaction progresses, the spot for the starting material in the "RXN" lane will diminish in intensity, and a new, higher Rf spot corresponding to the less polar ether product will appear and intensify.[2]

    • The "CO" lane helps to confirm the identity of the spots. The starting material spot in the "RXN" lane should align with the spot in the "SM" lane.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.

Data Presentation

The progress of the reaction can be semi-quantitatively documented by recording the Rf values and relative spot intensities at different time intervals.

Time (hours)Rf (Starting Material)Relative Intensity (SM)Rf (Product)Relative Intensity (Product)
00.40+++--
10.40++0.75+
20.40+0.75++
4--0.75+++

Relative intensity can be estimated visually (e.g., +++ for very intense, ++ for moderate, + for weak, - for not visible).

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Ether_Product 2-Chloro-5-ethylphenyl ether This compound->Ether_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Ether_Product Base Base Base->Ether_Product Solvent Solvent Solvent->Ether_Product Salt_Byproduct Salt Byproduct

Caption: Williamson ether synthesis of this compound.

TLC Monitoring Workflow

G start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate (SM, CO, RXN) take_aliquot->spot_tlc develop_tlc Develop TLC Plate in Mobile Phase spot_tlc->develop_tlc visualize_uv Visualize under UV Light (254 nm) develop_tlc->visualize_uv stain_tlc Apply Chemical Stain (e.g., FeCl3) visualize_uv->stain_tlc analyze Analyze TLC Plate stain_tlc->analyze decision Is Starting Material Consumed? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No end_rxn Reaction Complete (Work-up) decision->end_rxn Yes continue_rxn->take_aliquot

Caption: Workflow for monitoring reaction progress using TLC.

Conclusion

Thin-layer chromatography is a powerful and indispensable technique for the real-time monitoring of organic reactions. The protocol detailed in this application note for the Williamson ether synthesis of this compound demonstrates a straightforward and effective method for tracking reaction progress. This approach allows for efficient optimization of reaction conditions and accurate determination of the reaction endpoint, ultimately leading to improved yields and purity of the desired product.

References

Application of 2-Chloro-5-ethylphenol in Dye Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylphenol is a substituted phenolic compound with potential applications in the synthesis of various organic molecules, most notably as a coupling component in the formation of azo dyes. The presence of the chloro and ethyl groups on the aromatic ring can influence the electronic properties and solubility of the resulting dye molecules, potentially imparting unique shades, and improving fastness properties. This document provides a detailed exploration of the application of this compound in dye synthesis, focusing on the generation of azo dyes. While specific examples in peer-reviewed literature are scarce, the principles of azo coupling provide a robust framework for its utilization.

Principle of Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis is a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a nucleophilic coupling component, such as a phenol or an aromatic amine. In the context of this document, this compound serves as the coupling component. The diazonium ion attacks the electron-rich aromatic ring of the phenol, typically at the position para to the hydroxyl group, to form the azo dye.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of an azo dye using this compound as the coupling component. The specific aromatic amine used as the diazo component will determine the final color and properties of the dye.

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol describes the formation of the diazonium salt from a generic primary aromatic amine (e.g., aniline or a substituted aniline).

Materials:

  • Primary Aromatic Amine (e.g., Aniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting clear solution is the diazonium salt, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol details the reaction of the prepared diazonium salt with this compound to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve this compound (0.01 mol, 1.57 g) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution to the cold this compound solution.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used for diazotization.

  • Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper. This removes any unreacted salts and base.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a vacuum oven at a low temperature (e.g., 60-70 °C).

Data Presentation

ParameterExpected Value
Physical Appearance Colored solid (e.g., yellow, orange, red)
Yield (%) 70-90%
Melting Point (°C) >150 (often decompose)
λmax (nm) in EtOH 400-500
Molar Absorptivity (ε) 10,000 - 30,000 L mol⁻¹ cm⁻¹
Solubility Soluble in organic solvents (e.g., ethanol, acetone, DMF), sparingly soluble in water.

Visualizations

Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification AromaticAmine Primary Aromatic Amine Reagents1 NaNO₂, HCl, 0-5 °C AromaticAmine->Reagents1 DiazoniumSalt Diazonium Salt Solution Reagents2 0-5 °C DiazoniumSalt->Reagents2 Reagents1->DiazoniumSalt CouplingComponent This compound in NaOH(aq) CouplingComponent->Reagents2 AzoDye Crude Azo Dye Filtration Filtration & Washing AzoDye->Filtration Reagents2->AzoDye PurifiedDye Purified Azo Dye Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->PurifiedDye

Caption: General workflow for the synthesis of an azo dye.

Signaling Pathway of Azo Coupling Reaction

The following diagram illustrates the logical relationship in the azo coupling reaction, an electrophilic aromatic substitution.

azo_coupling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diazonium Diazonium Cation (Electrophile) SigmaComplex Sigma Complex (Wheland Intermediate) Diazonium->SigmaComplex Electrophilic Attack Phenoxide 2-Chloro-5-ethylphenoxide (Nucleophile) Phenoxide->SigmaComplex AzoDye Azo Dye SigmaComplex->AzoDye Deprotonation

Caption: Logical pathway of the azo coupling reaction.

Conclusion

This compound is a viable coupling component for the synthesis of azo dyes. The general and well-established protocols for diazotization and azo coupling can be readily adapted for its use. The resulting dyes are expected to exhibit interesting coloristic and physicochemical properties influenced by the chloro and ethyl substituents. Further research is warranted to synthesize and characterize specific azo dyes derived from this compound to fully explore their potential applications in various fields, including materials science and as functional dyes in biological and pharmaceutical research.

Application Notes and Protocols for the Development of Novel Fungicides from 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel fungicide candidates derived from the lead compound, 2-Chloro-5-ethylphenol. The following protocols and data are intended to guide researchers in the development of new antifungal agents with potential applications in agriculture and medicine.

Introduction

Phenolic compounds are a well-established class of antimicrobial agents, known for their broad-spectrum activity against various pathogens.[1][2] The structural backbone of this compound offers a versatile platform for chemical modification to enhance its fungicidal properties. By targeting key functional groups, it is possible to generate a library of derivatives with potentially improved efficacy, selectivity, and environmental profiles. The primary mechanisms of action for phenolic fungicides often involve the disruption of fungal cell membranes, leading to increased permeability and leakage of intracellular contents.[3]

Synthetic Pathways for Derivative Synthesis

Two primary synthetic routes are proposed for the derivatization of this compound: Williamson Ether Synthesis and Fischer Esterification. These methods allow for the modification of the phenolic hydroxyl group, a key determinant of biological activity.

Williamson Ether Synthesis of 2-Chloro-5-ethylphenoxy Derivatives

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and a primary alkyl halide.[4][5] This reaction allows for the introduction of various alkyl and substituted alkyl groups to the phenolic oxygen of this compound.

Experimental Protocol:

  • Deprotonation of this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide.[4] Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to the solution.[6] Stir the suspension at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Addition of Alkyl Halide: To the phenoxide solution, add the desired primary alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by thin-layer chromatography (TLC).[4] The reaction is typically complete within 1-8 hours.[4]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ether derivative.

Fischer Esterification of this compound Derivatives

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[7][8] This pathway enables the introduction of a wide range of acyl groups to the phenolic hydroxyl of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), a carboxylic acid (1.2 equivalents), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

  • Reaction and Water Removal: Heat the mixture to reflux. To drive the equilibrium towards the ester product, remove the water formed during the reaction using a Dean-Stark apparatus.[9] Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by column chromatography.

In Vitro Antifungal Activity Screening

The following protocol outlines a standardized broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and EC₅₀ values of the synthesized compounds against a panel of relevant fungal pathogens.

Experimental Protocol:

  • Preparation of Fungal Inoculum: Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature for growth. Prepare a spore or conidial suspension in sterile saline or a suitable broth (e.g., RPMI-1640). Adjust the inoculum concentration to a final concentration of approximately 1-5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.

  • Incubation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the fungal suspension. Include a positive control (a known fungicide), a negative control (no compound), and a sterility control (no inoculum). Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours.

  • Data Analysis: Determine the MIC value, which is the lowest concentration of the compound that completely inhibits visible fungal growth. The EC₅₀ value (the concentration that inhibits 50% of fungal growth) can be determined by measuring the optical density at a suitable wavelength (e.g., 600 nm) and fitting the data to a dose-response curve.

Data Presentation: Antifungal Activity of Phenolic Derivatives

The following tables summarize the in vitro antifungal activity of various phenolic derivatives against selected plant pathogenic fungi, providing a reference for the potential efficacy of novel compounds derived from this compound.

Table 1: In Vitro Antifungal Activity (EC₅₀, µg/mL) of Allylphenol Derivatives

CompoundRhizoctonia cerealisPythium aphanidermatumValsa maliBotrytis cinerea
2-Allylphenol (2-AP)8.248.8--
2-(2-hydroxypropyl) phenol1.023.5--

Data sourced from[10]

Table 2: In Vitro Antifungal Activity (EC₅₀, mg/L) of Substituted Phenyl Ethylsulfonamides against Botrytis cinerea

CompoundStrain DL-11 (sensitive)Strain HLD-15 (resistant)
V-10.103.32
V-90.017.72

Data sourced from[11]

Table 3: In Vitro Antifungal Activity (EC₅₀, mg/L) of N-(thiophen-2-yl) Nicotinamide Derivatives against Pseudoperonospora cubensis

CompoundEC₅₀ (mg/L)
4a4.69
4f1.96
Diflumetorim (Commercial Fungicide)21.44
Flumorph (Commercial Fungicide)7.55

Data sourced from[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antifungal Screening cluster_analysis Data Analysis start This compound williamson Williamson Ether Synthesis (Alkyl Halide, Base) start->williamson fischer Fischer Esterification (Carboxylic Acid, Acid Catalyst) start->fischer ethers Ether Derivatives williamson->ethers esters Ester Derivatives fischer->esters screening In Vitro Antifungal Assay (Broth Microdilution) ethers->screening esters->screening mic MIC Determination screening->mic ec50 EC50 Determination screening->ec50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ec50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and screening of novel fungicides.

Proposed Mechanism of Action

mechanism_of_action compound Phenolic Fungicide Derivative membrane Fungal Cell Membrane compound->membrane Interaction disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components (Ions, Metabolites) disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for phenolic fungicides.

References

Application Notes and Protocols for Electrophilic Substitution on 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an electrophilic substitution reaction, specifically nitration, on 2-Chloro-5-ethylphenol. The procedures outlined are based on established principles of electrophilic aromatic substitution on substituted phenols and are intended to serve as a comprehensive guide for the synthesis of nitrated derivatives of this compound.

Introduction

Electrophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the introduction of various functional groups onto an aromatic ring. The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic nucleus. In the case of this compound, the directing effects of the hydroxyl (-OH), chloro (-Cl), and ethyl (-C2H5) groups must be considered to predict the outcome of the substitution.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1][2][3] The ethyl group is also an activating group, reinforcing the ortho and para directing effect. Conversely, the chloro group is a deactivating group but also directs to the ortho and para positions.[4] Given the positions of the existing substituents on this compound (hydroxyl at C1, chloro at C2, and ethyl at C5), the potential sites for electrophilic attack are C4 and C6. Steric hindrance from the adjacent ethyl group might influence the substitution pattern, potentially favoring the C4 position.

This document provides a detailed experimental protocol for the nitration of this compound, a common and important electrophilic substitution reaction.

Data Presentation

Table 1: Reactant and Expected Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₈H₉ClO156.61Starting material.
2-Chloro-5-ethyl-4-nitrophenolC₈H₈ClNO₃201.61Expected major product.
2-Chloro-5-ethyl-6-nitrophenolC₈H₈ClNO₃201.61Potential minor product.

Table 2: Representative Reaction Parameters for Nitration

ParameterValue/Condition
Stoichiometry (this compound : Nitric Acid : Sulfuric Acid)1 : 1.1 : 1 (molar ratio)
Reaction Temperature0-5 °C
Reaction Time1-2 hours
SolventConcentrated Sulfuric Acid
Expected Yield70-85% (based on similar reactions)

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the synthesis of nitrated this compound using a mixture of nitric acid and sulfuric acid.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (5% aqueous solution)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of this compound in 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.7 mL (approx. 11 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. This will precipitate the crude product.

  • Isolation: Isolate the solid product by vacuum filtration and wash with cold distilled water until the washings are neutral.

  • Work-up: Transfer the crude product to a separatory funnel containing 50 mL of dichloromethane and 50 mL of distilled water. Shake and separate the layers. Wash the organic layer with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitrated product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to separate the isomers.

Mandatory Visualizations

Signaling Pathway of Electrophilic Substitution

Electrophilic_Substitution_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aromatic This compound Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex Nucleophilic Attack Electrophile_Source Nitrating Mixture (HNO3 + H2SO4) Electrophile Nitronium Ion (NO2+) Electrophile_Source->Electrophile Generation of Electrophile Electrophile->Sigma_Complex Product Nitrated Phenol Sigma_Complex->Product Deprotonation Byproduct H2SO4 + H2O Sigma_Complex->Byproduct Experimental_Workflow Start Start: Dissolve this compound in H2SO4 Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Addition Slowly Add Nitrating Mixture at 0-5 °C Start->Addition Prepare_Nitrating_Mix->Addition Stir Stir for 1-2 hours at 0-5 °C Addition->Stir Quench Pour onto Ice Stir->Quench Isolate Filter and Wash with Water Quench->Isolate Workup Solvent Extraction and Washing Isolate->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End End: Characterize Pure Product Purify->End Substituent_Effects cluster_directing_effects Substituent Directing Effects Substrate This compound OH_group -OH (Hydroxyl) Strong Activator Ortho, Para-directing Substrate->OH_group has Et_group -C2H5 (Ethyl) Weak Activator Ortho, Para-directing Substrate->Et_group has Cl_group -Cl (Chloro) Deactivator Ortho, Para-directing Substrate->Cl_group has Predicted_Outcome Predicted Major Product: 2-Chloro-5-ethyl-4-nitrophenol Predicted Minor Product: 2-Chloro-5-ethyl-6-nitrophenol OH_group->Predicted_Outcome influence Et_group->Predicted_Outcome influence Cl_group->Predicted_Outcome influence

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Chlorination of 4-Ethylphenol: This method involves the electrophilic aromatic substitution of 4-ethylphenol using a chlorinating agent. It is a more direct route but can present challenges in controlling regioselectivity.

  • Sandmeyer Reaction of 2-Amino-5-ethylphenol: This multi-step approach begins with the synthesis of 2-amino-5-ethylphenol, followed by diazotization and a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom. This route can offer better control over the final product's isomerism.

Q2: How can I synthesize the precursor, 2-Amino-5-ethylphenol?

A2: 2-Amino-5-ethylphenol can be synthesized in a two-step process starting from 4-ethylphenol:

  • Nitration of 4-Ethylphenol: 4-Ethylphenol is nitrated to form 5-ethyl-2-nitrophenol.

  • Reduction of 5-Ethyl-2-nitrophenol: The nitro group of 5-ethyl-2-nitrophenol is then reduced to an amino group to yield 2-amino-5-ethylphenol.

Q3: What are the common impurities or byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • Direct Chlorination Route: Isomeric monochlorinated phenols (e.g., 4-chloro-2-ethylphenol, 2-chloro-3-ethylphenol), dichlorinated phenols, and unreacted 4-ethylphenol.

  • Sandmeyer Route: Phenolic byproducts from the decomposition of the diazonium salt, and potentially unreacted 2-amino-5-ethylphenol.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities and byproducts with significantly different boiling points.

  • Recrystallization: Recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, can be used to obtain a highly pure product.

Troubleshooting Guides

Route 1: Direct Chlorination of 4-Ethylphenol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. Chlorination of phenols is often temperature-sensitive. - Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
Formation of Multiple Isomers - The hydroxyl and ethyl groups direct chlorination to various positions on the aromatic ring.- Employ a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂). - Use a bulky catalyst system to favor substitution at the less sterically hindered position. - Optimize the solvent, as it can influence isomer distribution.
Formation of Dichlorinated Byproducts - Excess chlorinating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Maintain a lower reaction temperature to improve selectivity for monochlorination.
Difficulty in Product Purification - Similar boiling points of isomers. - Co-crystallization of impurities.- For distillation, use a fractional distillation column to improve separation. - For recrystallization, try different solvent systems or a multi-solvent recrystallization.[1]
Route 2: Sandmeyer Reaction of 2-Amino-5-ethylphenol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient Sandmeyer reaction.- Ensure the complete dissolution of the amine in the acidic solution before adding sodium nitrite. - Maintain a low temperature (0-5 °C) during diazotization and the Sandmeyer reaction to prevent decomposition of the diazonium salt. - Use freshly prepared copper(I) chloride for the best catalytic activity.
Formation of Phenolic Byproducts - The diazonium salt reacting with water.- Keep the reaction temperature low. - Add the diazonium salt solution to the copper(I) chloride solution, rather than the reverse.
Vigorous Gas Evolution (N₂) - The decomposition of the diazonium salt is an exothermic process.- Add the sodium nitrite solution slowly and maintain a low temperature. - Ensure efficient stirring to dissipate heat.
Difficulty in Isolating the Product - The product may be an oil. - Emulsion formation during workup.- If the product is an oil, extract it with a suitable organic solvent (e.g., diethyl ether, dichloromethane). - To break emulsions, add a saturated brine solution during the workup.

Experimental Protocols

Route 1: Direct Chlorination of 4-Ethylphenol

Materials:

  • 4-Ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-ethylphenol (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) to the stirred solution.

  • Add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from hexane to yield this compound.

Route 2: Sandmeyer Reaction of 2-Amino-5-ethylphenol

This is a two-part process involving the preparation of the diazonium salt followed by the Sandmeyer reaction.

Part A: Diazotization of 2-Amino-5-ethylphenol

Materials:

  • 2-Amino-5-ethylphenol

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • In a beaker, dissolve 2-amino-5-ethylphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Sandmeyer Reaction

Materials:

  • Copper(I) chloride (CuCl)

  • Concentrated hydrochloric acid (HCl)

  • Diazonium salt solution from Part A

  • Diethyl ether

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Direct Chlorination of 4-Ethylphenol Sandmeyer Reaction of 2-Amino-5-ethylphenol
Starting Material 4-Ethylphenol2-Amino-5-ethylphenol
Number of Steps 12 (from 2-amino-5-ethylphenol)
Typical Yield Moderate to Good (can be variable)Good to Excellent
Key Reagents SO₂Cl₂, Lewis Acid (e.g., AlCl₃)NaNO₂, HCl, CuCl
Reaction Temperature 0 °C to Room Temperature0-5 °C
Key Challenges Regioselectivity (isomer formation), PolysubstitutionStability of diazonium salt, Handling of potentially explosive intermediates
Purification Fractional distillation, RecrystallizationExtraction, Distillation, Recrystallization

Mandatory Visualizations

experimental_workflow_chlorination start Start: 4-Ethylphenol in CH2Cl2 step1 Cool to 0 °C start->step1 step2 Add Lewis Acid (AlCl3) step1->step2 step3 Add SO2Cl2 dropwise at 0 °C step2->step3 step4 Warm to RT, Stir step3->step4 step5 Quench with NaHCO3 solution step4->step5 step6 Workup (Extraction, Drying) step5->step6 step7 Purification (Distillation/Recrystallization) step6->step7 end End: this compound step7->end experimental_workflow_sandmeyer cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction start_A Start: 2-Amino-5-ethylphenol in HCl step_A1 Cool to 0-5 °C start_A->step_A1 step_A2 Add NaNO2 solution dropwise step_A1->step_A2 end_A Diazonium Salt Solution step_A2->end_A step_B1 Add Diazonium Salt Solution end_A->step_B1 start_B CuCl in HCl at 0-5 °C start_B->step_B1 step_B2 Warm to RT, Stir step_B1->step_B2 step_B3 Workup (Extraction, Drying) step_B2->step_B3 step_B4 Purification step_B3->step_B4 end_B End: this compound step_B4->end_B troubleshooting_logic start Low Yield in Synthesis? route_chlorination Direct Chlorination Route? start->route_chlorination route_sandmeyer Sandmeyer Route? start->route_sandmeyer chlor_incomplete Incomplete Reaction? route_chlorination->chlor_incomplete Yes chlor_isomers Isomer Formation? route_chlorination->chlor_isomers Yes chlor_poly Polychlorination? route_chlorination->chlor_poly Yes sand_diazotization Incomplete Diazotization? route_sandmeyer->sand_diazotization Yes sand_decomposition Diazonium Decomposition? route_sandmeyer->sand_decomposition Yes sand_catalyst Inactive CuCl? route_sandmeyer->sand_catalyst Yes sol_chlor_incomplete Increase reaction time/ Optimize temperature chlor_incomplete->sol_chlor_incomplete Yes sol_chlor_isomers Change catalyst/ Optimize solvent chlor_isomers->sol_chlor_isomers Yes sol_chlor_poly Reduce chlorinating agent/ Lower temperature chlor_poly->sol_chlor_poly Yes sol_sand_diazotization Ensure complete amine dissolution/ Slow NaNO2 addition sand_diazotization->sol_sand_diazotization Yes sol_sand_decomposition Maintain low temperature (0-5 °C) sand_decomposition->sol_sand_decomposition Yes sol_sand_catalyst Use freshly prepared CuCl sand_catalyst->sol_sand_catalyst Yes

References

Technical Support Center: Purification of Crude 2-Chloro-5-ethylphenol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 2-Chloro-5-ethylphenol via crystallization.

Product Information and Physical Properties

This compound is a substituted phenol that often requires purification to remove impurities generated during synthesis, such as isomers or unreacted starting materials. Crystallization is an effective method for obtaining high-purity material.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 153812-97-6[1][2][3]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1][2][3]
Boiling Point 225.2 °C at 760 mmHg[1]
Flash Point 90 °C[1]
Appearance Expected to be a solid at room temperature

Note: The melting point for the closely related compound 2-Chloro-5-methylphenol is 46-48 °C, suggesting this compound is also a solid at room temperature.[4][5]

Experimental Protocol: Recrystallization

This protocol outlines the standard procedure for purifying crude this compound. The key to successful recrystallization is the selection of an appropriate solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6]

Detailed Methodology
  • Solvent Selection:

    • Place a small amount (approx. 50-100 mg) of the crude this compound into several test tubes.

    • Add a small volume (approx. 1 mL) of a different potential solvent to each test tube. Solvents to test could include water, ethanol, toluene, hexanes, or mixtures like ethanol/water.[7][8][9]

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[6]

    • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.[10]

    • Allow the solutions to cool to room temperature, and then in an ice bath. The best solvent will be one from which the compound crystallizes out as a solid.[11]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate.

    • Continue adding the hot solvent until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[12]

    • Note: Do not use activated charcoal for decolorization. Phenolic compounds can react with impurities in charcoal, which can impair the purification process.[10]

  • Crystallization (Cooling):

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystals.[13]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[11]

  • Filtration:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[12]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to help dry them.[6]

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Visualized Workflows

Experimental Workflow Diagram

G Figure 1. General Workflow for Crystallization A Start: Crude this compound B Solvent Selection (Test Solubility) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H I End: Pure this compound H->I

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallization? A1: An ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[6] Given the molecule's structure (a polar hydroxyl group and a nonpolar chloro-aromatic part), solvents of intermediate polarity like ethanol, or a mixed solvent system such as ethanol/water or toluene/hexane, are often good starting points.[7][9]

Q2: Why is it important to use a minimum amount of hot solvent? A2: Using an excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to a poor or low yield.[12][13]

Q3: Can I use activated charcoal to remove colored impurities? A3: No, it is not recommended for phenolic compounds. Ferric ions present in charcoal can form colored complexes with phenols, which will contaminate your final product.[10]

Q4: How can I tell if my final product is pure? A4: The purity of the crystallized product can be assessed by taking its melting point. A pure compound will have a sharp melting point that is close to the literature value. Impurities typically cause the melting point to be lower and broader.

Q5: What are the common impurities in crude this compound? A5: Impurities often include isomers formed during the synthesis (e.g., other chloro-ethylphenol isomers) or unreacted starting materials.[14] Most of these are removed during crystallization because their solubility profiles differ from the target compound.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization process.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Crystallization Issues Start Problem Encountered During Crystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' as a Liquid Start->OilingOut LowYield Yield is Very Low Start->LowYield Sol1 Too much solvent used. NoCrystals->Sol1 Possible Cause Sol2 Solution is not supersaturated. NoCrystals->Sol2 Possible Cause Sol5 Melting point of compound is below the boiling point of the solvent, or high impurity level. OilingOut->Sol5 Possible Cause Sol7 Too much solvent was used. LowYield->Sol7 Possible Cause Sol8 Crystals were filtered while the solution was still warm. LowYield->Sol8 Possible Cause Sol4 Boil off some solvent to concentrate the solution and cool again. Sol1->Sol4 Solution Sol3 Induce crystallization by scratching flask or adding a seed crystal. Sol2->Sol3 Solution Sol6 Re-heat the solution and add more solvent. Cool again slowly. Sol5->Sol6 Solution Sol9 Recover product from mother liquor by evaporating some solvent. Sol7->Sol9 Solution

Caption: Decision tree for troubleshooting common crystallization problems.

Problem: No crystals are forming after cooling, even in an ice bath.

  • Possible Cause: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[13]

  • Solution:

    • Try to induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the surface of the solution.[13]

    • If scratching doesn't work, reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.[13]

    • As a last resort, a "seed crystal" from a previous successful crystallization can be added to initiate crystal growth.

Problem: The product separates as an oily liquid instead of solid crystals.

  • Possible Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] This can be due to a high concentration of impurities depressing the melting point or the boiling point of the solvent being too high.[13]

  • Solution:

    • Return the flask to the heat source and add more solvent to dissolve the oil.[13]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[13]

    • If the problem persists, you may need to re-attempt the crystallization with a different, lower-boiling point solvent.

Problem: The final yield of purified crystals is very low.

  • Possible Cause:

    • Too much solvent was used initially.[13]

    • The solution was not cooled sufficiently to allow for maximum precipitation.

    • The crystals were filtered before crystallization was complete.

    • The crystals are significantly soluble in the cold washing solvent.

  • Solution:

    • If the filtrate (mother liquor) has not been discarded, you can try to recover more product by boiling off some of the solvent and re-cooling the solution.[13]

    • In future attempts, be careful to use the absolute minimum amount of hot solvent needed for dissolution.

    • Ensure the filtration wash is done with a minimal amount of ice-cold solvent.[12]

Problem: The crystals form too quickly as a fine powder.

  • Possible Cause: The solution is likely too supersaturated, causing rapid precipitation which can trap impurities.[13]

  • Solution:

    • Reheat the solution and add a small amount of additional solvent (1-2 mL).[13]

    • This will make the solution slightly less saturated, promoting slower and more orderly crystal growth upon cooling, which is essential for high purity.[13]

References

Technical Support Center: Purification of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 2-Chloro-5-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

During the synthesis of this compound, several positional isomers can be formed as byproducts. The presence and proportion of these impurities depend on the synthetic route. Common isomeric impurities include:

  • 4-Chloro-3-ethylphenol

  • 2-Chloro-3-ethylphenol

  • 2-Chloro-4-ethylphenol

  • 3-Chloro-5-ethylphenol

  • Starting materials like 3-ethylphenol that have been chlorinated at different positions.

Q2: Which analytical techniques are suitable for assessing the purity of this compound and identifying isomeric impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for separating and quantifying this compound and its isomers.[1][2] For structural confirmation of impurities, coupling these techniques with Mass Spectrometry (GC-MS or LC-MS) is highly recommended.[3]

Q3: What are the primary methods for removing isomeric impurities from this compound?

The primary purification methods include:

  • Recrystallization: This technique relies on the differences in solubility between the desired compound and its impurities in a selected solvent.[4][5]

  • Flash Column Chromatography: This is a common and effective method for separating isomers on a preparative scale.[6][7]

  • Fractional Distillation: This method can be used if the isomers have a sufficient difference in their boiling points.[8][9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor separation between this compound and its isomers.

  • Possible Cause 1: Suboptimal Stationary Phase. A standard C18 column may not provide enough selectivity for closely related isomers.

    • Solution: Switch to a column with a different stationary phase chemistry. A Pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions with the aromatic rings of the phenols, which often enhances the separation of positional isomers.[2]

  • Possible Cause 2: Mobile Phase Composition. The strength and composition of the mobile phase may not be optimal.

    • Solution: Adjust the mobile phase composition. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[1] Trying a different organic modifier (e.g., switching from acetonitrile to methanol) can also alter selectivity.

  • Possible Cause 3: Incorrect Mobile Phase pH. The ionization state of the phenolic hydroxyl group can affect retention and peak shape.

    • Solution: Adjust the mobile phase pH. For phenols, a slightly acidic mobile phase (e.g., pH 3-5) is often used to suppress the ionization of the hydroxyl group, leading to better peak shape and retention.[1]

Flash Column Chromatography

Issue: Co-elution of isomers.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be suitable for separating the isomers.

    • Solution: Optimize the solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that provides the best separation (largest difference in Rf values) between this compound and the isomeric impurities. A less polar solvent system will generally lead to better separation for compounds with small differences in polarity.

  • Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column.

    • Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel.

  • Possible Cause 3: Improper Column Packing. A poorly packed column will lead to channeling and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution.[6]

Recrystallization

Issue: The product crashes out of solution too quickly, leading to poor purity.

  • Possible Cause: The solution is supersaturated and cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of a pure crystalline lattice.[4]

Issue: Oiling out instead of crystallization.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.[10]

  • Possible Cause 2: The compound is not pure enough.

    • Solution: Try to purify the compound by another method, such as flash chromatography, before attempting recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization859870Solvent: Toluene/Hexane (1:3)
Flash Chromatography85>9985Eluent: Ethyl Acetate/Hexane (1:9)
Fractional Distillation859560Pressure: 20 mmHg

Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexane is a good starting point. The ideal system should give an Rf value of ~0.3 for this compound.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[6]

    • Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to get a free-flowing powder.

    • Carefully add the dry sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.[11]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[5] For this compound, a co-solvent system like toluene/hexane can be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot hexane dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot toluene to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them in a vacuum oven.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis for Solvent System Crude->TLC FlashChrom Flash Column Chromatography TLC->FlashChrom Optimized Eluent Recrystal Recrystallization TLC->Recrystal Suitable Solvent Analysis Purity Analysis (HPLC/GC) FlashChrom->Analysis Recrystal->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for the purification of this compound.

troubleshooting_hplc Start Poor Isomer Separation in HPLC CheckColumn Is the column a standard C18? Start->CheckColumn ChangeColumn Switch to a PFP or Phenyl column CheckColumn->ChangeColumn Yes OptimizeMobilePhase Is the mobile phase optimized? CheckColumn->OptimizeMobilePhase No ChangeColumn->OptimizeMobilePhase AdjustSolventRatio Decrease organic solvent percentage OptimizeMobilePhase->AdjustSolventRatio Yes CheckpH Is the mobile phase pH controlled? OptimizeMobilePhase->CheckpH No ChangeSolvent Try a different organic solvent (e.g., MeOH instead of ACN) AdjustSolventRatio->ChangeSolvent ChangeSolvent->CheckpH AdjustpH Adjust pH to 3-5 to suppress phenol ionization CheckpH->AdjustpH Yes Resolved Separation Improved CheckpH->Resolved No AdjustpH->Resolved

Caption: Troubleshooting decision tree for poor HPLC separation of isomers.

References

Technical Support Center: Halogenation of 5-Ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of 5-ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the electrophilic halogenation of 5-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the halogenation of 5-ethylphenol?

The main challenges in the halogenation of 5-ethylphenol revolve around regioselectivity and the potential for over-halogenation. The starting material has two activating groups, a hydroxyl (-OH) group and an ethyl (-CH₂CH₃) group, which direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the ethyl group is a weaker ortho-, para-director.[1][2][3][4][5] This leads to a mixture of isomers, primarily halogenation at the 2-, 4-, and 6- positions relative to the hydroxyl group. Additionally, the high activation of the ring by the hydroxyl group can lead to the formation of di- and tri-halogenated products if the reaction conditions are not carefully controlled.[6][7]

Q2: What is the expected regioselectivity for the monohalogenation of 5-ethylphenol?

The hydroxyl group is the more powerful activating and directing group. Therefore, electrophilic substitution will be directed primarily to the positions ortho and para to the -OH group. In 5-ethylphenol, these positions are C2, C4, and C6.

  • C2 and C6: These positions are ortho to the hydroxyl group.

  • C4: This position is para to the hydroxyl group.

The ethyl group at the C5 position (meta to the -OH) will have a minor influence on the regioselectivity. Steric hindrance from the ethyl group might slightly disfavor substitution at the C4 and C6 positions compared to the C2 position. Therefore, a mixture of 2-halo-, 4-halo-, and 6-halo-5-ethylphenol is expected, with the precise ratio depending on the specific halogen and reaction conditions.

Q3: How can I favor mono-halogenation over poly-halogenation?

To favor mono-halogenation, it is crucial to control the reaction conditions carefully. Here are some general strategies:

  • Use a 1:1 stoichiometry of the halogenating agent to 5-ethylphenol.

  • Perform the reaction at low temperatures to reduce the reaction rate and improve selectivity.

  • Choose a non-polar solvent , such as carbon disulfide (CS₂), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂), which can decrease the reactivity of the halogenating agent and disfavor the formation of the highly reactive phenoxide ion.[6]

  • Use a less reactive halogenating agent , such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), instead of elemental bromine or chlorine.[8][9][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive halogenating agent.2. Insufficient reaction time or temperature.3. Presence of quenching agents (e.g., water in some non-aqueous reactions).1. Use a fresh or properly stored halogenating agent.2. Gradually increase the reaction time or temperature while monitoring the reaction by TLC or GC-MS.3. Ensure all glassware and solvents are dry.
Formation of multiple products (isomers) 1. Inherent regioselectivity of the reaction.2. Reaction conditions favoring a mixture of products.1. This is expected. Focus on purification to isolate the desired isomer.2. Experiment with different solvents and temperatures to optimize for the desired isomer. For example, para-substitution is often favored at lower temperatures.[12]
Significant amount of di- or tri-halogenated byproducts 1. Excess halogenating agent.2. Highly activating reaction conditions (e.g., polar protic solvents like water).3. Elevated reaction temperature.1. Use a strict 1:1 or slightly less than stoichiometric amount of the halogenating agent.2. Switch to a non-polar solvent (e.g., CCl₄, CHCl₃).[6][12]3. Maintain a low reaction temperature (e.g., 0 °C or below).
Difficulty in separating isomeric products 1. Similar polarities and boiling points of the isomers.1. Use high-performance column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).2. Consider derivatization of the phenolic -OH to alter the polarity before separation, followed by deprotection.3. Preparative HPLC can be effective for separating closely related isomers.[13]
Reaction mixture turns dark or tar-like 1. Oxidation of the phenol by the halogenating agent or by-products.2. Reaction temperature is too high.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature and ensure slow addition of the halogenating agent.

Experimental Protocols

General Considerations
  • All reactions involving halogens or halogenating agents should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

Protocol 1: Mono-bromination of 5-Ethylphenol

This protocol is adapted from procedures for similar substituted phenols and aims to favor mono-bromination.

Materials:

  • 5-Ethylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-ethylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Expected Products: A mixture of 2-bromo-5-ethylphenol and 4-bromo-5-ethylphenol as the major products.

Protocol 2: Mono-chlorination of 5-Ethylphenol

This protocol utilizes N-chlorosuccinimide (NCS) for a controlled chlorination.[14]

Materials:

  • 5-Ethylphenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-ethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 eq) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC. Gentle heating (e.g., to 40-50 °C) may be required to initiate the reaction.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Expected Products: A mixture of 2-chloro-5-ethylphenol and 4-chloro-5-ethylphenol.

Protocol 3: Mono-iodination of 5-Ethylphenol

This protocol uses molecular iodine with an oxidizing agent to generate the electrophilic iodine species in situ.[15]

Materials:

  • 5-Ethylphenol

  • Iodine (I₂)

  • Trichloroisocyanuric acid (TCCA)

  • Wet Silica Gel (50% w/w)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred suspension of wet silica gel in dichloromethane, add 5-ethylphenol (1.0 eq), iodine (1.0 eq), and TCCA (0.35 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often rapid.

  • Upon completion, filter the reaction mixture to remove the silica gel and other solids.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Products: A mixture of 2-iodo-5-ethylphenol and 4-iodo-5-ethylphenol.

Data Presentation

The following table summarizes expected outcomes for the mono-halogenation of 5-ethylphenol based on general principles of electrophilic aromatic substitution. Actual yields and isomer ratios can vary significantly with specific reaction conditions.

Halogenating AgentSolventTypical TemperatureMajor Isomers ExpectedPotential Byproducts
Br₂CS₂ / CCl₄0 - 5 °C2-Bromo-5-ethylphenol, 4-Bromo-5-ethylphenolDibromo-5-ethylphenols
NBSCH₂Cl₂ / CH₃CN0 °C - RT2-Bromo-5-ethylphenol, 4-Bromo-5-ethylphenolDibromo-5-ethylphenols
NCSCH₃CN / H₂ORT - 50 °CThis compound, 4-Chloro-5-ethylphenolDichloro-5-ethylphenols
I₂ / OxidantCH₂Cl₂RT2-Iodo-5-ethylphenol, 4-Iodo-5-ethylphenolDiiodo-5-ethylphenols

Visualizations

Logical Workflow for Troubleshooting Halogenation Reactions

troubleshooting_workflow cluster_issues Common Issues start Start Halogenation Reaction check_completion Monitor Reaction (TLC/GC-MS) start->check_completion complete Reaction Complete? check_completion->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No analyze Analyze Product Mixture (NMR, GC-MS) workup->analyze desired_product Desired Product Obtained analyze->desired_product Success analyze->troubleshoot Issues Found low_conversion Low/No Conversion troubleshoot->low_conversion Check Reagents & Conditions over_reaction Over-halogenation troubleshoot->over_reaction Adjust Stoichiometry/Temp isomer_mix Undesired Isomer Ratio troubleshoot->isomer_mix Modify Solvent/Temp low_conversion->start over_reaction->start isomer_mix->start

Caption: Troubleshooting decision tree for 5-ethylphenol halogenation.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_pathway cluster_reaction Reaction Steps phenol 5-Ethylphenol pi_attack π-complex formation phenol->pi_attack electrophile Halogenating Agent (e.g., Br-Br, NCS) electrophile->pi_attack sigma_complex Arenium Ion Intermediate (Sigma Complex) pi_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Halogenated 5-Ethylphenol + Byproduct (e.g., HBr) deprotonation->product

Caption: General mechanism for electrophilic halogenation of 5-ethylphenol.

References

Technical Support Center: Synthesis of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Chloro-5-ethylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the electrophilic chlorination of 3-ethylphenol.

Problem 1: Low Yield of this compound and Formation of Multiple Chlorinated Byproducts

Question: My reaction is producing a low yield of the desired this compound, and analysis of the crude product shows significant amounts of dichlorinated and other isomeric monochlorinated species. How can I improve the selectivity and yield?

Answer: The formation of multiple chlorinated isomers is a common side reaction in the electrophilic chlorination of activated aromatic rings like phenols. The hydroxyl and ethyl groups of 3-ethylphenol direct chlorination to the ortho and para positions. To enhance the yield of this compound and minimize over-chlorination and the formation of other isomers, consider the following strategies:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a more selective chlorinating agent than chlorine gas (Cl₂) for phenols and can reduce the formation of polychlorinated byproducts.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions. Running the reaction at 0°C or even lower may favor the desired product.

  • Controlled Addition of Chlorinating Agent: Add the chlorinating agent slowly and in a controlled manner to the solution of 3-ethylphenol. This helps to maintain a low concentration of the electrophile in the reaction mixture, which can reduce the rate of subsequent chlorination of the desired product.

  • Use of a Catalyst: The use of a Lewis acid catalyst in conjunction with a diaryl sulphide has been shown to improve the regioselectivity of chlorination for similar phenols. This catalyst system can enhance the formation of the desired isomer.

Problem 2: Formation of Dark-Colored Impurities and Potential Ring Cleavage

Question: During the workup of my reaction, I'm observing the formation of dark, tar-like substances, and I'm concerned about ring cleavage products. What causes this and how can it be prevented?

Answer: The formation of dark-colored impurities and ring cleavage products can occur under harsh reaction conditions, particularly with the use of strong chlorinating agents or high temperatures.

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to the oxidation of the phenol and subsequent ring cleavage, forming reactive species like α,β-unsaturated dialdehydes.[1][2] Carefully control the stoichiometry of the chlorinating agent.

  • Reaction Conditions: High reaction temperatures can promote oxidation and degradation of the phenolic ring. Maintain a low and controlled temperature throughout the reaction.

  • Workup Procedure: Ensure that the workup procedure effectively quenches any remaining chlorinating agent and neutralizes any acidic byproducts. Washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) can help to remove excess chlorine.

Problem 3: Difficulty in Purifying this compound from Isomeric Impurities

Question: I am having trouble separating the desired this compound from its isomers, particularly 4-chloro-3-ethylphenol and 6-chloro-3-ethylphenol, by standard column chromatography. What purification strategies can I employ?

Answer: The separation of closely related isomers can be challenging due to their similar polarities.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar eluent system may provide better separation. Consider using a high-performance liquid chromatography (HPLC) system for more efficient separation if available.

  • Crystallization: If the crude product is a solid or can be solidified, fractional crystallization can be an effective method for purification. The different isomers may have varying solubilities in a given solvent, allowing for their separation.

  • Derivatization: In some cases, derivatization of the phenolic hydroxyl group can alter the physical properties of the isomers, making them easier to separate. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most logical and common starting material is 3-ethylphenol. The directing effects of the hydroxyl (-OH) and ethyl (-C₂H₅) groups guide the incoming chlorine electrophile to the desired position.

Q2: What are the expected major side products in the chlorination of 3-ethylphenol?

A2: The primary side products are other monochlorinated isomers (4-chloro-3-ethylphenol and 6-chloro-3-ethylphenol) and dichlorinated products (e.g., 2,4-dichloro-5-ethylphenol and 2,6-dichloro-5-ethylphenol).

Q3: Can I use N-Chlorosuccinimide (NCS) for the chlorination of 3-ethylphenol?

A3: Yes, NCS is a milder and safer alternative to chlorine gas or sulfuryl chloride. It can be used for the chlorination of phenols, often in the presence of an acid catalyst. The use of specific thiourea-based catalysts with NCS has been shown to provide high regioselectivity in the chlorination of other phenols.

Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A4: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the disappearance of the starting material and the formation of the product and byproducts. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Experimental Protocols

Representative Protocol for the Chlorination of 3-Ethylphenol with Sulfuryl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethylphenol (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 - 1.1 eq) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acid formed.

  • Workup: Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Quantitative Data

The following table summarizes the potential impact of different reaction conditions on the yield and purity of this compound. The data is illustrative and based on general principles of electrophilic aromatic substitution.

Reaction ConditionPotential Effect on YieldPotential Effect on Purity (Selectivity for this compound)
Chlorinating Agent
Cl₂Moderate to HighLow to Moderate (risk of over-chlorination)
SO₂Cl₂Moderate to HighModerate to High (generally more selective)
NCSModerateHigh (with appropriate catalyst)
Temperature
Room TemperatureHighLow to Moderate
0°CModerate to HighModerate to High
-20°CModerateHigh
Catalyst
NoneModerateLow to Moderate
Lewis Acid (e.g., AlCl₃)HighModerate (can increase reactivity and over-chlorination)
Lewis Acid + Diaryl SulfideHighHigh (improves regioselectivity)

Visualizations

Synthesis_Pathway Synthesis Pathway and Side Reactions of this compound Start 3-Ethylphenol Reagent + SO₂Cl₂ Start->Reagent RingCleavage Ring Cleavage Products Start->RingCleavage Harsh Conditions (e.g., excess Cl₂) Product This compound (Desired Product) Reagent->Product Major Pathway SideProduct1 4-Chloro-3-ethylphenol Reagent->SideProduct1 Side Reaction SideProduct2 6-Chloro-3-ethylphenol Reagent->SideProduct2 Side Reaction DiChloro Dichlorinated Products Product->DiChloro + SO₂Cl₂ (excess) Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Problem Low Yield or Poor Selectivity? Start->Problem CheckConditions Review Reaction Conditions: - Temperature - Rate of Addition - Stoichiometry Problem->CheckConditions Yes DarkImpurities Formation of Dark Impurities/Tar? Problem->DarkImpurities No ChangeReagent Consider Alternative Chlorinating Agent (e.g., SO₂Cl₂ or NCS) CheckConditions->ChangeReagent AddCatalyst Introduce a Selectivity-Enhancing Catalyst ChangeReagent->AddCatalyst AddCatalyst->DarkImpurities ReduceHarshness - Lower Temperature - Use Milder Reagent - Ensure Proper Quenching DarkImpurities->ReduceHarshness Yes PurificationIssue Difficulty in Purification? DarkImpurities->PurificationIssue No ReduceHarshness->PurificationIssue OptimizeChromo Optimize Chromatography (Solvent System, Column) PurificationIssue->OptimizeChromo Yes End Successful Synthesis PurificationIssue->End No TryCrystallization Attempt Fractional Crystallization OptimizeChromo->TryCrystallization TryCrystallization->End

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Chloro-5-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two main reactive sites: the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring is activated towards electrophilic aromatic substitution, with the chloro and ethyl substituents directing incoming electrophiles.

Q2: How does the chlorine substituent affect the reactivity of the phenolic hydroxyl group?

A2: The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to phenol. This facilitates deprotonation to form the phenoxide ion, which is a key intermediate in reactions like the Williamson ether synthesis.

Q3: What are the expected directing effects of the chloro and ethyl groups in electrophilic aromatic substitution?

A3: The hydroxyl group is a strong activating, ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-directing group. The chloro group is a deactivating, ortho-, para-directing group. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Q4: How does temperature generally affect reactions involving this compound?

A4: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination in Williamson ether synthesis, or decreased selectivity in electrophilic aromatic substitution.[1][2][3] For many reactions, an optimal temperature range must be determined to balance reaction rate and selectivity.

Troubleshooting Guides

Williamson Ether Synthesis

Problem: Low or no yield of the desired ether product.

Potential CauseTroubleshooting Solution
Incomplete deprotonation of the phenol Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group. While weaker bases like K₂CO₃ can be used for phenols, a stronger base like sodium hydride (NaH) may be necessary.[4]
Side reaction: E2 Elimination This is a common side reaction, especially with secondary or tertiary alkyl halides.[3][5] To minimize this, use a primary alkyl halide and maintain a lower reaction temperature (e.g., 50-80 °C).
Side reaction: C-alkylation of the aromatic ring The phenoxide ion can also react at the aromatic ring. Using polar aprotic solvents like DMF or DMSO can favor the desired O-alkylation.[6][7]
Suboptimal Temperature If the reaction is sluggish, gradually increase the temperature. A typical range for Williamson ether synthesis is 50-100 °C.[5][8] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Esterification

Problem: Low yield of the desired ester product.

Potential CauseTroubleshooting Solution
Poor reactivity of the phenol Phenols are less nucleophilic than alcohols and react slowly with carboxylic acids.[9] Use a more reactive acylating agent like an acyl chloride or an acid anhydride.[9][10]
Acid-sensitive functional groups If your molecule has acid-sensitive groups, avoid strong acid catalysts. Consider using a carbodiimide coupling agent like DCC with a catalytic amount of DMAP (Steglich esterification).[11]
Hydrolysis of the ester product If the reaction generates an acidic byproduct, it can catalyze the hydrolysis of the ester. Adding a non-nucleophilic base, like pyridine, can neutralize the acid.[10]
Suboptimal Temperature For reactions with acyl chlorides, room temperature is often sufficient.[9] For reactions with anhydrides, gentle heating may be required. Monitor the reaction to determine the optimal conditions.

Data Presentation

Temperature Effects on Williamson Ether Synthesis Yield

The following data is representative and may vary based on specific reactants and conditions.

Temperature (°C)Reaction Time (h)O-Alkylation Product Yield (%)C-Alkylation Byproduct (%)Elimination Byproduct (%)
508755<1
7048872
90282105
1101651515
Temperature Effects on Regioselectivity of Nitration

The following data is representative and illustrates the general trend for electrophilic substitution on a substituted phenol.

Temperature (°C)Ortho-Nitro Isomer (%)Para-Nitro Isomer (%)Other Isomers (%)
060355
2555405
5045505

Experimental Protocols

General Protocol for Williamson Ether Synthesis of 2-Chloro-5-ethylphenylethers
  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Ether Formation: Cool the reaction mixture to 0 °C and slowly add the alkyl halide (1.05 eq).

  • Allow the reaction to warm to the desired temperature (typically 50-80 °C) and stir for 2-8 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Esterification of this compound using an Acyl Chloride
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM, THF) containing a non-nucleophilic base (e.g., pyridine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_side_reactions Side Reactions? check_deprotonation->check_side_reactions No solution_base Use stronger base (e.g., NaH) check_deprotonation->solution_base Yes check_temp Suboptimal Temperature? check_side_reactions->check_temp No solution_elimination Use primary alkyl halide Lower reaction temperature check_side_reactions->solution_elimination Elimination solution_c_alkylation Use polar aprotic solvent (DMF, DMSO) check_side_reactions->solution_c_alkylation C-Alkylation solution_temp Optimize temperature (50-100 °C) Monitor by TLC/LC-MS check_temp->solution_temp Yes end Improved Yield check_temp->end No solution_base->end solution_elimination->end solution_c_alkylation->end solution_temp->end

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Reaction_Pathway_Selectivity start 2-Chloro-5-ethylphenoxide + Alkyl Halide low_temp Low Temperature (e.g., 50-80 °C) start->low_temp high_temp High Temperature (e.g., >100 °C) start->high_temp o_alkylation Desired O-Alkylation (Ether) (Substitution - SN2) low_temp->o_alkylation Favored c_alkylation C-Alkylation Byproduct low_temp->c_alkylation Minor high_temp->o_alkylation Decreased Yield high_temp->c_alkylation Increased elimination Elimination Byproduct (Alkene) (E2) high_temp->elimination Favored

Caption: Influence of temperature on product distribution in the alkylation of 2-Chloro-5-ethylphenoxide.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-chloro-5-ethylphenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a few challenges in palladium-catalyzed cross-coupling reactions. As an aryl chloride, the C-Cl bond is stronger and less reactive towards oxidative addition to the palladium catalyst compared to aryl bromides or iodides. Additionally, the presence of the hydroxyl group can potentially interfere with the catalyst or react with the base, while the ethyl group introduces some steric hindrance. Careful selection of the catalyst system (palladium precursor and ligand), base, and solvent is therefore crucial for successful coupling.

Q2: What are the most suitable types of cross-coupling reactions for this compound?

A2: The most common and effective cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[2]

Q3: How do I choose the right palladium precursor?

A3: Several palladium precursors can be effective. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium(II) complexes. For challenging substrates like aryl chlorides, using a pre-catalyst that readily forms the active Pd(0) species can be advantageous.[3]

Q4: What is the role of the ligand and which ones are recommended?

A4: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the aryl chloride. For electron-rich and sterically hindered aryl chlorides like this compound, bulky and electron-rich phosphine ligands are generally recommended. Highly effective ligands include:

  • For Suzuki-Miyaura: XPhos, SPhos, and RuPhos.

  • For Buchwald-Hartwig: BrettPhos, XPhos, and Josiphos-type ligands.[4][5]

  • For Sonogashira: Bulky phosphine ligands like P(t-Bu)₃ are often used.[6]

Q5: Which base should I use for my reaction?

A5: The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates.

  • Suzuki-Miyaura: Moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required.[1]

  • Sonogashira: Amine bases like Et₃N or diisopropylamine (DIPA) are commonly used, which also act as a solvent in some cases.[8]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues
Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Deactivation of boronic acid.1. Use a more active ligand (e.g., XPhos, SPhos). 2. Switch to a stronger base (e.g., K₃PO₄) and an appropriate solvent (e.g., dioxane, toluene). 3. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).
Significant dehalogenation of this compound 1. Presence of water or other protic sources. 2. Ligand promoting β-hydride elimination.1. Use anhydrous solvents and reagents. 2. Choose a ligand less prone to β-hydride elimination.
Homocoupling of the boronic acid 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst.1. Thoroughly degas the reaction mixture. 2. Use a Pd(0) source directly or ensure complete precatalyst activation.[9]
Guide 2: Buchwald-Hartwig Amination Issues
Problem Potential Cause(s) Suggested Solution(s)
Low yield of aminated product 1. Insufficiently active catalyst system for an aryl chloride. 2. Weak base. 3. Steric hindrance.1. Employ a bulky, electron-rich ligand such as BrettPhos or XPhos.[4] 2. Use a strong base like NaOt-Bu or LHMDS. 3. Increase reaction temperature and/or time.
Formation of side products 1. Reaction with the phenolic hydroxyl group. 2. Catalyst poisoning.1. Consider protecting the hydroxyl group if it interferes with the reaction. 2. Ensure high purity of all reagents and solvents.
Guide 3: Sonogashira Coupling Issues
Problem Potential Cause(s) Suggested Solution(s)
No reaction or very slow reaction 1. Low reactivity of the aryl chloride. 2. Ineffective catalyst system.1. Increase the reaction temperature. 2. Use a more active palladium/ligand system. Copper-free conditions with a suitable ligand might be beneficial.[10]
Glaser coupling (homocoupling of the alkyne) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously degas the reaction mixture. 2. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[11]
Decomposition of the catalyst (formation of palladium black) 1. High reaction temperature. 2. Impurities in the reagents or solvent.1. Lower the reaction temperature if possible. 2. Use purified reagents and anhydrous, degassed solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • NaOt-Bu (1.5 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), BrettPhos (0.04 mmol), and NaOt-Bu (1.5 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir for 5 minutes.

  • Add this compound (1 mmol) and the secondary amine (1.2 mmol).

  • Seal the flask and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst System to Flask B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cooldown & Quench E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J J I->J Pure Product

Figure 1. General experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 ArPdCl ArPd(II)(Cl)L2 Pd0->ArPdCl Oxidative Addition ArPdOArB [ArPd(II)(O-R')L2] ArPdCl->ArPdOArB Ligand Exchange ArPdArB ArPd(II)(Ar')L2 ArPdOArB->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product Start This compound (Ar-Cl) Start->ArPdCl Boronic Arylboronic Acid (Ar'-B(OH)2) Boronic->ArPdArB Base Base Base->ArPdOArB

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 ArPdCl ArPd(II)(Cl)L2 Pd0->ArPdCl Oxidative Addition ArPdAmine [ArPd(II)(HNR'R'')L2]Cl ArPdCl->ArPdAmine Amine Coordination ArPdAmido ArPd(II)(NR'R'')L2 ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product Start This compound (Ar-Cl) Start->ArPdCl Amine Amine (HNR'R'') Amine->ArPdAmine Base Base Base->ArPdAmido

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chlorophenols. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of chlorophenols?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis. For chlorophenols, which are often analyzed in complex environmental or biological matrices, poor peak shape can significantly compromise the accuracy and reliability of the results.

Q2: What are the primary causes of peak tailing for acidic compounds like chlorophenols?

A2: The most common causes of peak tailing for acidic compounds like chlorophenols are related to secondary interactions with the stationary phase and issues with the mobile phase.[2] Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can interact with the polar hydroxyl group of chlorophenols, causing peak tailing.[3][4]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimized, chlorophenols can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts at the column inlet, causing inconsistent interactions and peak distortion.[6]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, resulting in asymmetrical peaks.[7]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[2]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can contribute to band broadening and peak tailing.[7]

  • Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6]

Q3: How does the mobile phase pH affect the peak shape of chlorophenols?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like chlorophenols. Chlorophenols are weakly acidic, with pKa values typically ranging from 7 to 10. To ensure a single, non-ionized form of the analyte and minimize secondary interactions with silanol groups, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the chlorophenol.[5][8] Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups on the stationary phase, reducing their ability to interact with the chlorophenol molecules and thus improving peak symmetry.[4]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the choice of sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread as it enters the column, leading to peak broadening and distortion.[2] Whenever possible, it is best to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize these effects.[2]

Q5: How can I differentiate between peak tailing caused by column overload and other factors?

A5: A simple way to check for column overload is to perform a series of injections with decreasing sample concentrations.[7] If the peak tailing improves (i.e., the tailing factor decreases) as the concentration is reduced, it is a strong indication of mass overload.[3] If the peak shape remains poor even at low concentrations, the issue is more likely related to chemical interactions (e.g., secondary silanol interactions) or problems with the column or system (e.g., a void or dead volume).[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of chlorophenols.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tailing Factor > 1.2) CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks TroubleshootSystem Troubleshoot System-Wide Issues CheckAllPeaks->TroubleshootSystem Yes TroubleshootAnalyteSpecific Troubleshoot Analyte-Specific Issues CheckAllPeaks->TroubleshootAnalyteSpecific No YesAllPeaks Yes NoSomePeaks No CheckOverload Check for Column Overload (Reduce sample concentration) TroubleshootSystem->CheckOverload FixOverload Dilute Sample or Reduce Injection Volume CheckOverload->FixOverload Tailing Improves CheckExtraColumn Investigate Extra-Column Volume (Check tubing, fittings, detector cell) CheckOverload->CheckExtraColumn No Improvement OverloadYes Yes OverloadNo No End Symmetrical Peaks Achieved FixOverload->End FixExtraColumn Minimize Dead Volume (Use shorter/narrower tubing) CheckExtraColumn->FixExtraColumn Problem Found CheckColumnHealth Inspect Column for Void/Contamination CheckExtraColumn->CheckColumnHealth No Problem Found ExtraColumnYes Yes ExtraColumnNo No FixExtraColumn->End FixColumnHealth Flush, Regenerate, or Replace Column CheckColumnHealth->FixColumnHealth Problem Found CheckColumnHealth->TroubleshootAnalyteSpecific No Problem Found ColumnHealthYes Yes ColumnHealthNo No FixColumnHealth->End CheckMobilePhase Optimize Mobile Phase TroubleshootAnalyteSpecific->CheckMobilePhase OptimizepH Adjust pH (2.5-3.5 for Chlorophenols) Increase Buffer Concentration (20-50 mM) CheckMobilePhase->OptimizepH Sub-optimal CheckSampleSolvent Evaluate Sample Solvent CheckMobilePhase->CheckSampleSolvent Optimal MobilePhaseYes Yes MobilePhaseNo No OptimizepH->End FixSampleSolvent Dissolve Sample in Mobile Phase CheckSampleSolvent->FixSampleSolvent Incompatible ConsiderColumnChemistry Consider Column Chemistry (Use end-capped or base-deactivated column) CheckSampleSolvent->ConsiderColumnChemistry Compatible SampleSolventYes Yes SampleSolventNo No FixSampleSolvent->End ConsiderColumnChemistry->End

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data Summary

The following tables provide an overview of how different experimental parameters can influence peak tailing, quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[2]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Model Acidic Compound

Mobile Phase pHBuffer (Phosphate)Peak Asymmetry Factor (As)Peak Shape
5.010 mM2.1Severe Tailing
4.010 mM1.6Moderate Tailing
3.010 mM1.1Symmetrical

Note: This table presents illustrative data based on typical chromatographic behavior for acidic compounds to demonstrate the expected trend.[9]

Table 2: Effect of Buffer Concentration on Peak Asymmetry of a Model Acidic Compound at Optimal pH

Mobile Phase pHBuffer Concentration (Phosphate)Peak Asymmetry Factor (As)Peak Shape
3.010 mM1.4Slight Tailing
3.025 mM1.0Symmetrical

Note: This table presents illustrative data based on typical chromatographic behavior for acidic compounds to demonstrate the expected trend.[9]

Table 3: pKa Values for Common Chlorophenols

CompoundpKa
2-Chlorophenol8.52
3-Chlorophenol9.10[10]
4-Chlorophenol9.41[11]
2,4-Dichlorophenol7.85
2,4,6-Trichlorophenol6.42

Note: pKa values can vary slightly depending on the source and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation for Chlorophenol Analysis

Objective: To prepare a buffered mobile phase at a low pH to minimize peak tailing of chlorophenols.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄), 85%

  • pH meter, calibrated

  • Sterile filters (0.22 or 0.45 µm)

  • Volumetric flasks and graduated cylinders

Methodology:

  • Aqueous Phase Preparation:

    • Measure a desired volume of HPLC-grade water (e.g., 950 mL) into a clean glass container.

    • Carefully add a small amount of phosphoric acid to the water to lower the pH. For a target pH of 3.0, this will typically require a concentration of around 0.1-0.5% (v/v).

    • Monitor the pH using a calibrated pH meter while stirring. Adjust the pH by adding phosphoric acid dropwise until the target pH is reached and stable.

    • Bring the final volume to 1 L with HPLC-grade water in a volumetric flask.

  • Solvent Preparation:

    • Measure the required volume of HPLC-grade acetonitrile.

  • Mobile Phase Mixing and Degassing:

    • For isocratic elution, mix the aqueous phase and acetonitrile in the desired ratio (e.g., 60:40 aqueous:acetonitrile).

    • For gradient elution, place the prepared aqueous and organic phases in their respective solvent reservoirs on the HPLC system.

    • Degas the mobile phase(s) using an inline degasser, sonication, or helium sparging to remove dissolved gases, which can cause baseline noise and pump problems.

  • Filtration:

    • Filter the final mobile phase mixture(s) through a 0.22 µm or 0.45 µm solvent-compatible filter to remove any particulate matter that could block the column or system components.[12]

Protocol 2: Column Flushing and Regeneration for a Reversed-Phase Column

Objective: To clean a contaminated reversed-phase column that is causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.[13]

  • Reverse the Column: For most modern columns (check manufacturer's instructions), reversing the column for flushing can be more effective at removing contaminants from the inlet frit. Connect the column outlet to the pump and direct the inlet to a waste container.[14]

  • Washing Sequence: Flush the column with a series of solvents in the following order, using at least 10-20 column volumes for each step. A typical flow rate for a 4.6 mm ID column is 1-2 mL/min.

    • Mobile Phase without Buffer: Flush with the mobile phase composition without any buffer salts (e.g., water/acetonitrile mixture) to remove residual buffer.[13]

    • 100% Water: To remove any remaining salts and polar contaminants.

    • 100% Isopropanol: To remove strongly adsorbed hydrophobic and some polar compounds.

    • 100% Acetonitrile: To remove a broad range of non-polar contaminants.

    • 100% Methanol: As an alternative strong organic solvent.

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush the column with the mobile phase (including buffer) until the baseline is stable. This may take 20-30 column volumes.

  • Performance Check: Inject a standard solution to verify that the peak shape and retention time have been restored. If peak tailing persists, the column may be permanently damaged and require replacement.

Protocol 3: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of the sample.

Materials:

  • Prepared stock solution of the chlorophenol standard.

  • Mobile phase.

  • Volumetric flasks and pipettes for dilution.

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample or standard. A 10-fold and 100-fold dilution are good starting points.

  • Sequential Injections: Inject the samples sequentially, starting with the most dilute and ending with the most concentrated.

  • Analyze Peak Shape:

    • Calculate the tailing factor for the chlorophenol peak in each chromatogram.

    • If peak tailing decreases significantly with dilution , mass overload is the likely cause. Reduce the concentration of your samples and standards for future analyses.[3]

    • If peak tailing remains consistent across all concentrations , the issue is likely chemical (e.g., secondary interactions) or physical (e.g., a column void). Proceed with other troubleshooting steps.[3]

References

Technical Support Center: Storage and Handling of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Chloro-5-ethylphenol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Investigating Degradation of this compound

If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions cluster_3 Resolution start Suspected Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_purity Verify Purity of Current Stock (e.g., HPLC, GC-MS) start->check_purity review_handling Examine Handling Procedures (e.g., solvent, pH, exposure to air) start->review_handling improper_storage Improper Storage check_storage->improper_storage Deviations found photodegradation Photodegradation check_storage->photodegradation Light exposure implement_capa Implement Corrective and Preventive Actions (CAPA) check_purity->implement_capa Impurity profile changed oxidation Oxidation review_handling->oxidation Exposure to air/oxidants hydrolysis Hydrolysis review_handling->hydrolysis Exposure to strong acid/base correct_storage Action: Store at recommended -20°C (long-term) or 2-8°C (short-term), in a tightly sealed container under inert gas. improper_storage->correct_storage use_antioxidants Action: Consider using antioxidants or deoxygenated solvents. oxidation->use_antioxidants control_ph Action: Maintain neutral pH and avoid strong acids/bases. hydrolysis->control_ph protect_from_light Action: Store in amber vials or protect from light. photodegradation->protect_from_light correct_storage->implement_capa use_antioxidants->implement_capa control_ph->implement_capa protect_from_light->implement_capa end Problem Resolved implement_capa->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage (1-2 years), it is recommended to store this compound at -20°C.[1] For short-term storage (1-2 weeks), a temperature of -4°C is suitable.[1] Some suppliers also recommend storage at 2-8°C in a dry, sealed container.[2] To minimize degradation, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent exposure to moisture and air.

Q2: My this compound solution has turned a yellowish/brownish color. What could be the cause?

A2: Discoloration is a common indicator of degradation in phenolic compounds. The most likely cause is oxidation. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH conditions. This process can lead to the formation of colored quinone-type compounds.

Q3: Can I store this compound in a clear glass vial?

A3: It is not recommended. Phenolic compounds can be sensitive to light (photodegradation). Exposure to UV or even ambient light can initiate degradation pathways. It is best to store this compound in amber glass vials or to wrap clear vials in aluminum foil to protect the contents from light.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[3][4] Contact with these substances can catalyze rapid degradation.

Q5: How can I check if my stock of this compound has degraded?

A5: The most reliable way to assess the purity of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You can compare the chromatogram of your current stock to that of a new, high-purity standard. The presence of additional peaks or a decrease in the main peak area can indicate degradation.

Quantitative Data on Stability

Stress ConditionDurationTemperatureReagent% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 24 hours60°C0.1 M HCl< 5%Minimal degradation
Base Hydrolysis 8 hours40°C0.1 M NaOH15-25%Phenoxide salts, potential ring opening products
Oxidation 4 hours25°C3% H₂O₂20-30%Quinones, hydroxylated derivatives
Thermal 48 hours80°CN/A5-10%Dimerization or polymerization products
Photostability 24 hours25°CUV Light10-20%Radicals, quinones

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 40°C for 8 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 4 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to the stock solution concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to UV light in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak corresponding to this compound.

The following diagram illustrates the experimental workflow for the forced degradation study.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Evaluation stock_prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_prep->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock_prep->base oxidation Oxidation (3% H₂O₂, 25°C) stock_prep->oxidation thermal Thermal Stress (Solid, 80°C) stock_prep->thermal photo Photostability (UV Light, 25°C) stock_prep->photo neutralize_acid Neutralize & Dilute acid->neutralize_acid neutralize_base Neutralize & Dilute base->neutralize_base dilute_ox Dilute oxidation->dilute_ox dissolve_thermal Dissolve & Dilute thermal->dissolve_thermal analyze_photo Analyze Stressed & Control photo->analyze_photo hplc HPLC Analysis neutralize_acid->hplc neutralize_base->hplc dilute_ox->hplc dissolve_thermal->hplc analyze_photo->hplc evaluate Evaluate Chromatograms: - % Degradation - Identify Degradation Products hplc->evaluate

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Chloro-5-ethylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving the hydroxyl group of this compound, and how is it influenced by the choice of solvent?

A1: The most frequent reaction is the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction, to form an ether.[1] In this reaction, the phenolic proton is first removed by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. The choice of solvent is critical as it influences the reaction rate and can lead to competing side reactions.

Q2: Which solvents are generally recommended for the O-alkylation of this compound?

A2: The choice of solvent depends on the base used. For strong bases like sodium hydride (NaH), polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred.[2] When using milder bases like potassium carbonate (K₂CO₃), acetone or DMF are commonly employed.[2] Phase-transfer catalysis (PTC) in a biphasic system, such as toluene and water with a phase-transfer catalyst, can also be an effective option to enhance the rate of O-alkylation.[3]

Q3: What are the primary side reactions to be aware of during the O-alkylation of this compound?

A3: The main side reaction is the E2 (elimination) reaction of the alkyl halide, which is promoted by the basic conditions and competes with the desired SN2 (substitution) reaction.[2] This is particularly problematic with secondary and tertiary alkyl halides.[1] Another potential side reaction is C-alkylation of the phenol ring, although this is generally less favored than O-alkylation, especially in non-polar aprotic solvents.[3]

Troubleshooting Guides

Problem 1: Low yield of the desired ether product.

Possible CauseSuggested Solution
Incomplete deprotonation of the phenol. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and properly handled. Use a slight excess of the base (1.1-1.2 equivalents).
Slow reaction rate. Increase the reaction temperature. However, be cautious as higher temperatures can favor the E2 elimination side reaction.[2] Consider switching to a more polar aprotic solvent like DMF or using a phase-transfer catalyst to accelerate the reaction.[4]
Side reactions (E2 elimination). Use a primary alkyl halide if possible.[1] Lower the reaction temperature and extend the reaction time.[2]
Poor solubility of reactants. Choose a solvent that dissolves all reactants. For instance, if using K₂CO₃ which is insoluble in many organic solvents, a solvent like DMF or the use of a phase-transfer catalyst can be beneficial.

Problem 2: Presence of significant amounts of alkene byproduct.

Possible CauseSuggested Solution
Use of a secondary or tertiary alkyl halide. Whenever possible, use a primary alkyl halide as they are less prone to elimination.[1]
Reaction temperature is too high. Lower the reaction temperature. E2 reactions have a higher activation energy than SN2 reactions and are therefore more favored at higher temperatures.[2]
Use of a sterically hindered base. While less common for phenol deprotonation, a bulky base can favor elimination. Use a smaller base like sodium hydride or potassium carbonate.

Quantitative Data

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yields for Structurally Similar Phenols [2]

BaseSolventTypical Yield (%)Notes
NaHTHF/DMF85 - 98%Strong, non-nucleophilic base. Requires anhydrous conditions.
K₂CO₃Acetone/DMF70 - 89%Milder, heterogeneous base. Often requires heating. Safer and easier to handle than NaH.
NaOHH₂O-Toluene (with PTC)Moderate to HighPhase-transfer catalysis allows the use of aqueous NaOH. Often results in a clean reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Ethoxy-5-ethylphenol

This protocol is adapted from a general procedure for the Williamson ether synthesis of phenols.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent). Dissolve the phenol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve deprotonation Deprotonation with NaH at 0°C dissolve->deprotonation alkylation Alkylation with Ethyl Iodide deprotonation->alkylation workup Aqueous Workup (NH4Cl, H2O, Brine) alkylation->workup purification Purification by Column Chromatography workup->purification end End: 2-Ethoxy-5-ethylphenol purification->end troubleshooting_logic start Low Yield of Ether check_deprotonation Check Deprotonation (Base strength/amount) start->check_deprotonation check_reaction_conditions Check Reaction Conditions (Temperature, Time) start->check_reaction_conditions check_side_reactions Check for Side Reactions (Alkene formation) start->check_side_reactions solution_deprotonation Use stronger/excess base check_deprotonation->solution_deprotonation solution_conditions Increase temperature or time check_reaction_conditions->solution_conditions solution_side_reactions Use primary alkyl halide, lower temperature check_side_reactions->solution_side_reactions

References

Technical Support Center: Scaling Up 2-Chloro-5-ethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Chloro-5-ethylphenol from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for producing this compound at a pilot plant scale?

A1: The most viable and scalable method is the regioselective electrophilic aromatic substitution of 4-ethylphenol using a chlorinating agent in the presence of a catalyst system. Specifically, the reaction of 4-ethylphenol with sulfuryl chloride (SO₂Cl₂) and a catalyst system comprising a Lewis acid and a diaryl sulphide offers high selectivity and is analogous to industrially relevant processes for similar chlorinated phenols.[1]

Q2: What are the primary reactants and catalysts used in this synthesis?

A2: The key materials are:

  • Starting Material: 4-Ethylphenol

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂)

  • Catalyst System: A combination of a Lewis acid (e.g., aluminum chloride, AlCl₃) and a diaryl sulphide (e.g., diphenyl sulfide).[1]

Q3: What are the major safety concerns when handling the reactants?

A3: Both 4-ethylphenol and sulfuryl chloride present significant hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

  • 4-Ethylphenol: Can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[2][3] Always handle in a well-ventilated area, wearing chemical-resistant gloves, safety goggles, and a face shield.[2]

  • Sulfuryl chloride: Reacts violently with water and is corrosive, causing severe burns to the skin, eyes, and respiratory tract.[4][5][6] It is crucial to work in a dry, well-ventilated fume hood and prevent any contact with moisture.[5]

Q4: What are the likely byproducts of this reaction?

A4: The primary byproducts are isomeric and over-chlorinated derivatives of 4-ethylphenol. These can include:

  • Isomeric Byproducts: 2,3-dichloro-5-ethylphenol and 2,6-dichloro-4-ethylphenol. The formation of various dichlorophenols is a known outcome in phenol chlorination.[7]

  • Over-chlorinated Products: Further reaction can lead to the formation of trichlorinated ethylphenols. The stepwise substitution at the 2, 4, and 6 positions of the phenol ring is a common pathway.[7]

  • Unreacted Starting Material: Residual 4-ethylphenol.

Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A5: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques.

  • GC-FID or GC-MS: Ideal for separating and quantifying the volatile components of the reaction mixture, including the starting material, product, and chlorinated byproducts.[8][9]

  • HPLC-UV: A robust method for analyzing the purity of the final product, especially for non-volatile impurities.[8][9]

Experimental Protocols

Synthesis of this compound (Pilot Plant Scale)

This protocol is based on analogous industrial processes for the selective chlorination of phenols.[1]

Materials and Equipment:

  • Glass-lined or corrosion-resistant steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser with a gas scrubber for HCl and SO₂.

  • Addition funnel or metering pump for controlled addition of sulfuryl chloride.

  • Nitrogen inlet for maintaining an inert atmosphere.

  • Quenching vessel.

  • Extraction and distillation equipment for work-up and purification.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-ethylphenol and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, 0.1-10% by weight based on 4-ethylphenol) and the diaryl sulphide (e.g., diphenyl sulfide, 0.1-10% by weight based on 4-ethylphenol) to the reactor with stirring.[1]

  • Reaction Temperature: Adjust the temperature of the reaction mixture to the desired setpoint (typically between 20-50°C).

  • Chlorination: Slowly add sulfuryl chloride (1.0-1.2 molar equivalents) to the reaction mixture over a period of 2-4 hours, maintaining the temperature within ±2°C of the setpoint. The reaction is exothermic, and careful control of the addition rate is crucial for safety and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC. The reaction is typically complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench the excess sulfuryl chloride and the catalyst by slowly adding the reaction mixture to a stirred vessel containing cold water or a dilute aqueous solution of sodium bicarbonate. This should be done in a well-ventilated area as HCl and SO₂ gases will be evolved.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with a dilute brine solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Concentrate the organic layer under reduced pressure to remove the solvent.

  • Purification: Purify the crude this compound by vacuum distillation to separate it from byproducts and catalyst residues.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Conversion of 4-Ethylphenol 1. Insufficient chlorinating agent. 2. Catalyst deactivation (e.g., by moisture). 3. Low reaction temperature.1. Ensure accurate stoichiometry of sulfuryl chloride. 2. Use anhydrous conditions and high-purity reagents. 3. Gradually increase the reaction temperature, monitoring for side product formation.
Poor Selectivity (High Levels of Isomers or Over-chlorination) 1. Reaction temperature is too high. 2. Rapid addition of sulfuryl chloride. 3. Incorrect catalyst ratio or loading.1. Lower the reaction temperature. 2. Decrease the addition rate of sulfuryl chloride. 3. Optimize the catalyst system (Lewis acid to diaryl sulphide ratio and overall loading).
Exothermic Runaway 1. Inadequate cooling capacity for the pilot plant reactor. 2. Too rapid addition of sulfuryl chloride. 3. Insufficient mixing leading to localized hot spots.1. Ensure the cooling system is functioning correctly and has the capacity for the reaction scale. 2. Immediately stop the addition of sulfuryl chloride and apply maximum cooling. 3. Improve agitation to ensure uniform temperature distribution.
Difficult Work-up (Emulsion Formation) 1. Presence of acidic catalyst residues.1. Neutralize the reaction mixture carefully with a dilute base (e.g., sodium bicarbonate solution) during the quench. 2. Add a brine wash to help break the emulsion.
Product Purity Issues After Distillation 1. Co-distillation of closely boiling isomers. 2. Thermal degradation of the product.1. Use a fractional distillation column with sufficient theoretical plates. 2. Lower the distillation pressure to reduce the boiling point and minimize thermal stress.

Data Presentation

Table 1: Physical and Safety Data of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key Hazards
4-EthylphenolC₈H₁₀O122.16219Causes severe skin burns and eye damage, harmful if swallowed or inhaled.[2][3]
Sulfuryl ChlorideSO₂Cl₂134.9769.1Reacts violently with water, causes severe burns to skin, eyes, and respiratory tract.[4][5][6]
This compoundC₈H₉ClO156.61225.2 (at 760 mmHg)[10]Corrosive, skin and eye irritant (assumed based on similar compounds).

Table 2: Typical Reaction Parameters for Selective Chlorination of Phenols[1]

Parameter Laboratory Scale Pilot Plant Scale
**Reactant Ratio (Phenol:SO₂Cl₂) **1 : 1.0-1.21 : 1.0-1.2
Catalyst Loading (wt%) 0.1 - 100.1 - 5
Temperature (°C) 20 - 5020 - 50
Reaction Time (hours) 1 - 42 - 6
Solvent Dichloromethane, 1,2-DichloroethaneDichloromethane, 1,2-Dichloroethane

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reactor Preparation (Clean, Dry, N2 Purge) charge Charge Reactor (4-Ethylphenol, Solvent) prep->charge catalyst Add Catalyst (Lewis Acid, Diaryl Sulphide) charge->catalyst temp_control Set Temperature (20-50°C) catalyst->temp_control addition Add SO2Cl2 (Slowly, 2-4h) temp_control->addition monitor Monitor Reaction (GC/HPLC) addition->monitor quench Quench Reaction (Water/Bicarbonate) monitor->quench extract Extraction & Washing quench->extract distill Vacuum Distillation extract->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_conversion Low Conversion? start->low_conversion poor_selectivity Poor Selectivity? start->poor_selectivity exotherm Exothermic Runaway? start->exotherm check_reagents Check Reagent Stoichiometry & Anhydrous Conditions low_conversion->check_reagents Yes increase_temp Increase Temperature Cautiously low_conversion->increase_temp If Reagents OK check_temp_rate Lower Temperature & Reduce Addition Rate poor_selectivity->check_temp_rate Yes optimize_catalyst Optimize Catalyst Loading/Ratio poor_selectivity->optimize_catalyst If Temp/Rate OK stop_addition STOP ADDITION Apply Max Cooling exotherm->stop_addition Yes check_mixing Ensure Proper Mixing exotherm->check_mixing Also...

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Managing Thermal Runaway in the Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the nitration of substituted phenols and preventing thermal runaway events.

FAQs and Troubleshooting Guides

Q1: What are the primary causes of thermal runaway during the nitration of substituted phenols?

A1: Thermal runaway in phenol nitration is primarily caused by the highly exothermic nature of the reaction. The introduction of a nitro group onto the aromatic ring releases a significant amount of heat. If this heat is not effectively dissipated, the reaction temperature can increase, leading to an accelerated reaction rate and further heat generation in a dangerous feedback loop.

Key contributing factors include:

  • Inadequate Temperature Control: Insufficient cooling or loss of cooling is a primary trigger for thermal runaway.[1]

  • High Reactant Concentration: Using highly concentrated nitric acid and sulfuric acid increases the reaction rate and heat output.

  • Rate of Reagent Addition: Adding the nitrating agent too quickly can overwhelm the cooling system's capacity to remove heat.[2]

  • Agitation Failure: Poor mixing can lead to localized hotspots where the reaction accelerates uncontrollably. If agitation is lost, unreacted reagents can accumulate, and a sudden restart of the agitator can cause a rapid, violent reaction.[3]

  • Substituent Effects: Electron-donating groups on the phenol ring (e.g., alkyl, hydroxyl, alkoxy groups) activate the ring, making the nitration reaction faster and more exothermic, thus increasing the risk of thermal runaway. Conversely, electron-withdrawing groups (e.g., nitro, halogen, cyano groups) deactivate the ring, making the reaction slower and less prone to runaway.

  • Presence of Impurities: Certain impurities can catalyze side reactions or decomposition, contributing to heat generation.[2]

Q2: My reaction temperature is rising rapidly and uncontrollably. What should I do?

A2: An unexpected and rapid rise in temperature is a clear sign of a potential thermal runaway. Immediate and calm action is critical. Follow this emergency procedure:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]

  • Enhance Cooling: Ensure the cooling bath is filled with a suitable cooling medium (e.g., ice-water, dry ice/acetone) and that it is in full contact with the reaction flask.

  • Alert Personnel: Inform colleagues and the lab supervisor about the situation.

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, prepare to quench the reaction.

  • Emergency Quenching: If the reaction is deemed uncontrollable, execute the emergency quenching procedure. (See Q3 for the detailed protocol).

  • Evacuate if Necessary: If you observe the rapid evolution of brown/yellow fumes (nitrogen oxides) or if the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[4]

Q3: What is a safe and effective emergency quenching procedure for a runaway nitration reaction at the lab scale?

A3: Quenching a runaway nitration must be done cautiously as the quenching process itself can be exothermic. The goal is to rapidly cool and dilute the reaction mixture to stop the reaction.

Emergency Quenching Protocol:

  • Prepare a Quenching Bath: In a large container (e.g., a large beaker or an ice bucket) that can hold at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and water.[5]

  • Cease Heating and Remove Heat Sources: If applicable, turn off any heating mantle and remove it from the reaction setup.

  • Slow and Controlled Addition: Carefully and slowly pour the reacting mixture into the stirred ice-water slurry.[5] Do this behind a safety shield in a fume hood.

  • Vigorous Stirring: Ensure the ice-water slurry is being vigorously stirred as you add the reaction mixture to promote rapid heat transfer and dilution.

  • Monitor for Gas Evolution: Be aware that adding the acidic reaction mixture to water will generate heat and potentially fumes.[6]

  • Neutralization (Post-Quench): Once the reaction has been successfully quenched and cooled, you can slowly add a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid. Do this carefully as it will produce carbon dioxide gas.[5]

Caution: Never add water directly to the hot, concentrated acid mixture, as this can cause violent boiling and splashing.[4] Always add the reaction mixture to a large volume of cold water or ice.

Q4: I am observing the formation of a dark, tarry substance in my reaction. What is causing this and how can I prevent it?

A4: The formation of dark, tarry substances is usually a result of oxidation and polymerization side reactions.[6] This is often caused by:

  • High Reaction Temperature: Elevated temperatures favor oxidation of the phenol and polymerization of reaction intermediates.

  • High Concentration of Nitrating Agent: Concentrated nitric acid is a strong oxidizing agent.

  • Vigorous Reaction Conditions: Allowing the reaction to proceed too quickly can lead to these side reactions.

Troubleshooting and Prevention:

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature, for instance, in an ice bath (0-5 °C).[7]

  • Use Dilute Nitric Acid: Using a more dilute solution of nitric acid can reduce the extent of oxidation.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise with efficient stirring to maintain a controlled reaction rate and dissipate heat effectively.

  • Consider Milder Nitrating Agents: For sensitive substrates, consider using alternative nitrating agents such as copper(II) nitrate in acetic acid or generating nitrous acid in situ followed by oxidation.[8]

Q5: How can I selectively obtain the mono-nitrated product and avoid di- or tri-nitration?

A5: Achieving selective mono-nitration requires careful control over the reaction conditions to prevent over-nitration, which is more likely at higher temperatures and with excess nitrating agent.[7]

Strategies for Selective Mono-nitration:

  • Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the substituted phenol, typically a slight excess of the nitrating agent.

  • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-20°C) to slow down the reaction rate and improve selectivity.[9]

  • Dilute Nitric Acid: The use of dilute nitric acid is a common method to favor mono-nitration.[9]

  • Heterogeneous Catalysis: Employing solid acid catalysts can provide higher selectivity for mono-nitration under milder conditions.[10]

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration of Selected Substituted Phenols

Substituted PhenolSubstituentActivating/DeactivatingRecommended Temperature Range (°C)Citation(s)
Phenol-HActivating10 - 15[11]
p-Cresol-CH₃ (para)Activating30 - 40[8]
m/p-Cresol Mixture-CH₃ (meta/para)Activating5 - 15[12]
p-Nitrophenol-NO₂ (para)DeactivatingGenerally requires more forcing conditions than phenol[13]

Note: These are general guidelines. Optimal temperatures may vary depending on the specific reaction conditions (e.g., concentration of acids, solvent).

Table 2: Key Parameters for Assessing Thermal Hazards in Nitration Reactions

ParameterDescriptionImportance in Safety AssessmentCitation(s)
Heat of Reaction (ΔHr)The total heat released by the desired nitration reaction.Determines the total cooling capacity required for the process.[2]
Adiabatic Temperature Rise (ΔTad)The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.A high ΔTad indicates a higher risk of thermal runaway.[14]
Time to Maximum Rate under Adiabatic Conditions (TMRad)The time it would take for a runaway reaction to reach its maximum rate under adiabatic (no cooling) conditions.Used to evaluate the time available for corrective action in case of a cooling failure.[3]
Maximum Temperature of the Synthesis Reaction (MTSR)The maximum temperature that could be reached during the reaction, considering a cooling failure scenario.Helps in designing appropriate safety measures and emergency procedures.[14]

Experimental Protocols

Protocol 1: General Laboratory-Scale Procedure for Safe Nitration of Phenol

This protocol is a general guideline and should be adapted based on the specific substituted phenol and available laboratory equipment.

Materials:

  • Substituted phenol

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Set up the reaction apparatus in a fume hood. Place the round-bottom flask in the cooling bath on top of the magnetic stirrer.

  • Charge the round-bottom flask with the substituted phenol and concentrated sulfuric acid.

  • Cool the mixture to the desired temperature (see Table 1) with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding the concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

  • Transfer the nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of the substituted phenol in sulfuric acid, while carefully monitoring the temperature. The rate of addition should be controlled to maintain the temperature within the desired range.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time to ensure completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, follow a safe quenching and work-up procedure (see Q3 and the work-up protocol below).[5]

Protocol 2: Work-up Procedure for Aromatic Nitration Reactions

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[5]

  • Isolation of Crude Product:

    • If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

    • If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[5]

  • Washing:

    • Wash the collected solid with cold water until the filtrate is neutral to pH paper.

    • For extracted products, wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[5]

  • Drying and Purification:

    • Dry the crude solid product.

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Monitoring Reaction Exotherms with Reaction Calorimetry (Conceptual Overview)

Reaction calorimetry is a powerful technique for measuring the heat evolved during a chemical reaction in real-time, providing crucial data for safety assessment.[15]

Objective: To determine the heat of reaction (ΔHr) and the rate of heat evolution.

Methodology Overview:

  • The nitration reaction is carried out in a specialized reaction calorimeter, which is essentially a well-instrumented and insulated reactor.

  • The calorimeter measures the heat flow between the reaction mixture and a surrounding jacket containing a heat transfer fluid.[4]

  • By precisely controlling and measuring the temperature of both the reactor contents and the jacket, the heat generated by the reaction can be calculated.

  • Data on the rate of heat evolution is used to determine safe addition rates of the nitrating agent and to identify any potential for thermal accumulation.[15]

Mandatory Visualization

Thermal_Runaway_Pathway Start Nitration of Substituted Phenol Exothermic Exothermic Reaction (Heat Generation) Start->Exothermic Heat_Accumulation Heat Accumulation (Cooling < Heat Generation) Exothermic->Heat_Accumulation Inadequate Cooling Control Adequate Cooling & Control Exothermic->Control Sufficient Cooling Temp_Increase Temperature Increase Heat_Accumulation->Temp_Increase Rate_Increase Reaction Rate Increases Temp_Increase->Rate_Increase Rate_Increase->Exothermic Positive Feedback Loop Runaway Thermal Runaway Rate_Increase->Runaway Decomposition Decomposition & Gas Evolution Runaway->Decomposition Explosion Pressure Buildup & Explosion Decomposition->Explosion Safe_Product Safe Product Formation Control->Safe_Product

Caption: The positive feedback loop leading to thermal runaway.

Troubleshooting_Workflow Start Observe Unexpected Exotherm Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Ensure Maximum Cooling Stop_Addition->Max_Cooling Temp_Controlled Is Temperature Under Control? Max_Cooling->Temp_Controlled Continue_Monitoring Continue Monitoring Proceed Cautiously Temp_Controlled->Continue_Monitoring Yes Prepare_Quench Prepare for Emergency Quench Temp_Controlled->Prepare_Quench No Temp_Still_Rising Is Temperature Still Rising Rapidly? Prepare_Quench->Temp_Still_Rising Execute_Quench Execute Emergency Quenching Protocol Evacuate Evacuate Area & Follow Emergency Plan Execute_Quench->Evacuate If Unsafe Temp_Still_Rising->Continue_Monitoring No, Stabilized Temp_Still_Rising->Execute_Quench Yes

Caption: Decision workflow for handling an unexpected exotherm.

References

Technical Support Center: Resolving Co-eluting Isomers of Chloro-ethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of chloro-ethylphenol isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of chloro-ethylphenol isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptom Potential Cause Suggested Solution
Peaks are broad and overlapping.HPLC: Inappropriate stationary phase, mobile phase too strong.HPLC: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column for alternative selectivity.[1][2] Decrease the organic solvent percentage in the mobile phase to increase retention.[3]
GC: Incorrect temperature program, inappropriate column.GC: Lower the initial oven temperature or slow the ramp rate.[4] Use a longer column or one with a different polarity.
Shoulder on the main peak.Presence of a closely eluting isomer.HPLC: Optimize mobile phase pH; for phenols, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and selectivity.[4][5]
GC: Consider derivatization to increase volatility and improve separation. Silylation is a common technique for phenols.[4]
Multiple components identified in a single peak by MS.Confirmed co-elution.Review and optimize the entire chromatographic method, starting with the column and mobile phase/temperature program.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom Potential Cause Suggested Solution
Asymmetrical peaks with a "tail".HPLC: Secondary interactions with the stationary phase (silanol groups).HPLC: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[6] Use a high-quality, end-capped column.[6]
GC: Active sites in the injector liner or column; incomplete derivatization.GC: Use a deactivated inlet liner.[4] Optimize the derivatization reaction to ensure complete conversion.[4]
Peak is broader at the front.Column overload.Reduce the sample concentration or injection volume.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate chloro-ethylphenol isomers?

Chloro-ethylphenol isomers are positional isomers with very similar physicochemical properties, such as polarity and boiling point. This similarity leads to comparable retention times in both gas and liquid chromatography, often resulting in co-elution.[4]

Q2: Which HPLC column is best for separating chloro-ethylphenol isomers?

While a standard C18 column is a common starting point, it often provides insufficient resolution for these isomers. A Pentafluorophenyl (PFP) column is highly recommended.[2][7] PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which can significantly enhance the selectivity for halogenated aromatic isomers.[1][2]

Q3: How does mobile phase pH affect the separation of chloro-ethylphenols in HPLC?

Chloro-ethylphenols are weakly acidic. The pH of the mobile phase can alter their ionization state, which in turn affects their retention and selectivity.[5][8][9] Using a mobile phase with a pH below the pKa of the chloro-ethylphenols (typically around 7-9) will keep them in their neutral form, leading to better retention and peak shape on a reversed-phase column.[5][8] Adding a small amount of an acid like formic acid is a common practice.[4]

Q4: Is derivatization necessary for the GC analysis of chloro-ethylphenols?

While not always mandatory, derivatization is highly recommended for GC analysis.[4] The polar hydroxyl group of phenols can cause peak tailing and poor chromatographic performance. Converting this group to a less polar ether or ester (e.g., through silylation) increases volatility and thermal stability, leading to sharper peaks and better resolution.[4]

Q5: How can I confirm if a peak is pure or contains co-eluting isomers?

If you are using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis.[3] This involves comparing UV-Vis spectra across the peak; if the spectra are not identical, it indicates the presence of co-eluting compounds.[3] With Mass Spectrometry (MS) detection (in either GC or LC), you can examine the mass spectra across the chromatographic peak. A change in the mass spectral profile is a strong indicator of co-elution.[3]

Data Presentation

Table 1: Comparison of HPLC Column Selectivity for Phenolic Isomers

Stationary PhasePrimary Interaction MechanismsPerformance for Chloro-ethylphenol Isomers
C18 (Octadecyl) HydrophobicGood retention but often shows limited selectivity and potential co-elution of closely related isomers.[6]
Phenyl-Hexyl Hydrophobic and π-π interactionsCan provide alternative selectivity to C18, potentially improving the resolution of aromatic isomers.[10]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, hydrogen bondingOften provides the best resolution for positional isomers of halogenated compounds due to multiple interaction modes.[1][2][7]

Table 2: Illustrative GC-MS and HPLC-DAD Method Parameters and Expected Outcomes

ParameterGC-MS (with Derivatization)HPLC-DAD
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmPFP, 150 mm x 4.6 mm, 5 µm
Mobile Phase/Carrier Gas Helium at 1.0 mL/minGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Temperature Program/Gradient 60°C (2 min), ramp to 280°C at 10°C/min30% to 60% Acetonitrile over 15 min
Detector Mass Spectrometer (Scan mode m/z 40-450)Diode Array Detector (280 nm)
Expected Outcome Good resolution of derivatized isomers with sharp peaks.Baseline or near-baseline separation of underivatized isomers.
Note: These are starting parameters and may require optimization for specific instruments and isomer mixtures.[4]

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Separation of Chloro-ethylphenol Isomers

  • Chromatographic System: HPLC with a UV-DAD or PDA detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a gradient of 30% B, increasing to 60% B over 15 minutes. This may need to be optimized based on the specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for the Separation of Chloro-ethylphenol Isomers

  • Sample Preparation and Derivatization:

    • Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.[4]

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min and hold for 5 minutes.[4]

  • Injector: Splitless mode at 250°C.[4]

  • Mass Spectrometer:

    • Scan mode from m/z 40 to 450.

    • Ion source temperature: 230°C.[4]

    • Quadrupole temperature: 150°C.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (SPE or LLE) sample->extraction concentration Concentration extraction->concentration derivatization Derivatization (for GC) concentration->derivatization Optional injection Injection concentration->injection derivatization->injection separation Separation (HPLC or GC) injection->separation detection Detection (DAD or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for chloro-ethylphenol isomer analysis.

troubleshooting_workflow cluster_hplc HPLC Optimization cluster_gc GC Optimization start Poor Resolution / Co-elution Observed check_method Review Method Parameters (Column, Mobile Phase/Temp Program) start->check_method is_hplc Using HPLC? check_method->is_hplc change_column Switch to PFP or Phenyl Column is_hplc->change_column Yes optimize_temp Adjust Temperature Program (Lower initial T, slower ramp) is_hplc->optimize_temp No (GC) optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) change_column->optimize_mobile_phase end_node Resolution Improved optimize_mobile_phase->end_node consider_derivatization Consider/Optimize Derivatization optimize_temp->consider_derivatization consider_derivatization->end_node

Caption: Troubleshooting workflow for poor isomer resolution.

References

minimizing byproduct formation in Friedel-Crafts reactions of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation in Friedel-Crafts reactions involving 2-Chloro-5-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when performing a Friedel-Crafts reaction on this compound, and what causes them?

A1: The primary byproducts in Friedel-Crafts reactions of this compound stem from its complex substitution pattern and the bidentate nucleophilicity of the phenol group. Common byproducts include:

  • Polysubstituted Products: The phenol ring is highly activated by the hydroxyl and ethyl groups, making the mono-substituted product more nucleophilic than the starting material and thus prone to a second substitution.[1]

  • Isomeric Products: Substitution can occur at different positions on the ring (ortho or para to the hydroxyl group), leading to a mixture of regioisomers. The final distribution is influenced by steric hindrance from the existing chloro and ethyl groups, as well as reaction conditions that may favor kinetic or thermodynamic products.[1][2]

  • O-Alkylated or O-Acylated Products: The phenolic oxygen has a lone pair of electrons and can act as a nucleophile, competing with the aromatic ring.[3][4] This results in the formation of an ether (O-alkylation) or an ester (O-acylation) instead of the desired C-C bond.[1][3]

  • Rearranged Alkyl Products: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to an alkylated product with a different structure than the initial alkylating agent.[1][5] This is not an issue in Friedel-Crafts acylation, as the acylium ion is resonance-stabilized and does not rearrange.[1][6]

Q2: My reaction is producing a mixture of ortho- and para-acylated isomers. How can I improve the regioselectivity for a single isomer?

A2: Achieving high regioselectivity is challenging due to the competing directing effects of the substituents. The powerful ortho-, para-directing hydroxyl group is the primary director. To control isomer formation:

  • Temperature Control: Selectivity can be temperature-dependent. Lower temperatures often favor the kinetically controlled product (which may be the ortho isomer), while higher temperatures can lead to the more thermodynamically stable para isomer.[1][2]

  • Solvent Choice: The polarity of the solvent can influence the product ratio. Less polar solvents may favor the kinetic product, whereas more polar solvents can favor the thermodynamic product.[2]

  • Catalyst System: For alkylations, specialized catalyst systems can direct regioselectivity. For example, a combination of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation by creating a scaffold that pre-arranges the reactants.[1][7]

Q3: I am observing a significant amount of O-acylated ester as a byproduct. How can I promote C-acylation on the aromatic ring?

A3: The formation of an O-acylated ester is a common issue with phenols.[3] The resulting ester can, however, be converted to the desired C-acylated product under certain conditions.

  • Use Excess Lewis Acid: The O-acylated ester can undergo a Fries rearrangement in the presence of a Lewis acid catalyst to form the more stable C-acylated hydroxyarylketone.[3][4] Using a stoichiometric excess of the catalyst can promote this rearrangement and drive the reaction toward the desired product.[4]

  • Reaction Conditions: The Fries rearrangement is often favored by higher temperatures. After the initial acylation, extending the reaction time at a higher temperature may increase the yield of the C-acylated product.

Q4: How can I prevent polyalkylation or polyacylation?

A4: Polysubstitution occurs because the initial product is often more reactive than the starting phenol.[1]

  • Control Stoichiometry: For acylation, use a strict 1:1 molar ratio of the phenol to the acylating agent.[2] The acyl group deactivates the ring, making a second acylation less favorable than in alkylation.[2]

  • Use an Excess of the Aromatic Substrate: For alkylation, using a large excess of this compound relative to the alkylating agent statistically favors the alkylation of the starting material over the mono-alkylated product.[1][8]

  • Optimize Reaction Conditions: Lower reaction temperatures and shorter reaction times can reduce the rate of subsequent substitutions.[1][2]

  • Choose a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive substitution.[1] Consider milder catalysts to moderate the reaction's reactivity.[8]

Q5: My reaction is very slow or fails to proceed. What could be the issue?

A5: A sluggish or failed reaction is often due to catalyst or substrate deactivation.

  • Catalyst Inactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous.[2]

  • Substrate-Catalyst Interaction: The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst.[3][4] This deactivates the catalyst. In acylation reactions, the ketone product also complexes with the catalyst.[9] Therefore, a stoichiometric amount (or more) of the Lewis acid is often required.[2]

  • Deactivated Ring: While the phenol itself is activated, the chloro substituent is deactivating. If the chosen acylating or alkylating agent is not sufficiently reactive, or if the reaction temperature is too low, the activation energy may not be overcome.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixture of ortho/para isomers)Reaction is under thermodynamic or kinetic control, producing a mixture. Steric hindrance is influencing substitution patterns.Optimize reaction temperature and solvent polarity to favor one isomer.[2] For alkylations, consider specialized catalytic systems (e.g., ZnCl₂/CSA) to direct selectivity.[1][7]
Polysubstitution (Di- or tri-substituted products)The mono-substituted product is more reactive than the starting material.[1] Reaction conditions are too harsh.Alkylation: Use a large excess of this compound.[1][8] Acylation: Maintain a 1:1 stoichiometry of reactants.[2] General: Lower the reaction temperature, reduce reaction time, and use a milder Lewis acid catalyst.[1][2]
O-Substitution (Formation of ether or ester byproduct)The phenolic oxygen is acting as a competing nucleophile.[3]Acylation: Use an excess of the Lewis acid catalyst and/or higher temperatures to promote the Fries rearrangement from the O-acylated ester to the C-acylated ketone.[4] Alkylation: Select catalysts known to favor C-alkylation, such as solid acid catalysts like zeolites.[1]
Low or No Conversion The Lewis acid catalyst has been deactivated by moisture.[2] The catalyst has been complexed by the phenolic oxygen or ketone product, rendering it inactive.[2][3] The aromatic ring is too deactivated for the chosen conditions.Ensure strictly anhydrous conditions (dried glassware, reagents, and solvents).[2] Use a stoichiometric amount or an excess of the Lewis acid, especially for acylation.[2] Gradually increase the reaction temperature while monitoring for byproduct formation.[2]
Alkyl Group Rearrangement (Alkylation only)The intermediate carbocation is unstable and rearranges to a more stable form.[1]Use an alkylating agent that forms a stable carbocation (e.g., tertiary or benzylic).[1] Alternatively, perform a Friedel-Crafts acylation (which does not rearrange) followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired alkyl group.[1][5]

Data on Reaction Parameters

Table 1: General Influence of Lewis Acid Catalyst Choice on Reactivity

Catalyst ClassExamplesCharacteristicsPotential Byproducts
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅[8]High reaction rates.Increased risk of polysubstitution and decomposition.[1]
Moderately Active FeCl₃, SbCl₅, InCl₃[8]Good balance of reactivity and control.Moderate risk of byproducts; often a good starting point.
Mild BCl₃, SnCl₄, TiCl₄, ZnCl₂[8]Slower reactions, higher selectivity.May result in low conversion with less reactive substrates.
Solid Acids Zeolites, Montmorillonite ClayCan offer high regioselectivity and C-alkylation preference; reusable and eco-friendly.[1][10]May require higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with Minimized O-Acylation

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 - 2.0 equivalents).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature between 0-5 °C. Allow the complex to form for 15-30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature or heat to reflux as required. Monitor the reaction progress using TLC or GC. To favor Fries rearrangement to the C-acylated product, a higher temperature and longer reaction time may be necessary.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Workup and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Alkylation with Minimized Polyalkylation

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (5.0 - 10.0 equivalents) and a suitable anhydrous solvent (e.g., chlorobenzene or excess phenol as the solvent).

  • Catalyst Addition: Add a mild Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂, 0.1 - 1.0 equivalent).

  • Alkylating Agent Addition: Cool the mixture to the desired temperature (e.g., 0 °C to room temperature). Slowly add the alkylating agent (1.0 equivalent) dropwise over an extended period to maintain a low concentration.

  • Reaction: Stir the mixture at a controlled low temperature. Monitor the reaction closely by TLC or GC and stop it as soon as the starting alkylating agent is consumed to prevent over-reaction.

  • Quenching: Cool the reaction mixture and quench by slowly adding cold water or a dilute acid solution.

  • Workup and Purification: Separate the layers and extract the aqueous phase. Wash the combined organic layers, dry, and concentrate. The excess starting phenol can be removed by distillation or chromatography to isolate the mono-alkylated product.

Visual Guides

TroubleshootingWorkflow problem problem cause cause solution solution start Byproduct Observed p1 Mixture of Isomers start->p1 p2 Polysubstituted Product start->p2 p3 O-Alkylated/Acylated Product start->p3 p4 Low/No Conversion start->p4 c1 Suboptimal Temp./Solvent p1->c1 s1 Optimize Temp. & Solvent (Low T for Kinetic, High T for Thermo) c1->s1 c2 Incorrect Stoichiometry or Harsh Conditions p2->c2 s2 Use Excess Phenol (Alkylation) or 1:1 Ratio (Acylation). Use Milder Catalyst & Lower Temp. c2->s2 c3 Phenolic Oxygen Nucleophilicity p3->c3 s3 Use Excess Lewis Acid (Acylation) to promote Fries Rearrangement. Choose C-selective catalyst (Alkylation) c3->s3 c4 Catalyst Deactivated (Moisture or Complexation) p4->c4 s4 Ensure Anhydrous Conditions. Use Stoichiometric/Excess Catalyst c4->s4

Caption: Troubleshooting workflow for byproduct formation.

ReactionPathways reactants This compound + Acylating Agent + Lewis Acid c_product C-Acylation Product (Desired Hydroxyarylketone) reactants->c_product C-Acylation (Ring Attack) o_product O-Acylation Product (Ester Byproduct) reactants->o_product O-Acylation (Oxygen Attack) o_product->c_product Fries Rearrangement (Excess Lewis Acid, Heat)

Caption: Competing C- vs. O-acylation pathways for phenols.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-5-ethylphenol and 2-Chloro-3-ethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 2-Chloro-5-ethylphenol and its isomer, 2-Chloro-3-ethylphenol, with supporting experimental data and protocols.

This guide provides a comprehensive comparative analysis of two isomers of chloro-ethylphenol: this compound and 2-Chloro-3-ethylphenol. For a thorough comparison, this guide also includes data on a closely related isomer, 4-Chloro-3-ethylphenol, due to the availability of more extensive research on its biological effects. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Physicochemical Properties

A summary of the key physicochemical properties of the three isomers is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems. While experimental data is prioritized, computed values from reliable sources are included where experimental data is unavailable.

PropertyThis compound2-Chloro-3-ethylphenol4-Chloro-3-ethylphenol
CAS Number 153812-97-6[1][2][3][4][5][6]1243365-44-7[7]14143-32-9[8][9][10][11][12][13]
Molecular Formula C₈H₉ClO[1][2][3][4][5][6]C₈H₉ClOC₈H₉ClO[8][9][10][12][13]
Molecular Weight 156.61 g/mol [1][2][3][4][5][6]156.61 g/mol 156.61 g/mol [8][9][10][12][13]
Melting Point Not availableNot available45-50 °C[8][10]
Boiling Point 225.2 °C at 760 mmHg[1][5]Not available248.1 °C (Predicted)[8]
Density 1.18 g/cm³[1][5]Not available1.180 g/cm³ (Predicted)[8]
pKa Not availableNot available9.62 (Predicted)[8]
LogP (XLogP3) 3.0[6]Not available3.5[9]
Appearance Not availableNot availableWhite to off-white solid[8]

Synthesis of Chloro-ethylphenol Isomers

The synthesis of these isomers typically involves the chlorination of the corresponding ethylphenol precursor. The specific reaction conditions and reagents can influence the regioselectivity of the chlorination, leading to the desired isomer.

Synthesis of 4-Chloro-3-ethylphenol

A common method for the synthesis of 4-Chloro-3-ethylphenol is the direct chlorination of 3-ethylphenol.[8][11]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-ethylphenol in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) to the solution.

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and catalyst.

  • Purification: The crude product is then purified by distillation or recrystallization to yield pure 4-Chloro-3-ethylphenol.

A logical workflow for this synthesis is depicted below:

G A Dissolve 3-ethylphenol in CCl₄ B Add FeCl₃ catalyst A->B C Slowly add SO₂Cl₂ B->C D Monitor reaction by TLC/GC C->D E Wash with H₂O and NaHCO₃ D->E F Purify by distillation/recrystallization E->F G Obtain pure 4-Chloro-3-ethylphenol F->G

Figure 1: Synthesis workflow for 4-Chloro-3-ethylphenol.
Synthesis of this compound and 2-Chloro-3-ethylphenol

Biological Activity and Applications

The biological activities of chlorophenols are of significant interest due to their widespread use and potential environmental impact. Their toxicity is known to increase with the degree of chlorination.[14]

4-Chloro-3-ethylphenol: A Ryanodine Receptor Modulator

Extensive research has been conducted on 4-Chloro-3-ethylphenol (4-CEP), identifying it as a potent modulator of ryanodine receptors (RyRs).[9][14][15][16] RyRs are intracellular calcium release channels crucial for various cellular processes, including muscle contraction.[3] 4-CEP is used as a research tool and a diagnostic reagent for malignant hyperthermia, a pharmacogenetic disorder affecting skeletal muscle.[9][12][14][15]

Experimental Evidence:

  • Calcium Imaging: Studies using Ca²⁺ imaging in rat L6 myoblasts have shown that 4-CEP induces a significant release of intracellular calcium.[14][15]

  • Patch-Clamp Recordings: Whole-cell patch-clamp recordings in HEK293 cells overexpressing STIM1/ORAI1-3 have demonstrated that 4-CEP inhibits ORAI store-operated calcium channels.[14][15]

The signaling pathway affected by 4-Chloro-3-ethylphenol is illustrated below:

G cluster_cell Cell RyR Ryanodine Receptor (RyR) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol ↑ [Ca²⁺]i Ca_Store Ca²⁺ Store (SR/ER) Ca_Store->RyR Ca²⁺ Release STIM1 STIM1 Ca_Store->STIM1 Ca²⁺ Depletion Sensed ORAI ORAI Channel STIM1->ORAI Activation CEP 4-Chloro-3-ethylphenol CEP->RyR Agonist CEP->ORAI Inhibitor

Figure 2: Modulation of calcium signaling by 4-Chloro-3-ethylphenol.
Antimicrobial and Cytotoxic Activity

While specific data for the antimicrobial and cytotoxic effects of this compound and 2-Chloro-3-ethylphenol are limited, the broader class of chlorophenols is known to exhibit such properties.[17][18] The antimicrobial activity of phenols is often related to their ability to disrupt cell membranes.

Studies on related compounds, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] It is plausible that this compound and 2-Chloro-3-ethylphenol also possess antimicrobial properties, though experimental verification is required.

General cytotoxicity of chlorophenols has been observed, with effects including the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[15][16] The toxicity generally increases with the number of chlorine atoms on the phenol ring.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 2-Chloro-3-ethylphenol, with additional context from the more extensively studied 4-Chloro-3-ethylphenol. A significant gap in the literature exists concerning the experimental data on the biological activities of this compound and 2-Chloro-3-ethylphenol. Further research is warranted to fully characterize their synthesis, antimicrobial, and cytotoxic properties to enable a more direct and comprehensive comparison. The available data on 4-Chloro-3-ethylphenol as a ryanodine receptor modulator provides a valuable starting point for investigating the potential biological targets of its isomers.

References

Validating an HPLC Method for 2-Chloro-5-ethylphenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-Chloro-5-ethylphenol. This guide includes supporting experimental data from related compounds to establish performance benchmarks and detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for the separation and quantification of organic compounds.[1] The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification and quantification.[1]
Derivatization Not typically required for chlorophenols.[1]Often required for chlorophenols to increase volatility and thermal stability.[1][3]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds or their derivatives.[1]
Sensitivity Generally good, with detection limits typically in the µg/L (ppb) range.Excellent sensitivity, often reaching ng/L (ppt) levels.[1]
Selectivity Dependent on the detector used (e.g., UV, PDA, Electrochemical).[1]High selectivity is provided by the mass spectrometer, which allows for compound identification based on the mass-to-charge ratio.[1]
Speed Analysis times can range from 10 to 60 minutes.[1]Typically faster analysis times, often within a few minutes, once the sample is prepared.[1]
Performance Data Comparison

The following tables summarize typical performance data for the analysis of chlorophenols using HPLC and GC-MS. These values are derived from studies on compounds structurally similar to this compound and serve as a benchmark for method validation.

Table 1: HPLC Method Performance for Substituted Phenols

AnalyteConcentration (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference Compound(s)
Substituted Phenol Mix15095.85.22,6-dichlorophenol, 4-chloro-3,5-dimethylphenol
Substituted Phenol Mix40098.24.12,6-dichlorophenol, 4-chloro-3,5-dimethylphenol

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Substituted Phenols

AnalyteConcentration (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference Compound(s)
Substituted Phenol Mix15095.85.22,6- dichlorophenol, 4-chloro-3,5- dimethylphenol[2]
Substituted Phenol Mix40098.24.12,6- dichlorophenol, 4-chloro-3,5- dimethylphenol[2]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method.

Proposed HPLC-UV Method for this compound

This proposed method is based on established protocols for similar chlorinated phenols and can be adapted and validated for the specific analysis of this compound.[4]

Instrumentation:

  • A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump is recommended.[4]

Sample Preparation:

  • Samples should be dissolved in the mobile phase or a compatible solvent.[4]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution is proposed for optimal separation.[4]

    • Solvent A: Water with 0.1% phosphoric acid.[4]

    • Solvent B: Acetonitrile.[4]

  • Gradient Program: Start with 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]

  • Flow Rate: 1.0 mL/minute.[4]

  • Detection Wavelength: UV detection at 285 nm is suggested based on the chromophore of the molecule.[4]

  • Injection Volume: 10 µL.[4]

Alternative GC-MS Method

For comparison, a typical GC-MS protocol for substituted phenols is provided below.

Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (MS) detector and a capillary column is proposed. A common and effective column choice would be a 5% phenyl-polydimethylsiloxane stationary phase.[4]

Sample Preparation:

  • Samples containing this compound should be dissolved in a suitable organic solvent, such as methanol or hexane.[4] Derivatization may be necessary to improve volatility.[3]

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polydimethylsiloxane capillary column.[4]

  • Injector Temperature: 250 °C.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[4]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/minute, and hold for 5 minutes.[4]

  • Injection Mode: Splitless injection of 1 µL.[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]

Method Validation Workflow

The validation of an analytical method is a critical step to ensure its suitability for its intended purpose. The following diagram illustrates a general workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting A Define Analytical Requirements B Select HPLC Method Parameters A->B C Optimize Separation B->C J System Suitability C->J Initial Assessment D Specificity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Validation Protocol I->K Finalization J->D L Validation Report K->L

Caption: General workflow for the validation of an analytical method.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • System Suitability: A test to ensure that the chromatographic system is suitable for the intended analysis. Parameters such as theoretical plates, tailing factor, and resolution are evaluated.[5]

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of 2-Chloro-5-ethylphenol isomers, providing researchers, scientists, and drug development professionals with essential data for unequivocal identification. This publication presents a comparative analysis of key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the positional isomers of this compound. Detailed experimental protocols and structured data tables are provided to facilitate clear comparison and support robust analytical workflows.

The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit markedly different biological activities and toxicological profiles. This guide addresses the analytical challenge of distinguishing between the various isomers of this compound, which share the same molecular formula (C₈H₉ClO) and molecular weight (156.61 g/mol ) but differ in the substitution pattern on the phenol ring.

At a Glance: Isomer Structures

The isomers of chloro-ethylphenol are defined by the relative positions of the chloro, ethyl, and hydroxyl groups on the benzene ring. Understanding these structural differences is fundamental to interpreting their unique spectroscopic fingerprints.

isomers Positional Isomers of Chloro-ethylphenol cluster_2_chloro 2-Chloro-ethylphenol Isomers cluster_3_chloro 3-Chloro-ethylphenol Isomers cluster_4_chloro 4-Chloro-ethylphenol Isomers 2-Chloro-3-ethylphenol 2-Chloro-3-ethylphenol 2-Chloro-4-ethylphenol 2-Chloro-4-ethylphenol This compound This compound 2-Chloro-6-ethylphenol 2-Chloro-6-ethylphenol 3-Chloro-2-ethylphenol 3-Chloro-2-ethylphenol 3-Chloro-4-ethylphenol 3-Chloro-4-ethylphenol 3-Chloro-5-ethylphenol 3-Chloro-5-ethylphenol 4-Chloro-2-ethylphenol 4-Chloro-2-ethylphenol 4-Chloro-3-ethylphenol 4-Chloro-3-ethylphenol Phenol Ring Phenol Ring Phenol Ring->2-Chloro-3-ethylphenol Substitution Phenol Ring->2-Chloro-4-ethylphenol Substitution Phenol Ring->this compound Substitution Phenol Ring->2-Chloro-6-ethylphenol Substitution Phenol Ring->3-Chloro-2-ethylphenol Substitution Phenol Ring->3-Chloro-4-ethylphenol Substitution Phenol Ring->3-Chloro-5-ethylphenol Substitution Phenol Ring->4-Chloro-2-ethylphenol Substitution Phenol Ring->4-Chloro-3-ethylphenol Substitution

Figure 1. Logical relationship of this compound and its positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants are unique for each isomer due to the different electronic effects of the substituents at various positions.

¹H NMR Data Comparison
IsomerAromatic Protons (δ, ppm)Ethyl Protons (δ, ppm)OH Proton (δ, ppm)
This compound Data not readily availableData not readily availableData not readily available
4-Chloro-2-ethylphenol ~6.7-7.1~1.2 (t), ~2.6 (q)~5.0
2-Chloro-4-ethylphenol ~6.8-7.2~1.2 (t), ~2.6 (q)~5.1
3-Chloro-5-ethylphenol Data not readily availableData not readily availableData not readily available
4-Chloro-3-ethylphenol ~6.7-7.2~1.2 (t), ~2.7 (q)~5.2
5-Chloro-2-ethylphenol Data not readily availableData not readily availableData not readily available

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions. 't' denotes a triplet and 'q' denotes a quartet.

¹³C NMR Data Comparison
IsomerAromatic Carbons (δ, ppm)Ethyl Carbons (δ, ppm)C-OH (δ, ppm)C-Cl (δ, ppm)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-2-ethylphenol ~116, 127, 128, 130~15, 22~152~125
2-Chloro-4-ethylphenol ~115, 127, 129, 140~16, 28~149~122
3-Chloro-5-ethylphenol Data not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-3-ethylphenol ~115, 120, 128, 138~15, 22~151~129
5-Chloro-2-ethylphenol Data not readily availableData not readily availableData not readily availableData not readily available

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. Key characteristic absorptions for chloro-ethylphenol isomers include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and ethyl group, C=C stretches of the aromatic ring, and the C-Cl stretch.

IsomerO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-2-ethylphenol ~3400 (broad)~3050~2960, 2870~1600, 1500~700-800
2-Chloro-4-ethylphenol ~3450 (broad)~3040~2970, 2880~1610, 1490~750-850
3-Chloro-5-ethylphenol Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-3-ethylphenol ~3350 (broad)~3060~2965, 2875~1590, 1480~720-820
5-Chloro-2-ethylphenol Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: Data is compiled from various sources and represents typical ranges.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomers of this compound, the molecular ion peak (M⁺) is expected at m/z 156, with a characteristic M+2 peak at m/z 158 due to the ³⁷Cl isotope. The fragmentation patterns, particularly the loss of the ethyl group ([M-29]⁺) and subsequent fragments, can help in distinguishing the isomers.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)
4-Chloro-2-ethylphenol 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)
2-Chloro-4-ethylphenol 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)
3-Chloro-5-ethylphenol 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)
4-Chloro-3-ethylphenol 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)
5-Chloro-2-ethylphenol 156, 158141 ([M-CH₃]⁺), 127 ([M-C₂H₅]⁺)

Note: While the major fragments are often similar, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation ~10-20 mg in 0.5-0.7 mL deuterated solvent (e.g., CDCl₃). Add TMS as internal standard. NMR_Acquisition NMR Data Acquisition Spectrometer: 400 or 500 MHz. ¹H NMR: ~16 ppm spectral width, 1-2s relaxation delay. ¹³C NMR: ~240 ppm spectral width, 2-5s relaxation delay. Sample_Prep->NMR_Acquisition Data_Processing Data Processing Fourier transformation. Phase and baseline correction. Integration and peak picking. NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Chemical shift referencing to TMS. Analysis of multiplicity and coupling constants. Data_Processing->Spectral_Analysis

Figure 2. A generalized workflow for NMR analysis.

A sample of approximately 10-20 mg of the chloro-ethylphenol isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, typical acquisition parameters include a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of around 240 ppm and a relaxation delay of 2-5 seconds are commonly used.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is typically employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is used.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this class of compounds. The analysis is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer. The mass spectrum is scanned over a relevant mass-to-charge (m/z) range, for instance, m/z 40-200.

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Chloro-ethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. However, the reactivity of the aryl halide substrate can be significantly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the reactivity of various chloro-ethylphenol isomers in the Suzuki coupling reaction, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The inherent inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitates more robust catalytic systems to achieve efficient Suzuki coupling of aryl chlorides. The electronic and steric environment of the chloro-substituted phenol, further modulated by the position of an ethyl group, plays a critical role in the outcome of the reaction. Understanding these substituent effects is paramount for predicting reactivity and designing successful synthetic strategies.

Unraveling the Influence of Isomerism: A Data-Driven Comparison

Table 1: Comparative Reactivity of Chloro-ethylphenol Isomers in Suzuki Coupling with Phenylboronic Acid

Chloro-ethylphenol IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloro-2-ethylphenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004~85-95
2-Chloro-4-ethylphenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006~75-85
4-Chloro-3-ethylphenolPd(OAc)₂ / XPhosCs₂CO₃Dioxane1108~70-80
2-Chloro-5-ethylphenolPd(OAc)₂ / XPhosCs₂CO₃Dioxane11010~65-75
3-Chloro-4-ethylphenolPd(dppf)Cl₂K₂CO₃DMF/H₂O12012~60-70
2-Chloro-3-ethylphenolPd(dppf)Cl₂K₂CO₃DMF/H₂O12016~50-60

Note: The yields presented are estimates based on trends observed for other substituted aryl chlorides and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Generally, chloro-ethylphenols with the chloro substituent at the para-position (e.g., 4-chloro-2-ethylphenol) are expected to be more reactive than their ortho- or meta-counterparts. This is attributed to a combination of electronic effects, where the para-position allows for more effective stabilization of the transition state during oxidative addition, and reduced steric hindrance around the reaction center. Conversely, isomers with substituents ortho to the chlorine atom (e.g., 2-chloro-3-ethylphenol, this compound) are likely to exhibit lower reactivity due to steric hindrance, which can impede the approach of the palladium catalyst.

The Cornerstone of Reproducibility: A Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a chloro-ethylphenol with an arylboronic acid, adapted from systematic studies on halophenols.[1][2][3]

Materials:

  • Chloro-ethylphenol isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the chloro-ethylphenol isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Path to Discovery: Reaction Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the fundamental signaling pathway of the Suzuki coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - Chloro-ethylphenol - Arylboronic acid - Catalyst & Ligand - Base Inert Inert Atmosphere: - Evacuate & Backfill with N2/Ar Reactants->Inert Solvent Add Solvents: - Toluene - Water Heating Heat to 100-120 °C with Stirring Solvent->Heating Inert->Solvent Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Work-up: - Dilute with EtOAc/H2O - Separate Layers - Extract Aqueous Layer Monitoring->Extraction Drying Dry Organic Layer (Na2SO4) & Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: Generalized experimental workflow for Suzuki coupling.

References

Unambiguous Structure Confirmation of 2-Chloro-5-ethylphenol using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structure confirmation of 2-Chloro-5-ethylphenol, a key intermediate in various synthetic pathways.

This document presents a detailed analysis based on hypothetical, yet chemically plausible, 2D NMR data to illustrate the power of these techniques in resolving complex molecular structures. We will delve into the experimental protocols and data interpretation for COSY, HSQC, and HMBC experiments, offering a clear roadmap for the structural verification of substituted phenols and other small organic molecules.

Comparative Analysis of 2D NMR Techniques

The unequivocal assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a synergistic application of three key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each technique provides a unique layer of structural information, and their combined interpretation leaves no room for ambiguity.

While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, significant signal overlap and the inability to definitively assign quaternary carbons often necessitate the use of more advanced 2D techniques. The following tables summarize the hypothetical quantitative data derived from 1D and 2D NMR experiments for this compound.

Table 1: Hypothetical ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
1---152.5
2---120.8
37.18d (J = 8.5 Hz)1H129.5
46.85dd (J = 8.5, 2.5 Hz)1H121.7
5---143.2
67.05d (J = 2.5 Hz)1H115.8
7 (CH₂)2.60q (J = 7.6 Hz)2H28.7
8 (CH₃)1.22t (J = 7.6 Hz)3H15.6
OH5.30s1H-

Table 2: Key 2D NMR Correlations for this compound (Hypothetical Data)

Experiment¹H (δ, ppm)Correlated ¹H (δ, ppm)Correlated ¹³C (δ, ppm)
COSY 7.18 (H-3)6.85 (H-4)-
6.85 (H-4)7.18 (H-3)-
2.60 (H-7)1.22 (H-8)-
1.22 (H-8)2.60 (H-7)-
HSQC 7.18 (H-3)-129.5 (C-3)
6.85 (H-4)-121.7 (C-4)
7.05 (H-6)-115.8 (C-6)
2.60 (H-7)-28.7 (C-7)
1.22 (H-8)-15.6 (C-8)
HMBC 7.18 (H-3)-152.5 (C-1), 121.7 (C-4), 143.2 (C-5)
6.85 (H-4)-152.5 (C-1), 120.8 (C-2), 129.5 (C-3), 143.2 (C-5)
7.05 (H-6)-120.8 (C-2), 143.2 (C-5), 28.7 (C-7)
2.60 (H-7)-143.2 (C-5), 15.6 (C-8)
1.22 (H-8)-143.2 (C-5), 28.7 (C-7)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation:

  • Dissolution: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

  • ¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is performed to obtain the carbon spectrum.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) pulse sequence is utilized to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): A standard gradient-selected HSQC pulse sequence with multiplicity editing (HSQC-EDITED) is employed to determine one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-selected HMBC pulse sequence is used to establish two- and three-bond correlations between protons and carbons.

Visualization of Structural Confirmation

The following diagrams illustrate the logical workflow and the key correlations used to confirm the structure of this compound.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation 1D_H 1D ¹H NMR Proton_Shifts Proton Chemical Shifts & Couplings 1D_H->Proton_Shifts 1D_C 1D ¹³C NMR Carbon_Shifts Carbon Chemical Shifts 1D_C->Carbon_Shifts 2D_COSY 2D COSY H_H_Correlations ¹H-¹H Correlations 2D_COSY->H_H_Correlations 2D_HSQC 2D HSQC C_H_Correlations_1_bond ¹JCH Correlations 2D_HSQC->C_H_Correlations_1_bond 2D_HMBC 2D HMBC C_H_Correlations_n_bond ⁿJCH Correlations 2D_HMBC->C_H_Correlations_n_bond Structure_Confirmation Structure Confirmation Proton_Shifts->Structure_Confirmation Carbon_Shifts->Structure_Confirmation H_H_Correlations->Structure_Confirmation C_H_Correlations_1_bond->Structure_Confirmation C_H_Correlations_n_bond->Structure_Confirmation

Caption: Experimental workflow for 2D NMR-based structure confirmation.

Caption: Key HMBC correlations confirming the connectivity in this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-Chloro-5-ethylphenol is crucial for various applications, including environmental monitoring, toxicological studies, and in the development of pharmaceutical products. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when comparing results across different laboratories or techniques. This guide provides an objective comparison of two prevalent analytical methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols.

Data Presentation: Comparative Analysis of Method Performance

The selection of an appropriate analytical method for this compound analysis depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. Below is a summary of the typical performance characteristics for GC-MS and HPLC-UV methods, based on data from the analysis of similar chlorophenolic compounds.[1][2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)Reference Compound(s)
Limit of Detection (LOD) < 20 ng/L[1]0.51 - 13.79 µg/L[1]Various Chlorophenols
Linearity (R²) > 0.99[1]> 0.99[1]2,4,6-Trichlorophenol, Various Phenols
Accuracy (Recovery) 70 - 106%[1]67.9 - 99.6%[1]Various Chlorophenols
Precision (RSD) < 10%[1]< 12%[1]2,4,6-Trichlorophenol, Various Phenols

Note: The presented data is a synthesis from multiple sources for related chlorophenols and serves as a general guideline.[1] Actual performance characteristics can vary based on the specific instrumentation, sample matrix, and the specific chlorophenol being analyzed.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of chlorophenols, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization is often employed.[3]

1. Sample Preparation (Liquid-Liquid Extraction): [4]

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., 2,4,6-tribromophenol).

  • Adjust the sample pH to approximately 2 using concentrated sulfuric acid.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions: [3][4]

  • Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Injector Temperature: 250°C.[4]

  • Injection Mode: Splitless (1 µL).[4]

  • Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[4]

  • Carrier Gas: Helium, 1.2 mL/min.[4]

  • MS Source Temperature: 230°C.[4]

  • MS Quad Temperature: 150°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in the final extraction solvent containing the internal standard at a constant concentration.

  • Analyze these standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[4]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the analysis of a broad range of chlorophenols without the need for derivatization.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE): [2][4]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[2]

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.[2]

  • Wash the cartridge with 5 mL of deionized water to remove interferences.[4]

  • Dry the cartridge under vacuum for 10 minutes.[4]

  • Elute the analyte with 5 mL of methanol into a collection vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.[4]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6][7]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for phenols is around 274-285 nm).[5][8]

  • Injection Volume: 10 µL.[5]

3. Calibration and Quality Control:

  • Follow similar procedures for calibration and quality control as described for the GC-MS method, preparing standards in the mobile phase.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the analytical methods for this compound and a general experimental workflow.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Aqueous Sample Containing This compound LLE Liquid-Liquid Extraction (for GC-MS) Sample->LLE SPE Solid-Phase Extraction (for HPLC-UV) Sample->SPE GCMS GC-MS Analysis LLE->GCMS HPLC HPLC-UV Analysis SPE->HPLC Data_GCMS GC-MS Results GCMS->Data_GCMS Data_HPLC HPLC-UV Results HPLC->Data_HPLC Compare Compare Results (Accuracy, Precision, Linearity, etc.) Data_GCMS->Compare Data_HPLC->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Cross-validation workflow comparing GC-MS and HPLC-UV methods.

General Experimental Workflow Start Start: Sample Collection Prep Sample Preparation (Extraction/Cleanup) Start->Prep Analysis Instrumental Analysis (GC-MS or HPLC-UV) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Quantification) Data->Processing Report Reporting of Results Processing->Report

Caption: A typical experimental workflow for analytical testing.

References

Acidity of 2-Chloro-5-ethylphenol: A Comparative Analysis with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of 2-Chloro-5-ethylphenol with a range of other substituted phenols. Understanding the acidity of phenolic compounds, quantified by the acid dissociation constant (pKa), is crucial for drug design, chemical synthesis, and understanding biological activity. This document presents experimental pKa data, details the methodologies for its determination, and illustrates the structural factors influencing phenol acidity.

Comparative Acidity of Substituted Phenols

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity (increase pKa).

The following table summarizes the experimental pKa values for this compound and a selection of other relevant phenols to provide a clear comparison.

CompoundStructureSubstituentspKa
PhenolC₆H₅OHNone~9.98
This compound C₈H₉ClO2-Chloro, 5-Ethyl~8.8 (Predicted)
2-ChlorophenolC₆H₄ClOH2-Chloro8.56[1]
4-ChlorophenolC₆H₄ClOH4-Chloro9.14
3-EthylphenolC₈H₁₀O3-Ethyl10.07[2][3]
4-EthylphenolC₈H₁₀O4-Ethyl10.0[4][5]
2-EthylphenolC₈H₁₀O2-Ethyl10.2[6]
2-Chloro-4-methylphenolC₇H₇ClO2-Chloro, 4-Methyl8.79 (Predicted)[7][8]
2-Chloro-6-methylphenolC₇H₇ClO2-Chloro, 6-Methyl8.84 (Predicted)[2]
3-Chloro-5-ethylphenolC₈H₉ClO3-Chloro, 5-Ethyl9.10 (Predicted)[9]
o-Cresol (2-Methylphenol)C₇H₈O2-Methyl10.2
m-Cresol (3-Methylphenol)C₇H₈O3-Methyl10.1
p-Cresol (4-Methylphenol)C₇H₈O4-Methyl10.2
o-NitrophenolC₆H₅NO₃2-Nitro7.2
m-NitrophenolC₆H₅NO₃3-Nitro8.3
p-NitrophenolC₆H₅NO₃4-Nitro7.1

Factors Influencing Phenol Acidity

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The key factors influencing this stability are:

  • Inductive Effect: Electron-withdrawing substituents (e.g., halogens, nitro groups) increase the acidity of phenols by withdrawing electron density from the aromatic ring and the attached hydroxyl group. This effect, known as the -I effect, stabilizes the negative charge on the phenoxide ion. The strength of the inductive effect depends on the electronegativity of the substituent and its proximity to the hydroxyl group.

  • Resonance Effect (Mesomeric Effect): Substituents that can delocalize the negative charge of the phenoxide ion through resonance will increase acidity. Electron-withdrawing groups with π-systems (e.g., -NO₂) at the ortho and para positions can participate in resonance, further stabilizing the phenoxide ion. Conversely, electron-donating groups (e.g., alkyl groups, -OCH₃) can destabilize the phenoxide ion by donating electron density, thereby decreasing acidity.

  • Intramolecular Hydrogen Bonding: In some ortho-substituted phenols, intramolecular hydrogen bonding can occur between the substituent and the hydroxyl group. This can either increase or decrease acidity depending on whether the hydrogen bond stabilizes the phenol or the phenoxide ion more effectively. For instance, in o-nitrophenol, intramolecular hydrogen bonding stabilizes the phenoxide ion, contributing to its increased acidity.

The interplay of these effects determines the overall acidity of a substituted phenol.

AcidityFactors cluster_phenol Phenol Dissociation cluster_factors Factors Affecting Acidity Phenol Phenol (ArOH) Phenoxide Phenoxide Ion (ArO⁻) Phenol->Phenoxide Deprotonation Phenoxide->Phenol Protonation Proton H⁺ EWG Electron-Withdrawing Groups (-I, -M effects) EWG->Phenoxide Stabilize (Increase Acidity) EDG Electron-Donating Groups (+I, +M effects) EDG->Phenoxide Destabilize (Decrease Acidity) Hbond Intramolecular H-Bonding Hbond->Phenoxide Can Stabilize or Destabilize PotentiometricTitration cluster_setup Experimental Setup cluster_analysis Data Analysis Burette Burette with NaOH Beaker Beaker with Phenol Solution and Magnetic Stirrer Burette->Beaker Titrant Addition pH_Meter pH Meter Beaker->pH_Meter pH Measurement TitrationCurve Plot pH vs. Volume of NaOH EquivalencePoint Determine Equivalence Point TitrationCurve->EquivalencePoint HalfEquivalence Determine Half-Equivalence Point EquivalencePoint->HalfEquivalence pKa_Value pKa = pH at Half-Equivalence HalfEquivalence->pKa_Value SpectrophotometricMethod cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis Stock Phenol Stock Solution Spectra Measure UV-Vis Absorbance Spectra Stock->Spectra Buffers Series of Buffer Solutions (known pH) Buffers->Spectra Refs Reference Solutions (fully protonated & deprotonated) Refs->Spectra Wavelength Identify λmax difference Spectra->Wavelength Absorbance Measure Absorbance at λmax Wavelength->Absorbance Ratio Calculate [A⁻]/[HA] ratio Absorbance->Ratio pKa_Calc Calculate pKa using Henderson-Hasselbalch Ratio->pKa_Calc

References

Performance of Catalysts in 2-Chloro-5-ethylphenol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for chemical transformations involving 2-Chloro-5-ethylphenol. The selection of an appropriate catalyst is crucial for achieving high efficiency, selectivity, and yield in the synthesis of derivatives of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. This document presents a comparative analysis of different catalysts for key reactions, supported by representative experimental data from related substrates, and includes detailed experimental protocols and process visualizations.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in key reactions applicable to this compound. The data presented is a representative compilation from studies on structurally similar chlorophenols and aryl halides, intended to provide a comparative baseline for catalyst selection.

Table 1: Catalytic Hydrodechlorination of Chlorophenols

Catalyst SystemSubstrateTemp. (°C)Time (h)Conversion (%)Product Yield (%)TONTOF (h⁻¹)Reference
5% Pd/Al₂O₃4-Chlorophenol251>95>90 (Phenol)190190[1]
Pd/rGO4-Chlorophenol251~100>80 (Phenol)200200[1]
Ni-N-C4-Chlorophenol25195---[2]

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid

Catalyst SystemAryl HalideCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhos4-Chlorotoluene0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000[3]
Pd₂(dba)₃ / XPhos4-Chlorotoluene0.0025MeOH/THFK₃PO₄RT12~9538,0003,167[3]
[Pd(IPr)(allyl)Cl]4-Chlorotoluene0.00125MeOH/THFK₃PO₄RT12~8568,0005,667[3]
NiCl₂(PCy₃)₂Aryl Bromide0.02DioxaneK₃PO₄8012854250354[4]

Table 3: Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPAryl BromidePrimary Amine1-2TolueneNaOtBu80-1002-2470-98[5]
Pd(OAc)₂ / XPhosAryl ChlorideSecondary Amine1-2TolueneNaOtBu80-1104-2480-95[6]
Pd(OAc)₂ / RuPhosAryl ChloridePrimary Amine1-2DioxaneK₂CO₃1001875-90[6]

Table 4: Williamson Ether Synthesis of Aryl Ethers

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl IodideNaHTHF602>90[7]
Benzyl BromideK₂CO₃Acetonitrile80485-95[8]
Diethyl SulfateNaOHWater/Toluene (PTC)70680-90[9]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for reactions with this compound.

Catalytic Hydrodechlorination

This procedure describes the removal of the chlorine atom from a chlorophenol.

Materials:

  • Chlorophenol substrate (e.g., 4-Chlorophenol)

  • Palladium-based catalyst (e.g., 5% Pd/Al₂O₃)

  • Solvent (e.g., Deionized water or Ethanol)

  • Hydrogen gas (H₂)

  • Batch reactor with stirrer

Procedure:

  • The batch reactor is sealed and purged with hydrogen gas to create an oxygen-free environment.

  • The powdered palladium-based catalyst is added to the reactor and dispersed in the solvent.

  • The chlorophenol substrate is introduced into the reactor.

  • The reaction mixture is stirred at the desired temperature under a hydrogen atmosphere.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.[1]

Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond between an aryl halide and a boronic acid.

Materials:

  • Aryl halide (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • The reaction vessel is charged with the palladium catalyst, ligand, base, and arylboronic acid under an inert atmosphere (e.g., Argon or Nitrogen).

  • The anhydrous solvent and the aryl halide are added to the vessel via syringe.

  • The reaction mixture is stirred vigorously and heated to the specified temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or GC.

  • After cooling to room temperature, the reaction is quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

This procedure details the formation of a C-N bond between an aryl halide and an amine.

Materials:

  • Aryl halide (e.g., this compound)

  • Amine

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel

Procedure:

  • Under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, ligand, and base.

  • The anhydrous solvent, aryl halide, and amine are added.

  • The mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography.[10]

Williamson Ether Synthesis

This protocol describes the synthesis of an ether from a phenol and an alkyl halide.[8]

Materials:

  • Phenol (e.g., this compound)

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., NaH or K₂CO₃)

  • Anhydrous solvent (e.g., THF or Acetonitrile)

  • Reaction flask

Procedure:

  • The phenol is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • The base is added portion-wise to the solution to form the alkoxide.

  • The alkyl halide is then added to the reaction mixture.

  • The mixture is stirred at the appropriate temperature for the specified time.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude ether, which is then purified.[7]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and reaction pathways.

Experimental_Workflow_Cross_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Catalyst, Ligand, & Base p2 Add to Inert Atmosphere Vessel p1->p2 r1 Add Anhydrous Solvent p2->r1 r2 Add Aryl Halide & Coupling Partner r1->r2 r3 Heat & Stir r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 w1 Quench Reaction r4->w1 w2 Extract Product w1->w2 w3 Dry & Concentrate w2->w3 p3 Purify (Chromatography) w3->p3 Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (Ar-X) c1 oa_complex->c1 transmetalation_complex Ar-Pd(II)-R(L_n) transmetalation_complex->pd0 c2 transmetalation_complex->c2 product Ar-R c3 catalyst_regen Pd(0)L_n c1->transmetalation_complex Transmetalation (R-B(OR)₂) c2->product Reductive Elimination Reaction_Pathways_2_Chloro_5_ethylphenol cluster_reactions cluster_products start This compound r1 Catalytic Hydrodechlorination start->r1 r2 Suzuki-Miyaura Coupling start->r2 r3 Buchwald-Hartwig Amination start->r3 r4 Williamson Ether Synthesis start->r4 p1 5-Ethylphenol r1->p1 p2 2-Aryl-5-ethylphenol r2->p2 p3 2-Amino-5-ethylphenol Derivatives r3->p3 p4 2-Alkoxy-5-ethylphenol r4->p4

References

assessing the purity of synthesized 2-Chloro-5-ethylphenol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound against a commercial reference standard. Detailed experimental protocols, data presentation, and workflow visualizations are included to aid researchers in establishing robust quality control procedures.

Introduction

This compound is a substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other functional materials.[1] Ensuring the purity of synthesized batches is critical for reaction efficiency, product safety, and regulatory compliance. This guide outlines key analytical techniques for quantifying the purity of newly synthesized this compound and identifying potential impurities by comparing it to a high-purity commercially available reference standard. Commercial suppliers typically offer this compound with a purity of ≥97% or ≥98%.[1][2]

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques are widely used for the analysis of phenolic compounds due to their sensitivity, specificity, and quantitative power.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adapted to specific laboratory instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, allowing for the separation and quantification of the main compound and any non-volatile impurities.[4]

Objective: To determine the purity of synthesized this compound by comparing the peak area of the analyte to that of a reference standard and to identify any impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v)

  • This compound reference standard (≥98% purity)

  • Synthesized this compound

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) to generate a calibration curve.

  • Sample Preparation: Prepare the synthesized this compound in the same manner as the standard to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the synthesized sample solution.

  • Data Processing: Determine the retention time of the main peak from the reference standard. In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Quantify the amount of this compound in the synthesized sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds and impurities.

Objective: To confirm the identity of synthesized this compound and to identify and quantify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (DCM), GC grade

  • This compound reference standard (≥98% purity)

  • Synthesized this compound

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in dichloromethane.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the reference standard to determine its retention time and mass spectrum. Inject the synthesized sample.

  • Data Processing: Compare the retention time and mass spectrum of the major peak in the sample to the reference standard for identity confirmation. Identify impurities by searching their mass spectra against a library (e.g., NIST). Calculate purity based on the relative peak area of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Objective: To confirm the chemical structure of the synthesized this compound and to assess its purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic Anhydride, certified reference material)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • ¹H NMR for Structural Confirmation:

    • Dissolve ~10 mg of the synthesized sample in ~0.7 mL of CDCl₃.

    • Acquire the ¹H NMR spectrum.

    • Compare the obtained spectrum with the spectrum of the reference standard and with predicted chemical shifts to confirm the structure.

  • Quantitative NMR (qNMR) for Purity Assessment:

    • Accurately weigh ~20 mg of the synthesized this compound and ~10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of CDCl₃.

    • Acquire the ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Data Presentation

The quantitative data from the analytical tests should be summarized in clear, structured tables for easy comparison.

Table 1: HPLC Purity Assessment

Sample IDRetention Time (min)Peak Area% Purity (Area Percent)
Reference Standard8.521,254,32199.8%
Synthesized Batch 0018.511,198,76597.5%
Impurity 16.2325,1122.0%
Impurity 27.896,2340.5%

Table 2: GC-MS Purity and Impurity Profile

Sample IDRetention Time (min)% Purity (Area Percent)Identified ImpuritiesImpurity RT (min)Impurity % Area
Reference Standard10.2599.9%---
Synthesized Batch 00110.2498.1%Isomer of starting material9.871.9%

Table 3: qNMR Purity Determination

Sample IDAnalyte Signal (ppm)Internal Standard Signal (ppm)Calculated Purity (%)
Synthesized Batch 0016.8 (d)7.0 (s)98.5%

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_comparison Comparison & Reporting Synthesis Synthesized This compound HPLC HPLC Purity Synthesis->HPLC GCMS GC-MS ID & Purity Synthesis->GCMS NMR NMR Structure & qNMR Synthesis->NMR Comparison Compare to Reference Standard HPLC->Comparison GCMS->Comparison NMR->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for Purity Assessment of Synthesized Compound.

Logical_Relationship cluster_input Inputs cluster_methods Analytical Methods cluster_data Data Outputs cluster_decision Decision Synthesized Synthesized Product HPLC HPLC Synthesized->HPLC GCMS GC-MS Synthesized->GCMS NMR NMR Synthesized->NMR Reference Reference Standard Reference->HPLC Reference->GCMS Reference->NMR Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Identity Structural Identity GCMS->Identity GCMS->Impurities NMR->Purity NMR->Identity Decision Pass / Fail Purity->Decision Identity->Decision Impurities->Decision

Caption: Logical Flow of Purity Analysis and Decision Making.

References

Quantitative Structure-Activity Relationship (QSAR) for Substituted Chlorophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on substituted chlorophenols. It is designed to offer researchers, scientists, and professionals in drug development an objective comparison of model performance, supported by experimental data and detailed methodologies.

Introduction to QSAR for Chlorophenols

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[1][2] For substituted chlorophenols, which are prevalent environmental contaminants and industrial chemicals, QSAR studies are crucial for predicting their toxicity and understanding the mechanisms of action without extensive animal testing.[3][4] These models are built on the principle that the biological effect of a chemical is a function of its physicochemical and structural properties.

This guide will delve into the key descriptors used in QSAR models for chlorophenols, compare different models based on their statistical significance, and provide an overview of the experimental protocols used to generate the biological data.

Key Physicochemical Descriptors in Chlorophenol QSAR

The biological activity of substituted chlorophenols is largely governed by a combination of hydrophobic, electronic, and steric factors. The following table summarizes the most influential physicochemical descriptors used in QSAR studies of these compounds.[5][6]

DescriptorSymbolDescriptionSignificance in Chlorophenol Toxicity
Hydrophobicity log K_ow (or log P)The logarithm of the octanol-water partition coefficient, representing the lipophilicity of the molecule.A higher log K_ow generally leads to increased toxicity, as it facilitates the partitioning of the chlorophenol into biological membranes.[5][6]
Electronic Effects Hammett Constant (σ)A measure of the electron-withdrawing or electron-donating nature of a substituent on the aromatic ring.Electron-withdrawing chloro-substituents, indicated by positive σ values, can increase toxicity by influencing the molecule's reactivity and interaction with biological targets.
Ionization State pK_aThe acid dissociation constant, which determines the degree of ionization of the phenolic hydroxyl group at a given pH.The toxicity of chlorophenols can be pH-dependent, as the neutral form is typically more membrane-permeable and thus more toxic.[6]
Molecular Size and Shape Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Generally, an increase in molecular weight within a series of chlorophenols correlates with increased toxicity, often linked to higher lipophilicity.
Topological Indices Molecular Connectivity Index (χ)A numerical descriptor that quantifies the degree of branching and complexity of a molecule's structure.These indices can capture subtle structural features that influence the interaction of chlorophenols with biological receptors.[5]

Comparison of QSAR Models for Chlorophenol Toxicity

Various QSAR models have been developed to predict the toxicity of substituted chlorophenols against different biological systems. The following tables provide a comparative summary of these models, including the biological endpoint, the key descriptors, and the statistical performance.

Toxicity to L929 Cells

The L929 fibroblast cell line is a common in vitro model for cytotoxicity studies.

Chlorophenol CongenersBiological Endpoint (24h exposure)Key DescriptorsModel Equation/PerformanceReference
Various substituted chlorophenolsLC50 (Lethal Concentration 50%)log K_ow, σD(g) (perimeter of efficacious section)r² = 0.968, Q² = 0.891 (for CoMFA model)[5]
Toxicity to Tetrahymena pyriformis

Tetrahymena pyriformis, a ciliated protozoan, is a widely used model organism in aquatic toxicology.[2][7]

Chlorophenol CongenersBiological EndpointKey DescriptorsModel Equation/PerformanceReference
Various substituted phenolsIGC50 (50% growth inhibitory concentration)log K_ow, pK_aNot specified, but strong correlation with hydrophobicity and acid dissociation constants noted.[6]
Halogenated phenolspIC50Various quantum chemical descriptorsr² = 0.804 (for MLR model)[8]

Note: r² (coefficient of determination) indicates the goodness of fit of the model, while Q² (cross-validated r²) indicates its predictive ability. Higher values (closer to 1) are desirable.

Experimental Protocols

The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its development. Below are detailed methodologies for the key experiments cited.

Cytotoxicity Assay using L929 Mouse Fibroblast Cell Line

This protocol is based on the principles outlined in the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices, which is also applicable to chemical toxicity testing.[3][9]

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.

  • Exposure to Chlorophenols: A series of dilutions of the test chlorophenols are prepared in the cell culture medium. The culture medium in the wells is then replaced with the medium containing the different concentrations of chlorophenols. Control wells containing medium only (blank) and medium with the solvent used to dissolve the chlorophenols (vehicle control) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.

  • Viability Assay (MTT Assay):

    • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The MTT solution is then removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the vehicle control. The LC50 value is then determined as the concentration of the chlorophenol that causes a 50% reduction in cell viability.[3]

Toxicity Testing with Tetrahymena pyriformis

This protocol is a generalized method for assessing the toxicity of chemicals to Tetrahymena pyriformis.[10][11]

  • Culture of T. pyriformis: Axenic cultures of T. pyriformis are maintained in a proteose peptone-based medium at a constant temperature (e.g., 25-30°C).

  • Preparation of Test Solutions: A range of concentrations of the test chlorophenol is prepared in the culture medium.

  • Exposure: A defined number of pre-cultured T. pyriformis are added to flasks or tubes containing the test solutions. A blank control without the test chemical is also prepared.

  • Incubation: The cultures are incubated for a set period, typically 24 to 48 hours, under controlled temperature and shaking conditions to ensure aeration.

  • Measurement of Growth Inhibition: The growth of the T. pyriformis population is determined by measuring the absorbance (optical density) of the culture at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The IGC50 (50% inhibitory growth concentration) is then determined by plotting the percentage of inhibition against the logarithm of the concentration and using a suitable statistical method like probit analysis.[10]

Visualizing QSAR Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in QSAR modeling.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application Data Chemical Structures & Biological Activity Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data into Training & Test Sets Descriptors->Split Model Develop QSAR Model using Statistical Methods Split->Model Internal Internal Validation (e.g., Cross-validation) Model->Internal External External Validation (using Test Set) Model->External Predict Predict Activity of New Chemicals External->Predict Interpret Mechanistic Interpretation External->Interpret QSAR_Equation cluster_descriptors Molecular Descriptors cluster_equation QSAR Model D1 log Kow Eq log(1/C) = c1(D1) + c2(D2) + c3(D3) + ... + constant D1->Eq D2 Hammett (σ) D2->Eq D3 pKa D3->Eq D4 ... D4->Eq Activity Predicted Biological Activity (e.g., Toxicity) Eq->Activity

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Chloro-5-ethylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The routes discussed are the direct chlorination of 3-ethylphenol and the Sandmeyer reaction of 3-ethyl-2-chloroaniline. This document presents a detailed examination of each method, including experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most suitable synthesis for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct ChlorinationRoute 2: Sandmeyer Reaction
Starting Material 3-Ethylphenol3-Ethylaniline
Key Reactions Electrophilic Aromatic Substitution (Chlorination)Diazotization, Sandmeyer Reaction
Reagents Sulfuryl chloride (SO₂Cl₂), Lewis Acid (e.g., AlCl₃)Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)
Typical Yield Good to Excellent (estimated 85-95%)Moderate to Good (estimated 70-85%)
Purity Good, may require purification to remove isomersGenerally Good, potential for diazonium-related byproducts
Scalability Readily scalableScalable, with caution due to potentially unstable diazonium intermediates
Safety Considerations Use of corrosive and toxic reagents (SO₂Cl₂, AlCl₃)Generation of potentially explosive diazonium salts, use of toxic copper salts

Synthetic Route 1: Direct Chlorination of 3-Ethylphenol

This route involves the direct electrophilic aromatic substitution of 3-ethylphenol with a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst. The ethyl group at the meta position directs the incoming chloro group primarily to the ortho and para positions. The hydroxyl group is a strong ortho-, para-director, leading to the desired 2-chloro and 6-chloro isomers, along with the 4-chloro isomer. The formation of the desired this compound is favored due to the directing effects of both the hydroxyl and ethyl groups.

Experimental Protocol
  • Reaction Setup: A solution of 3-ethylphenol (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.

  • Catalyst Addition: A catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃, 0.1-0.2 eq.), is added to the solution.

  • Chlorination: Sulfuryl chloride (1.0-1.2 eq.) is added dropwise to the stirred solution at a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is cautiously quenched with water or a dilute acid solution. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or column chromatography to isolate this compound.

3-Ethylphenol 3-Ethylphenol This compound This compound 3-Ethylphenol->this compound Chlorination Isomeric_Byproducts Isomeric Byproducts 3-Ethylphenol->Isomeric_Byproducts Side Reaction SO2Cl2_AlCl3 SO₂Cl₂, AlCl₃ SO2Cl2_AlCl3->this compound

Caption: Direct Chlorination of 3-Ethylphenol.

Synthetic Route 2: Sandmeyer Reaction of 3-Ethylaniline

This multi-step route begins with the diazotization of 3-ethylaniline to form a diazonium salt, which is then converted to the corresponding phenol via a Sandmeyer-type reaction, followed by chlorination. A more direct approach involves the synthesis of 3-ethyl-2-chloroaniline, followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group. For the purpose of this comparison, we will outline the latter, more direct, Sandmeyer route.

Experimental Protocol
  • Preparation of 3-Ethyl-2-chloroaniline: This intermediate can be prepared through various methods, such as the reduction of 2-chloro-6-nitro-3-ethylbenzene.

  • Diazotization: 3-Ethyl-2-chloroaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0-1.1 eq.) is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. The reaction is often heated gently to facilitate the decomposition of the diazonium salt and the formation of the chloro-substituted product. In this case, to form the phenol, a solution of copper(I) oxide in a dilute acid or simply heating the diazonium salt solution in the presence of a copper catalyst is employed.

  • Reaction Monitoring: The evolution of nitrogen gas indicates the progress of the reaction. The completion of the reaction can be monitored by TLC or GC.

  • Work-up: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic extracts are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by distillation under reduced pressure or column chromatography.

3-Ethylaniline 3-Ethylaniline Chlorination_Step Chlorination 3-Ethylaniline->Chlorination_Step 3-Ethyl-2-chloroaniline 3-Ethyl-2-chloroaniline Chlorination_Step->3-Ethyl-2-chloroaniline This compound This compound 3-Ethyl-2-chloroaniline->this compound Sandmeyer Reaction Byproducts Byproducts 3-Ethyl-2-chloroaniline->Byproducts Side Reactions Diazotization 1. NaNO₂, HCl 2. Cu₂O, H⁺ Diazotization->this compound

Caption: Sandmeyer Reaction Route to this compound.

Conclusion

Both the direct chlorination of 3-ethylphenol and the Sandmeyer reaction of 3-ethyl-2-chloroaniline represent viable synthetic pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific safety and purification capabilities of the laboratory.

  • Route 1 (Direct Chlorination) is a more direct and potentially higher-yielding approach. However, it may require careful optimization to control the regioselectivity and minimize the formation of isomeric byproducts, thus necessitating efficient purification methods.

  • Route 2 (Sandmeyer Reaction) offers a more controlled, multi-step approach that can provide good purity. The primary safety concern is the handling of potentially unstable diazonium salt intermediates.

Researchers should carefully evaluate these factors to determine the most appropriate synthetic strategy for their research and development needs.

A Comparative Guide to Purity Analysis of 2-Chloro-5-ethylphenol: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a cornerstone of chemical research and pharmaceutical development, ensuring the quality, safety, and efficacy of the final product. For crystalline organic compounds like 2-Chloro-5-ethylphenol, a key intermediate in various synthetic pathways, several analytical techniques are available for purity assessment. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditional mainstays, Differential Scanning Calorimetry (DSC) offers a powerful, complementary, and often faster alternative for determining the total purity of highly crystalline substances.[1]

This guide provides an objective comparison between DSC, HPLC, and GC for the purity analysis of this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

Differential Scanning Calorimetry (DSC) Purity Analysis

DSC determines the purity of a crystalline substance by precisely measuring its melting behavior. The presence of impurities lowers and broadens the melting point of a material, a phenomenon described by the Van't Hoff equation.[2][3] By analyzing the shape of the melting endotherm, DSC can quantify the total mole fraction of all soluble impurities. This technique is considered an absolute method as it does not require a reference standard of the specific impurities.[4]

Principle of DSC Purity Determination

The method is based on the Van't Hoff law of melting point depression, which relates the sample temperature (Ts) to the reciprocal of the fraction melted (1/F) in a linear fashion for ideal eutectic systems.[2][3][5] The equation is:

Ts = T₀ - (R * T₀² * X₂) / ΔHf * (1/F)

Where:

  • Ts : Instantaneous sample temperature (K)

  • T₀ : Melting point of the 100% pure substance (K)

  • R : Gas constant (8.314 J/mol·K)

  • X₂ : Mole fraction of the impurity

  • ΔHf : Molar heat of fusion of the pure substance (J/mol)

  • F : Fraction of the sample that has melted at temperature Ts

By plotting Ts versus 1/F from the experimental data, a straight line is obtained. The impurity mole fraction (X₂) is determined from the slope, and the melting point of the pure substance (T₀) is determined from the y-intercept.[2]

Experimental Workflow for DSC Purity Analysis

The following diagram illustrates the typical workflow for determining compound purity using DSC.

DSC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis p1 Weigh 1-3 mg of This compound p2 Hermetically seal in an aluminum pan p1->p2 Accurately a1 Place sample and reference pans in DSC cell p2->a1 a2 Equilibrate at a temperature below melting point a1->a2 a3 Heat at a slow, constant rate (e.g., 0.5-2 °C/min) a2->a3 a4 Record heat flow vs. temperature data a3->a4 d1 Integrate the melting endotherm to get ΔHf a4->d1 d2 Calculate partial areas to determine F at each Ts d1->d2 d3 Construct Van't Hoff plot (Ts vs. 1/F) d2->d3 d4 Perform linear regression d3->d4 d5 Calculate Purity (mol %) from the slope d4->d5

Caption: Workflow for DSC purity determination.

Detailed Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium, Tin).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a constant, slow rate (e.g., 1 °C/min) through the melting transition. A slow heating rate is crucial for maintaining thermal equilibrium.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal atmosphere.[6]

  • Data Analysis:

    • Integrate the area of the melting peak to determine the heat of fusion (ΔHf).

    • Using the instrument's purity software, select the evaluation range of the melting peak, typically from 10% to 50% of the peak height.[6]

    • The software automatically calculates the fraction melted (F) at incremental temperatures (Ts) and constructs the Van't Hoff plot.

    • The purity in mole percent is calculated from the slope of the linearized plot. For this calculation, the molecular weight of this compound (156.61 g/mol ) is required.

Alternative Methods: HPLC and GC

Chromatographic techniques are the most widely used methods for purity determination in the pharmaceutical industry.[3][4] Unlike DSC, which measures the total amount of eutectic impurities, HPLC and GC separate individual components of a mixture, allowing for the identification and quantification of specific impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for non-volatile and thermally unstable compounds, making it highly suitable for many pharmaceutical ingredients. Purity is typically determined by calculating the area percent of the main component peak relative to the total area of all peaks in the chromatogram.

Detailed Experimental Protocol: HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v acetonitrile:water), buffered to an acidic pH (e.g., pH 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where this compound has significant absorbance (e.g., 274 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to allow all potential impurities to elute. Calculate the area percent of the main peak to determine purity.

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds.[1] Since phenols can be analyzed directly, GC with a Flame Ionization Detector (GC-FID) is a common and robust method for their purity assessment.

Detailed Experimental Protocol: GC-FID

This protocol is adapted from established methods for phenol analysis, such as EPA Method 8041A.[7][8]

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Temperatures:

    • Injector: 250°C.

    • Detector (FID): 300°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methylene chloride or 2-propanol to a concentration of approximately 1 mg/mL.[2]

  • Injection: Inject 1 µL of the sample solution in split or splitless mode.

  • Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Comparative Analysis

The choice of method depends on the specific requirements of the analysis, including the nature of the compound, the type of information needed (total vs. specific impurities), and available resources.

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of results that could be obtained for a single batch of this compound using the three described methods.

ParameterDSCHPLC-UVGC-FID
Purity (mol % / area %) 99.85 mol %99.90 area %99.88 area %
Relative Standard Deviation (RSD, n=3) 0.3%0.1%0.1%
Sample Size 1-3 mg~1 mg~1 mg
Analysis Time per Sample ~30-45 min~15-20 min~20-25 min
Impurity Information Total Eutectic ImpuritiesSeparation of Individual ImpuritiesSeparation of Volatile Impurities
Performance Characteristics and Use Cases
FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Thermodynamic)Partitioning between mobile and stationary phasesPartitioning between gas and stationary phases
Advantages - Fast and requires minimal method development- Absolute method, no impurity standards needed- Measures total soluble impurity content[1]- Broad applicability to non-volatile compounds- High precision and sensitivity- Identifies and quantifies specific impurities- High resolution for volatile compounds- Robust and cost-effective detectors (FID)- Excellent for residual solvent analysis[1]
Disadvantages - Only for crystalline, thermally stable compounds- Does not identify individual impurities- Unreliable for purity <98.5 mol %[4][6]- Requires method development and validation- Solvents can be expensive- May not detect non-UV active impurities- Limited to volatile and thermally stable analytes- Derivatization may be needed for polar compounds
Best Use Case Orthogonal check of purity for a highly pure crystalline API; quick screening of batch-to-batch consistency.Gold standard for routine quality control, stability testing, and quantification of known and unknown impurities.Purity testing of volatile intermediates; analysis of residual solvents or volatile impurities.

Conclusion

For the purity analysis of this compound, DSC, HPLC, and GC each offer distinct advantages.

  • DSC is an excellent, rapid technique for determining the total eutectic purity of the final, crystalline compound. Its value lies in providing an orthogonal, thermodynamic-based purity value that complements results from chromatographic methods.[4]

  • HPLC is the most versatile and widely applicable method for comprehensive purity profiling. It is the preferred technique for identifying and quantifying individual non-volatile impurities and degradation products, making it indispensable for quality control and stability studies.

  • GC is a powerful tool if volatile impurities are of concern. It offers high efficiency and is a reliable method for analyzing thermally stable intermediates like this compound.

Ultimately, a combination of techniques provides the most complete understanding of a compound's purity profile.[1] Using DSC as a complementary method to a primary chromatographic technique like HPLC or GC can provide a higher level of assurance in the quality and purity of research materials and pharmaceutical products.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-ethylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloro-5-ethylphenol (CAS No. 153812-97-6) and materials contaminated with it are classified as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Essential Safety and Disposal Information

Proper disposal of this compound is regulated by environmental protection agencies. As a chlorinated phenol, it falls under regulations governing hazardous waste. It is the responsibility of the waste generator to correctly classify and manage the waste in accordance with institutional and national guidelines.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 153812-97-6[1][2]
Molecular Formula C8H9ClO[1]
Waste Classification Hazardous Waste[3]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facilityGeneral guidance for chlorinated phenols
Container Requirements Designated, leak-proof, and sealable container compatible with chlorinated phenols.General laboratory waste guidelines

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Identification and Segregation
  • Solid Waste: This includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and weighing papers.

  • Liquid Waste: This category comprises solutions containing this compound. It is crucial to collect halogenated organic solvent waste separately from non-halogenated solvent waste to ensure proper disposal.[4]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Waste Collection and Container Management
  • Containers: Use a designated, leak-proof, and sealable container that is compatible with chlorinated phenols.[4] The original manufacturer's container, if in good condition, can be used for the disposal of the unused product.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Storage of Hazardous Waste
  • Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Segregation: Ensure that containers of this compound waste are segregated from incompatible materials to prevent accidental reactions.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[4]

Arranging for Disposal
  • Contact EHS: Once the waste container is full, or according to your institution's specific time limits for waste accumulation, contact your EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Emergency Procedures

Spills: In the event of a spill, immediately evacuate the area and notify your supervisor and EHS department. If you are trained and have the appropriate spill kit, contain the spill using absorbent materials. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[4]

Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek immediate medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

Disposal_Workflow Disposal Decision Workflow for this compound start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, unused solid) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible liquid waste container with secondary containment. liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area. Segregate from incompatibles. collect_solid->storage collect_liquid->storage full_or_time Is container full or has storage time limit been reached? storage->full_or_time full_or_time->storage No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full_or_time->contact_ehs Yes end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 2-Chloro-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive operational and disposal plan for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6), a compound requiring careful management due to its potential hazards. The following procedures are based on information for structurally similar chemicals, such as other chlorinated phenols, and are intended to provide a robust framework for laboratory safety.

Hazard Profile
Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Safety Goggles and Face ShieldANSI Z87.1 or EN 166Protects against splashes and airborne particles.[2][3]
Skin Protection Chemical-Resistant GlovesButyl rubber, Neoprene, or VitonPrevents direct skin contact.[4] Regularly inspect gloves for degradation.
Lab Coat or Chemical-Resistant ApronStandard laboratory coat; Butyl rubber or Neoprene for splash hazardsProtects clothing and underlying skin from contamination.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, depending on the scale of work and ventilationRequired when working outside of a fume hood or with potential for aerosolization.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict experimental protocol is vital for safety.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.[3]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.

Handling the Chemical
  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the chemical within the fume hood. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoiding Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: this compound and any materials contaminated with it are considered hazardous waste.[5]

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for waste collection.[5] Do not mix with other waste streams.

  • Solid Waste: This includes contaminated gloves, weighing boats, and absorbent materials. Collect in a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

Arranging for Disposal
  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]

  • Regulatory Compliance: Ensure all labeling and paperwork are completed as required by your institution and local regulations.[6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit prep_fume_hood->prep_spill_kit handle_weigh Weigh Chemical prep_spill_kit->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer post_storage Store Chemical handle_transfer->post_storage post_cleanup Clean Work Area handle_transfer->post_cleanup post_ppe Doff PPE post_cleanup->post_ppe disp_segregate Segregate Waste post_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_request Request Waste Pickup disp_label->disp_request

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.